1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Description
The exact mass of the compound this compound is 203.09218387 g/mol and the complexity rating of the compound is 171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOETTZCHIABKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593490 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439811-20-8, 885276-54-0 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-(Trifluoromethyl)phenyl)propan-1-amine CAS number 885276-54-0
An In-Depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)propan-1-amine (CAS: 885276-54-0)
This document provides a comprehensive technical overview of this compound, a fluorinated amine building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a chiral benzylic amine and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate for synthesizing complex molecular architectures with potential pharmacological activity. This guide moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, handling, and strategic application.
This compound is a primary amine where the amine group is attached to a benzylic carbon, which also bears an ethyl group. The phenyl ring is substituted at the para-position with a trifluoromethyl (CF₃) group. This CF₃ group is a critical pharmacophore; it is a strong electron-withdrawing group and is highly lipophilic, which can significantly enhance a molecule's metabolic stability and membrane permeability.[1]
Below is the molecular structure of the compound, rendered using the DOT language.
References
Physicochemical properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Abstract
This technical guide provides a comprehensive examination of the fundamental physicochemical properties of this compound. As a key structural motif in medicinal chemistry, a deep understanding of this compound's characteristics is paramount for its effective application in drug design, lead optimization, and formulation development. This document moves beyond a simple data sheet to offer field-proven, validated experimental protocols for determining aqueous solubility and pKa, explaining the scientific rationale behind each methodological choice. All quantitative data is summarized for clarity, and workflows are visualized to ensure procedural transparency. This guide is designed to serve as a practical and authoritative resource for scientists engaged in pharmaceutical research and development.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a primary amine of significant interest in the synthesis of pharmacologically active agents. The incorporation of a trifluoromethyl (-CF₃) group onto the phenyl ring is a well-established strategy in drug design to modulate key molecular properties. This electron-withdrawing group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability by increasing lipophilicity. Consequently, a precise characterization of the parent amine's physicochemical profile is a critical first step in the rational design of novel therapeutics, enabling researchers to predict and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.
Core Physicochemical Profile
The following data represents a consolidation of available information for this compound. Where experimental data is not publicly available, robust protocols for its determination are provided in Section 3.
Chemical Identity and Molecular Structure
-
IUPAC Name: this compound
-
CAS Number: 885276-54-0 (for racemic mixture)[1]
Table 1: Key Chemical Identifiers and Properties
| Property | Value | Source(s) |
| Canonical SMILES | CCC(C1=CC=C(C=C1)C(F)(F)F)N | [4] |
| InChI Key | YOETTZCHIABKPH-UHFFFAOYSA-N | [4] |
| Appearance | Clear Liquid | [3] |
| Boiling Point | 224 °C (Predicted) | [2][4] |
| Density | 1.150 g/cm³ (Predicted) | [2][4] |
Validated Experimental Methodologies
To ensure scientific rigor and reproducibility, the following sections detail the gold-standard experimental protocols for determining the most critical physicochemical parameters for a drug candidate: aqueous solubility and the acid dissociation constant (pKa).
Determination of Aqueous Solubility via the Shake-Flask Method
Expert Rationale: The shake-flask method (OECD Guideline 105) is the definitive technique for measuring thermodynamic solubility. Unlike kinetic methods which can overestimate solubility, this approach ensures that a true equilibrium is established between the solid and dissolved states of the compound. This value is fundamental for predicting oral absorption and designing appropriate formulations.[5]
Step-by-Step Protocol:
-
Preparation of a Saturated System: An excess amount of this compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in triplicate glass flasks. A visible excess of solid material must be present.
-
Equilibration: The flasks are sealed and agitated in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C) for a minimum of 24 to 48 hours.[5] This extended period is crucial to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: Post-equilibration, the flasks are allowed to stand at the same constant temperature for at least 24 hours to permit the sedimentation of undissolved particles.[6] Alternatively, the suspension can be centrifuged to accelerate phase separation.[6]
-
Sample Collection and Preparation: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a low-binding 0.22 µm filter (e.g., PVDF) to remove any particulate matter.
-
Quantitative Analysis: The concentration of the dissolved compound in the filtrate is accurately determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve, constructed from standards of known concentrations, is used for precise quantification.
-
Data Reporting: The solubility is reported as the mean concentration ± standard deviation from the replicate flasks. The results from the final two time points of equilibration should agree to confirm that equilibrium has been achieved.[6]
Diagram 1: Shake-Flask Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Determination of pKa via Potentiometric Titration
Expert Rationale: As a primary amine, the compound is basic and will exist in a protonated (ionized) or neutral form depending on the pH. The pKa is the pH at which these two forms are present in equal concentrations. This parameter is arguably the most critical physicochemical property, as it directly governs solubility, lipophilicity, and receptor binding at physiological pH. Potentiometric titration is a highly accurate and reliable method for its determination.[7][8]
Step-by-Step Protocol:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[9][10]
-
Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in water.[9][10] A co-solvent such as methanol may be used if aqueous solubility is low, but the pKa must then be extrapolated back to 0% co-solvent. The ionic strength of the solution should be kept constant with a background electrolyte like 0.15 M KCl.[9][10]
-
Titration: Place the sample solution in a jacketed vessel at a constant temperature (25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by making small, precise additions of a standardized strong acid (e.g., 0.1 M HCl).[9][10]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The inflection point of this sigmoid curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.[8] For greater accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot indicates the equivalence point.
-
Validation: Perform the titration a minimum of three times to ensure the result is reproducible and report the average pKa value with the standard deviation.[9]
Diagram 2: Potentiometric pKa Determination Workflow
Caption: Workflow for determining pKa via potentiometric titration.
Conclusion and Strategic Outlook
This guide has detailed the core physicochemical identifiers for this compound and provided robust, validated protocols for the experimental determination of its aqueous solubility and pKa. These properties are foundational pillars in modern drug discovery. Accurate determination of these values is not merely an academic exercise; it is a prerequisite for building predictive models of a drug candidate's in vivo behavior, de-risking development programs, and ultimately, engineering successful therapeutics. Further characterization, including logP/logD determination, solid-state analysis (polymorphism), and metabolic stability assays, would build upon this foundation to create a truly comprehensive profile for this valuable chemical scaffold.
References
- 1. 001chemical.com [001chemical.com]
- 2. (RS)-1-[4-(TRIFLUOROMETHYL)PHENYL]PROPYLAMINE CAS#: 439811-20-8 [m.chemicalbook.com]
- 3. 1-[4-(Trifluoromethyl)phenyl]propylamine | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. scielo.br [scielo.br]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Technical Dossier: Physicochemical Characterization of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Introduction: Strategic Importance in Medicinal Chemistry
1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a primary amine that belongs to the phenylpropanamine class of compounds. Its structure is distinguished by two key features of significant interest to drug development professionals: a chiral center at the C1 position of the propyl chain and a para-substituted trifluoromethyl (CF3) group on the phenyl ring. The CF3 moiety is a well-established bioisostere for a methyl group but imparts profoundly different electronic properties, enhancing metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and electrostatic interactions.
This guide provides a comprehensive technical overview of the molecule's core structural and physical attributes. It details a robust, field-proven analytical workflow for identity and purity confirmation, reflecting the rigorous standards required for the characterization of chemical entities in a research and development setting.
Molecular Structure and Physicochemical Properties
Molecular Identity
The unambiguous identification of a compound is the foundation of all subsequent research. This compound is defined by the following identifiers:
-
Systematic IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]propan-1-amine
-
Canonical SMILES: CCC(C1=CC=C(C=C1)C(F)(F)F)N[2]
-
InChI Key: YOETTZCHIABKPH-UHFFFAOYSA-N[2]
The structure features a propyl amine backbone attached to a benzene ring. The trifluoromethyl group is located at the para- (4-) position relative to the propanamine substituent. The carbon atom bonded to both the phenyl ring and the amine group is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers.
Physicochemical Data Summary
The following table summarizes the key computed and experimentally relevant physical properties of the compound. These parameters are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and for developing appropriate analytical methods.
| Property | Value | Source |
| Molecular Weight | 203.20 g/mol | [1] |
| Exact Mass | 203.09218387 Da | [2] |
| Density | 1.150 g/cm³ (Predicted) | [2] |
| Boiling Point | 224 °C (Predicted) | [2] |
| Flash Point | 94 °C (Predicted) | [2] |
| Refractive Index | 1.466 (Predicted) | [2] |
| LogP (Octanol/Water) | 2.54 (Predicted) | [2] |
| Topological Polar Surface Area | 26 Ų | [2] |
Conceptual Synthetic Pathway: Reductive Amination
Mechanistic Rationale
A prevalent and highly efficient method for the synthesis of primary amines like this compound is the reductive amination of a corresponding ketone precursor. This choice is guided by the wide availability of ketone starting materials and the high yields typically associated with this reaction class. The synthesis logically proceeds from 1-(4-(Trifluoromethyl)phenyl)propan-1-one[3][4].
The process involves two core transformations, which can be performed in a stepwise or, more efficiently, in a one-pot protocol:
-
Imine Formation: The ketone carbonyl is condensed with an amine source (e.g., ammonia or an ammonia equivalent like ammonium acetate) under dehydrating conditions to form a transient imine intermediate. This step is reversible and often acid-catalyzed.
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. This is accomplished using a hydride-based reducing agent that is stable under the reaction conditions and chemoselective for the imine over the ketone (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).
This strategy is authoritative as it represents a fundamental transformation in organic synthesis, valued for its reliability and operational simplicity.[5]
Synthesis Workflow Diagram
Caption: Conceptual workflow for synthesis via reductive amination.
Experimental Protocol: Purity and Identity Verification by LC-MS
Principle and Rationale
For any downstream application, particularly in drug development, the purity and structural identity of a compound must be rigorously confirmed. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose. The liquid chromatography (LC) component separates the target compound from any unreacted starting materials, byproducts, or other impurities based on differential partitioning between a stationary and mobile phase. The mass spectrometry (MS) detector then provides high-fidelity mass information, confirming the molecular weight of the eluting components.
This protocol is designed as a self-validating system. A successful outcome requires the observation of a single, sharp major peak in the chromatogram at a specific retention time, which corresponds to a mass signal matching the exact mass of the protonated target molecule [M+H]⁺.
Methodology
-
Sample Preparation: 1.1. Accurately weigh approximately 1 mg of the this compound sample. 1.2. Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile:Water (HPLC-grade) to create a 1 mg/mL stock solution. 1.3. Vortex the solution for 30 seconds to ensure complete dissolution. 1.4. Perform a 1:100 dilution by transferring 10 µL of the stock solution into 990 µL of the 50:50 Acetonitrile:Water diluent in an HPLC vial.
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size. Rationale: C18 columns provide excellent retention and separation for moderately nonpolar compounds like the target analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the protonation of the analyte for positive-ion mode MS detection and improves peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
9.0 min: 5% B (End of run)
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The primary amine is basic and will readily accept a proton to form a positive ion [M+H]⁺.
-
Scan Range: m/z 50–500. Rationale: This range comfortably includes the expected mass of the target ion.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Expected Results for Validation
-
Chromatogram (UV/Total Ion Current): A single major peak should be observed. Purity can be estimated by integrating the area of this peak relative to the total area of all peaks detected (>98% for high-purity samples).
-
Mass Spectrum: The mass spectrum corresponding to the major chromatographic peak must show a prominent ion at a mass-to-charge ratio (m/z) of 204.099 . This value represents the protonated molecule ([C₁₀H₁₂F₃N + H]⁺), calculated from the compound's monoisotopic mass of 203.092 Da. The presence of this ion confirms the molecular weight and, by extension, the identity of the compound.
Conclusion
This document has detailed the essential molecular structure, physicochemical properties, and a logical synthetic approach for this compound. The provided LC-MS protocol offers a robust and self-validating method for confirming the identity and purity of the compound, a critical step for its application in research and development. The combination of its chiral nature and the presence of the trifluoromethyl group makes this molecule a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
References
Spectroscopic data for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Authored by: A Senior Application Scientist
Introduction
This compound is a primary amine of significant interest in medicinal chemistry and drug development due to the prevalence of the trifluoromethylphenyl moiety in various pharmacologically active compounds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability. Accurate structural elucidation and purity assessment of this compound are paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.
An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)propan-1-amine: Synthesis, Characterization, and Historical Context
This guide provides a comprehensive technical overview of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, a fluorinated phenethylamine derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of this and related compounds. This document delves into the historical context of fluorinated psychoactive substances, details plausible synthetic methodologies with step-by-step protocols, and outlines a framework for its analytical characterization.
Introduction and the Significance of Fluorination in Drug Design
This compound belongs to the broad class of substituted phenethylamines, which includes a wide range of neuroactive compounds. The defining feature of this molecule is the trifluoromethyl (-CF3) group at the para-position of the phenyl ring. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2]
The trifluoromethyl group is particularly notable for its strong electron-withdrawing nature and high lipophilicity. These characteristics can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[3][4] In the context of phenethylamines, fluorination has been explored to alter potency, duration of action, and receptor selectivity.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885276-54-0 | [5] |
| Molecular Formula | C10H12F3N | [5] |
| Molecular Weight | 203.20 g/mol | [5] |
| Appearance | Not specified (likely an oil or low-melting solid) | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Not specified (expected to be soluble in organic solvents) | N/A |
Historical Context and Rationale for Synthesis
The broader history of amphetamines and related phenethylamines dates back to the late 19th and early 20th centuries. The exploration of this chemical space has led to the discovery of a vast array of compounds with diverse pharmacological effects, including stimulants, empathogens, and hallucinogens.[6][7]
The synthesis of fluorinated analogues of these compounds is a more recent development, driven by the desire to fine-tune their pharmacological profiles. Researchers like Alexander Shulgin and David Nichols have contributed significantly to the understanding of structure-activity relationships in this class of compounds.[6] The introduction of a trifluoromethyl group, as seen in the target molecule, is a logical step in this exploration.
The likely rationale for the synthesis of this compound would have been to investigate the effects of a potent electron-withdrawing group on the phenyl ring on the compound's interaction with monoamine transporters (for serotonin, dopamine, and norepinephrine) and receptors. Such a modification could potentially lead to a compound with altered selectivity, potency, or metabolic stability compared to its non-fluorinated counterparts.
Plausible Synthetic Routes and Experimental Protocols
The most direct and industrially scalable method for the synthesis of this compound is the reductive amination of the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)propan-1-one. This method is widely used in the synthesis of primary amines from ketones.
Proposed Synthetic Pathway: Reductive Amination
The overall synthetic scheme is as follows:
Caption: Proposed synthesis via reductive amination.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for specific laboratory conditions.
Materials:
-
1-(4-(Trifluoromethyl)phenyl)propan-1-one
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol or another suitable solvent
-
Hydrochloric acid (for salt formation, optional)
-
Dichloromethane or ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-(trifluoromethyl)phenyl)propan-1-one (1.0 eq) in methanol.
-
Amine Source Addition: Add an excess of the ammonium source, such as ammonium acetate (5-10 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium cyanoborohydride (1.5-2.0 eq), portion-wise to control the reaction rate and temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture with 1M HCl to a pH of ~2.
-
Wash the aqueous layer with dichloromethane or ethyl acetate to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer with a strong base, such as 6M NaOH, to a pH of >12.
-
Extract the product into dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Salt Formation (Optional): For easier handling and storage, the freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.
Analytical Characterization Workflow
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
References
- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Cannabidiol Derivatives: Enhancement of Activity in Mice Models Predictive of Anxiolytic, Antidepressant and Antipsychotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitacs.ca [mitacs.ca]
- 5. 001chemical.com [001chemical.com]
- 6. Details for Phenethylamines [unodc.org]
- 7. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
A Technical Guide to the Potential Pharmacological Profile of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Abstract
This document provides an in-depth analysis of the potential pharmacological profile of the synthetic compound 1-(4-(Trifluoromethyl)phenyl)propan-1-amine. Publicly available experimental data on this specific molecule is limited. Therefore, this guide synthesizes information from analogous structures and foundational principles of medicinal chemistry to construct a predictive profile. We will explore the compound's chemical architecture, project its likely pharmacodynamic and pharmacokinetic properties based on well-established structure-activity relationships (SAR), and propose a comprehensive, self-validating experimental workflow to systematically investigate and confirm its biological activity. The analysis focuses on the influence of its two key structural motifs: the phenylpropan-1-amine core and the para-positioned trifluoromethyl (CF₃) group, a powerful modulator of pharmacological behavior.
Molecular Architecture and Physicochemical Predictions
This compound (CAS No. 885276-54-0) is a primary amine with a molecular formula of C₁₀H₁₂F₃N and a molecular weight of 203.20 g/mol [1]. Its structure is characterized by a propyl amine chain where the amine group and a 4-(trifluoromethyl)phenyl group are both attached to the first carbon. This "benzylic amine" arrangement is distinct from the more extensively studied phenylpropan-2-amine scaffold of amphetamine and its derivatives[2][3].
The most significant feature for predicting its pharmacological profile is the trifluoromethyl (CF₃) group. The inclusion of CF₃ groups is a cornerstone of modern drug design for several reasons[4][5][6]:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can protect the molecule from rapid degradation, often leading to a longer biological half-life.
-
Lipophilicity: The CF₃ group is highly lipophilic (possessing a Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB)[4]. This is a critical factor for drugs targeting the central nervous system (CNS).
-
Receptor Binding Modulation: As a strong electron-withdrawing group, the CF₃ moiety alters the electronic properties of the aromatic ring, which can significantly influence how the molecule interacts with its biological target, potentially increasing binding affinity and selectivity[4].
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 885276-54-0 | [1] |
| Molecular Formula | C₁₀H₁₂F₃N | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| Predicted LogP | High | Based on the lipophilic nature of the CF₃ group[4]. |
| Predicted BBB Permeability | High | Enhanced lipophilicity suggests good CNS penetration[4]. |
| Predicted Metabolic Stability | High | The C-F bonds in the CF₃ group are resistant to enzymatic cleavage. |
Potential Pharmacodynamics and Mechanism of Action
The phenylpropanamine skeleton is a classic pharmacophore that interacts with monoaminergic systems. The specific substitution pattern of this compound allows for several mechanistic hypotheses.
Monoamine Transporter Interactions
The structure is analogous to trace amines and monoamine neurotransmitters (dopamine, norepinephrine, serotonin). Therefore, the primary hypothesis is that it acts as a ligand for the transporters of these neurotransmitters: DAT, NET, and SERT.
-
Potential as a Releaser/Reuptake Inhibitor: SAR studies on related compounds show that para-substitution with a CF₃ group can profoundly impact activity and selectivity. For instance, the inclusion of a -CF₃ group at the para-position of a phenolic ring was shown to increase potency for inhibiting serotonin (5-HT) uptake by six-fold compared to the non-fluorinated version[5]. This suggests a potential shift in selectivity towards the serotonin transporter (SERT) over DAT and NET.
-
Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G protein-coupled receptor that is activated by endogenous trace amines and amphetamine-like psychostimulants[7][8][9]. Its activation modulates monoaminergic neurotransmission, making it a key target for neuropsychiatric drug discovery. Given its structural similarity to known TAAR1 agonists, this compound is a strong candidate for TAAR1 activation.
Serotonin (5-HT) Receptor Interactions
The trifluoromethylphenyl moiety is present in numerous compounds with high affinity for various 5-HT receptors. For example, trifluoromethylphenylpiperazine (TFMPP) is a known 5-HT receptor agonist. It is plausible that this compound could exhibit direct agonist or antagonist activity at subtypes such as 5-HT₁ₐ, 5-HT₂ₐ, or 5-HT₂C, which could mediate psychedelic, anxiolytic, or antipsychotic-like effects.
Caption: Predicted CNS targets for this compound.
Predicted Pharmacokinetic (ADME) Profile
The physicochemical properties conferred by the CF₃ group are expected to dominate the ADME profile.
-
Absorption: High lipophilicity should facilitate good absorption after oral administration and allow the compound to readily cross the blood-brain barrier to engage CNS targets[4].
-
Distribution: The compound is expected to distribute widely into tissues, with a significant volume of distribution due to its lipophilic character.
-
Metabolism: The CF₃ group itself is metabolically robust. The primary sites of metabolism will likely be on the propyl chain (e.g., hydroxylation) or the aromatic ring at positions ortho or meta to the CF₃ group. The primary amine could undergo oxidation or conjugation. The resistance of the CF₃ group to degradation will likely result in a longer elimination half-life compared to its non-fluorinated analog, 1-phenylpropan-1-amine.
-
Excretion: Metabolites are likely to be excreted renally after conjugation to increase their water solubility. Some portion of the parent drug may be excreted unchanged, depending on the extent of metabolism.
Proposed Experimental Workflow for Pharmacological Validation
To move from a predictive to a definitive profile, a structured, multi-phase experimental plan is required. The following protocols outline a logical, self-validating approach.
Phase 1: In Vitro Target Profiling and Functional Activity
Objective: To identify primary biological targets and quantify functional effects.
Protocol 1: Broad CNS Radioligand Binding Screen
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Panel: Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of at least 40 CNS targets, including DAT, NET, SERT, TAAR1, adrenergic receptors, dopamine receptors (D₁-D₅), and serotonin receptors (5-HT₁-₇ families).
-
Methodology: Utilize competitive radioligand binding assays with membranes prepared from recombinant cells expressing the human receptor/transporter targets.
-
Data Analysis: Calculate the percent inhibition of radioligand binding. For any target showing >50% inhibition, perform follow-up concentration-response curves to determine the inhibition constant (Ki).
Protocol 2: Functional Neurotransmitter Uptake Assay
-
System: Use human embryonic kidney (HEK293) cells stably transfected with human DAT, NET, or SERT, or use rodent brain synaptosomes.
-
Methodology: Pre-incubate cells/synaptosomes with varying concentrations of the test compound. Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination: After a short incubation period, terminate uptake by rapid filtration and wash.
-
Quantification: Measure the amount of radioactivity taken up by the cells using liquid scintillation counting.
-
Data Analysis: Plot concentration-response curves and calculate the IC₅₀ value for uptake inhibition at each transporter.
Phase 2: In Vitro ADME & Safety Assessment
Objective: To evaluate metabolic stability and potential for cytotoxicity.
Protocol 3: Metabolic Stability Assay
-
System: Use pooled human liver microsomes (HLM) supplemented with NADPH as a cofactor.
-
Methodology: Incubate the test compound (e.g., at 1 µM) with HLM at 37°C. Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction with acetonitrile and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Data Interpretation: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Phase 3: In Vivo Behavioral and Pharmacokinetic Assessment
Objective: To confirm CNS activity and characterize the in vivo PK profile.
Protocol 4: Rodent Locomotor Activity Test
-
Model: Use male C57BL/6 mice or Sprague-Dawley rats.
-
Methodology: Acclimate animals to open-field arenas equipped with infrared beam tracking. Administer the test compound via an appropriate route (e.g., intraperitoneal or oral) across a range of doses.
-
Measurement: Record total distance traveled, rearing frequency, and other behavioral parameters over a 1-2 hour period.
-
Data Analysis: Compare dose groups to a vehicle control group to determine if the compound has stimulant, sedative, or no effect on spontaneous activity.
References
- 1. 001chemical.com [001chemical.com]
- 2. researchgate.net [researchgate.net]
- 3. N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine | C11H14F3N | CID 415343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Material Safety Data Sheet (MSDS) for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
An In-depth Technical Guide to the Safe Handling of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Introduction
This compound is a key building block in modern synthetic chemistry, frequently utilized by researchers and drug development professionals in the creation of novel pharmaceutical agents and advanced materials. Its unique structure, featuring a chiral amine center and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate. However, the very reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more contextualized understanding of its safety profile. As scientists, our primary responsibility is to ensure safety through proactive risk assessment and meticulous handling protocols. This document is designed to empower you with the knowledge to handle this chemical not just safely, but with scientific foresight.
Section 1: Chemical and Physical Identity - The Foundational Data
Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This data informs everything from appropriate storage conditions to the selection of personal protective equipment (PPE) and emergency response procedures.
The identity and known physical characteristics of this compound are summarized below. It is critical to note that comprehensive physical data for this specific compound is not fully published, a common scenario for specialized research chemicals.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 885276-54-0 | [1] |
| Molecular Formula | C10H12F3N | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| Physical State | Liquid (at 20°C) | [2] |
| Appearance | Clear, Colorless to Slightly Pale Yellow | [2] |
| Boiling Point | 60°C at 0.150 kPa | [2] |
| Odor | No data available | [2] |
| Flash Point | No data available | - |
| Density | No data available | - |
The amine functional group suggests that the compound is basic and may react with acids. The trifluoromethyl group enhances the compound's lipophilicity and can influence its metabolic profile, though detailed toxicological studies are lacking. The provided boiling point at reduced pressure indicates that the substance is not highly volatile under standard ambient conditions, but vapors can still be generated, especially if heated.
Section 2: Hazard Identification & Risk Assessment - A Proactive Approach
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that demand respect. A proactive risk assessment involves understanding not just what the hazards are, but why they exist and how to preemptively mitigate them.
GHS Hazard Classification:
Hazard Statements:
-
H302: Harmful if swallowed [3]
Causality Behind the Hazards: The primary hazards—irritation to the skin, eyes, and respiratory tract—are common for organic amines. The lone pair of electrons on the nitrogen atom can interact with biological tissues, leading to irritation. Ingestion is harmful, and while specific LD50 data is unavailable, this classification necessitates preventing any oral contact. The potential for respiratory irritation underscores the critical need for handling this liquid in a well-ventilated area, preferably within a chemical fume hood.
The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate controls.
Caption: Hazard to Control Workflow.
Section 3: Safe Handling & Engineering Controls - The First Line of Defense
Adherence to a meticulous handling protocol is non-negotiable. The following procedure is designed to minimize exposure at every step of a typical laboratory workflow.
Protocol for Handling this compound:
-
Preparation and PPE:
-
Before handling, ensure a chemical fume hood is operational and certified.
-
Confirm the location of the nearest safety shower and eyewash station.[2]
-
Don appropriate PPE:
-
-
Aliquotting and Transfer:
-
Perform all transfers of the chemical inside the fume hood to mitigate inhalation risks (H335).[4][5]
-
Use a clean glass syringe or pipette for liquid transfers. Avoid cross-contamination.
-
Ensure the container is securely closed immediately after use to prevent vapor release and accidental spills.[2]
-
-
During Reaction:
-
Set up reactions within the fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Thoroughly wash hands and forearms with soap and water after handling is complete, even if no direct contact occurred.[2][5][6]
-
Clean any contaminated surfaces within the fume hood.
-
Remove and dispose of gloves properly. Contaminated clothing should be removed immediately and washed before reuse.[2][4]
-
Section 4: Emergency Protocols - A Validating System for Safety
In the event of an exposure or spill, a rapid and correct response is critical. These protocols serve as a self-validating system to manage emergencies effectively.
Emergency Response Workflow:
Caption: Emergency Spill and Exposure Response Flowchart.
Detailed Emergency Protocols:
-
Skin Contact:
-
Eye Contact:
-
Immediately proceed to an eyewash station.
-
Forcibly hold the eyelids open and flush the eyes with a gentle stream of tepid water for at least 15 minutes.[6][7][8] Ensure the entire surface of the eye is rinsed by rotating the eyeballs.
-
Remove contact lenses if present, but do not delay rinsing to do so.[2][7]
-
Seek immediate medical attention, regardless of the apparent severity.[6][7]
-
-
Inhalation:
-
Ingestion:
-
Minor Spill (Manageable by Lab Personnel):
-
Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).
-
Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[2][9]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for chemical waste.[9]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
Section 5: Storage & Disposal - Long-Term Integrity and Responsibility
-
Storage:
-
Disposal:
-
All waste containing this chemical must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with all local, regional, and national regulations.[6] Do not dispose of it down the drain.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Section 6: Gaps in Knowledge & The Precautionary Principle
For many research chemicals, including this compound, comprehensive toxicological data is not available. Information regarding carcinogenicity, mutagenicity, teratogenicity, and long-term exposure effects has not been fully investigated.[11]
This lack of data requires us, as responsible scientists, to invoke the Precautionary Principle . This principle dictates that in the face of scientific uncertainty, the burden of proof for safety falls on demonstrating that a substance is not harmful. Therefore, this compound should be handled with the same level of care as a substance with known, more severe toxicological effects. Assume it is more hazardous than currently classified and ensure that engineering controls and PPE are always used to prevent any exposure.
Conclusion
This compound is a valuable tool for chemical innovation. Its effective and safe use hinges on a comprehensive understanding of its hazards and a disciplined approach to handling. By integrating the principles of proactive risk assessment, meticulous protocol adherence, and emergency preparedness into every workflow, researchers can confidently and safely harness the potential of this and other specialized chemical reagents.
References
- 1. 001chemical.com [001chemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 1864059-89-1 | this compound hydrochloride - AiFChem [aifchem.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
In-Depth Technical Guide: Stereoisomers of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Abstract
This technical guide offers a comprehensive examination of the stereoisomers of 1-(4-(trifluoromethyl)phenyl)propan-1-amine, a chiral amine with significant applications in medicinal chemistry and drug development. The document details the principles of its stereochemistry, methods for stereoselective synthesis, and chiral resolution, alongside analytical techniques for the differentiation and quantification of its enantiomers. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the chiral properties of this compound and the practical methodologies required for its study.
Introduction: The Critical Role of Chirality in Drug Development
Chirality, the property of a molecule that makes it non-superimposable on its mirror image, is a cornerstone of pharmacology. The two mirror-image forms of a chiral molecule, known as enantiomers, can interact differently with the inherently chiral environment of biological systems, which are composed of L-amino acids and D-sugars. Consequently, the enantiomers of a drug candidate can display markedly different pharmacological and toxicological profiles.[1] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less potent, or even cause adverse effects.[2]
This compound has a single stereocenter, leading to the existence of two enantiomers: (R)- and (S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine. The trifluoromethyl group significantly influences the molecule's interaction with biological targets. Therefore, controlling the stereochemistry of this compound is essential for developing safe and effective pharmaceuticals.
Molecular Structure and Stereochemistry
The structure of this compound features a chiral carbon atom bonded to four distinct groups: a hydrogen atom, an amino group (-NH2), an ethyl group (-CH2CH3), and a 4-(trifluoromethyl)phenyl group. This arrangement results in two enantiomeric forms.
Figure 1: 3D representations of the (R) and (S) enantiomers.
The Cahn-Ingold-Prelog (CIP) priority rules are applied to assign the absolute configuration (R or S) to each enantiomer. The substituent priorities are: -NH2 > -C6H4-CF3 > -CH2CH3 > -H.
Stereoselective Synthesis and Chiral Resolution
Producing enantiomerically pure this compound is achievable through two main strategies: stereoselective synthesis or the resolution of a racemic mixture.
Stereoselective Synthesis
Stereoselective synthesis aims to create a single enantiomer directly. A prevalent method is the asymmetric reduction of the prochiral ketone, 1-(4-(trifluoromethyl)phenyl)propan-1-one.[3] Chiral amines are valuable building blocks in asymmetric synthesis.[4][5]
Protocol: Asymmetric Reductive Amination
-
Reaction Setup : In a nitrogen-purged vessel, dissolve 1-(4-(trifluoromethyl)phenyl)propan-1-one (1.0 eq) in a solvent like methanol.
-
Catalyst and Reagents : Add a chiral catalyst, such as a ruthenium-based catalyst, an amine source (e.g., ammonia), and a reducing agent (e.g., hydrogen gas).
-
Reaction Conditions : Stir the mixture at a controlled temperature until the reaction is complete, monitored by TLC or LC-MS.
-
Workup and Purification : After quenching the reaction, extract the product into an organic solvent and purify it using column chromatography to obtain the enantiomerically enriched amine.
Figure 2: Workflow for asymmetric reductive amination.
Chiral Resolution
Chiral resolution separates a racemic mixture into its constituent enantiomers. A common and effective method is the formation of diastereomeric salts.[6][7][8]
Protocol: Diastereomeric Salt Resolution
-
Salt Formation : Dissolve the racemic amine in a suitable solvent and add an enantiomerically pure chiral acid, such as (+)-tartaric acid or (+)-dibenzoyl-D-tartaric acid.[6][7]
-
Fractional Crystallization : The two resulting diastereomeric salts will have different solubilities, allowing one to crystallize preferentially.[6][9]
-
Isolation : The crystallized diastereomer is separated by filtration.
-
Liberation of Amine : The isolated salt is treated with a base (e.g., NaOH) to recover the free, enantiomerically enriched amine.
-
Extraction : The amine is extracted with an organic solvent and purified. The other enantiomer can be recovered from the mother liquor.
Figure 3: Workflow of diastereomeric salt resolution.
Analytical Techniques for Chiral Separation
Accurate determination of enantiomeric purity is crucial. Several chromatographic techniques are widely used for this purpose.[][11]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for separating and quantifying enantiomers.[12] It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in distinct retention times.[13][14] Polysaccharide-based CSPs are commonly used.[13][15]
Table 1: Example Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Other Chiral Separation Techniques
-
Supercritical Fluid Chromatography (SFC): Often provides faster separations and is considered a more environmentally friendly alternative to HPLC.[8][]
-
Capillary Electrophoresis (CE): Known for its high separation efficiency and minimal sample consumption.[11]
-
Gas Chromatography (GC): Can be used for chiral separation, often after derivatization of the amine.[]
Pharmacological and Toxicological Significance
The distinct three-dimensional structures of enantiomers lead to different interactions with chiral biological targets like enzymes and receptors, which can result in different pharmacological and toxicological effects. For example, compounds structurally related to this compound may act as monoamine neurotoxins, selectively affecting neurons that use serotonin, dopamine, or norepinephrine.[16] It is therefore imperative to evaluate the biological activity of each enantiomer independently.
Conclusion
The stereoisomers of this compound exemplify the critical importance of chirality in drug discovery. A solid understanding of stereochemistry, combined with effective methods for stereoselective synthesis, chiral resolution, and analytical characterization, is essential for developing drug candidates with optimal efficacy and safety. This guide provides a foundational resource for scientists engaged in the study of this and other chiral molecules.
References
- 1. 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidopaminergic effects of the stereoisomers of N-[(1-alkyl-2- pyrrolidinyl)methyl]-5-sulfamoylbenzamides and -2,3-dihydrobenzofuran-7-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 711-33-1|1-(4-(Trifluoromethyl)phenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 4. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monoamine neurotoxin - Wikipedia [en.wikipedia.org]
A Technical Guide to (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine: Properties and Applications in Drug Discovery
Introduction: The Strategic Importance of Chiral Trifluoromethylated Amines in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Chiral amines, particularly those incorporating fluorine atoms, have emerged as pivotal building blocks in the synthesis of complex pharmaceutical agents. Among these, (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine stands out as a key intermediate of significant interest. Its unique structural features—a stereogenic center and a trifluoromethyl group on a phenyl ring—confer desirable properties to parent molecules, making it a valuable asset for researchers and drug development professionals. This guide provides an in-depth technical overview of the properties, synthesis, and applications of this important chiral amine.
Physicochemical and Structural Properties
(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chiral primary amine. The presence of the trifluoromethyl (-CF3) group at the para position of the phenyl ring profoundly influences its electronic and physical properties.
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-amine | N/A |
| CAS Number | Not explicitly available for the (S)-enantiomer, Racemate: 885276-54-0 | [1] |
| Molecular Formula | C10H12F3N | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | N/A |
| Boiling Point | Estimated based on related compounds | N/A |
| Melting Point | Data not available for the free base. The hydrochloride salt of the racemate is a solid. | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane). The hydrochloride salt is expected to have higher aqueous solubility. | N/A |
The Pivotal Role of the Trifluoromethyl Group:
The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in drug design.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism. This can increase the half-life of a drug molecule, leading to improved pharmacokinetic profiles.
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of pKa: The electron-withdrawing nature of the -CF3 group decreases the basicity of the amine, which can influence its ionization state at physiological pH and its interactions with biological targets.
-
Favorable Binding Interactions: The -CF3 group can participate in dipole-dipole and other non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.
Enantioselective Synthesis: A Methodical Approach
The stereospecific synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is crucial for its application in chiral drug synthesis. A common and effective strategy involves the asymmetric reduction of the corresponding prochiral ketone, 1-(4-(trifluoromethyl)phenyl)propan-1-one.
Caption: Asymmetric synthesis workflow.
Experimental Protocol: Asymmetric Reduction of 1-(4-(Trifluoromethyl)phenyl)propan-1-one
This protocol is a representative method based on established procedures for the asymmetric reduction of ketones.
Materials:
-
1-(4-(Trifluoromethyl)phenyl)propan-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C.
-
Addition of Reducing Agent: Borane dimethyl sulfide complex (1.1 eq) is added dropwise to the stirred solution, and the mixture is stirred for 15 minutes at 0 °C.
-
Substrate Addition: A solution of 1-(4-(trifluoromethyl)phenyl)propan-1-one (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at 0 °C.
-
Workup: The mixture is warmed to room temperature and stirred for 30 minutes. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine.
-
Characterization: The enantiomeric excess of the product should be determined by chiral HPLC analysis. The structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Chiral Catalyst: The (R)-2-Methyl-CBS-oxazaborolidine is a chiral catalyst that creates a chiral environment around the ketone, directing the hydride attack from one face of the carbonyl group to selectively form the (S)-alcohol, which is then converted to the amine.
-
Borane Dimethyl Sulfide: This is a convenient and effective source of borane for the reduction.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the borane reagent and the catalyst.
-
Low Temperature: Performing the reaction at 0 °C enhances the enantioselectivity of the reduction.
Applications in Pharmaceutical Synthesis: A Case Study
(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a valuable intermediate in the synthesis of neurokinin 1 (NK1) receptor antagonists.[2][3][4][5] These antagonists have shown therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions. The chiral amine is incorporated into the final drug structure, where its stereochemistry is critical for potent and selective binding to the NK1 receptor.
Caption: Synthetic utility in drug development.
Safety and Handling
As with all chemical reagents, (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a strategically important chiral building block in medicinal chemistry. The presence of the trifluoromethyl group imparts beneficial properties such as enhanced metabolic stability and lipophilicity, which are highly desirable in drug candidates. The ability to synthesize this amine in high enantiomeric purity allows for its incorporation into complex molecules where stereochemistry is critical for biological activity. This technical guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this valuable intermediate in their drug discovery and development endeavors.
References
- 1. 001chemical.com [001chemical.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The design and synthesis of novel NK1/NK2 dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, a key chiral building block in modern medicinal chemistry. The guide delves into two primary asymmetric synthesis strategies: transition metal-catalyzed asymmetric reductive amination and biocatalytic transamination. Each section offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both theoretical understanding and practical, actionable insights for the efficient and stereoselective synthesis of this important chiral amine.
Introduction: The Significance of Chiral Amines
Chiral amines are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, underscoring their importance in the life sciences.[1][3] The specific enantiomer of a chiral amine often dictates its pharmacological activity, making stereoselective synthesis a critical aspect of drug discovery and development. (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is a valuable chiral amine intermediate, with its trifluoromethyl group often imparting desirable properties such as increased metabolic stability and lipophilicity to bioactive molecules.[4]
This guide focuses on providing a detailed technical exposition of two powerful and contemporary methods for the asymmetric synthesis of this target molecule: transition metal-catalyzed asymmetric reductive amination and biocatalytic transamination.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, points to the corresponding free amine. This chiral amine can be accessed from the prochiral ketone, 4'-(trifluoromethyl)propiophenone, through an asymmetric C=N bond reduction or a direct amination process. This forms the basis for the two synthetic strategies explored in this guide.
Caption: Retrosynthetic analysis of the target compound.
Method A: Transition Metal-Catalyzed Asymmetric Reductive Amination
Asymmetric reductive amination (ARA) of ketones is a highly efficient and atom-economical method for the direct synthesis of chiral primary amines.[5] This one-pot process typically involves the in situ formation of an imine from the ketone and an ammonia source, followed by asymmetric hydrogenation catalyzed by a chiral transition metal complex.
Mechanistic Rationale
The key to enantioselectivity lies in the chiral catalyst, which is typically composed of a transition metal (e.g., Iridium, Ruthenium, or Rhodium) and a chiral ligand.[1][3][5] The catalyst coordinates to the prochiral imine, creating a chiral environment that directs the hydride transfer from a reducing agent (often H₂) to one face of the C=N double bond, leading to the preferential formation of one enantiomer. Iridium complexes with phosphine-oxazoline ligands have shown considerable success in the asymmetric hydrogenation of N-aryl imines.[1] For the direct synthesis of primary amines, ruthenium-based catalysts have demonstrated high efficiency.[5]
Caption: Workflow for Asymmetric Reductive Amination.
Experimental Protocol
The following protocol is a representative example based on established methodologies for the direct asymmetric reductive amination of aryl ketones.[5]
Materials:
-
4'-(Trifluoromethyl)propiophenone
-
Ammonium acetate (NH₄OAc)
-
[Ru(p-cymene)((R)-Segphos)Cl]Cl (or a similar chiral ruthenium catalyst)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure autoclave
Procedure:
-
To a high-pressure autoclave equipped with a magnetic stir bar, add 4'-(trifluoromethyl)propiophenone (1.0 eq), ammonium acetate (2.0 eq), and the chiral ruthenium catalyst (0.5-1.0 mol%).
-
Evacuate and backfill the autoclave with argon three times.
-
Add degassed 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-60 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for 24-48 hours.
-
After cooling to room temperature, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between diethyl ether and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine.
-
Purify the crude product by silica gel column chromatography.
Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Catalyst Loading | 0.5 - 1.0 mol% |
| Pressure | 50 - 60 bar H₂ |
| Temperature | 80 - 100 °C |
Method B: Biocatalytic Asymmetric Transamination
Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[6][7][8] Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high enantioselectivity.
Mechanistic Rationale
Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes.[7][9] The catalytic cycle involves two half-reactions in a "ping-pong" mechanism. In the first half-reaction, the PLP cofactor accepts the amino group from an amine donor (e.g., isopropylamine), forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing a ketone byproduct (e.g., acetone). In the second half-reaction, the PMP intermediate transfers the amino group to the prochiral ketone substrate, generating the desired chiral amine and regenerating the PLP-enzyme complex.[9] The reaction equilibrium can be shifted towards product formation by using a large excess of the amine donor or by removing the ketone byproduct.[10]
Caption: Workflow for Biocatalytic Transamination.
Experimental Protocol
The following protocol is a general procedure for the asymmetric synthesis of the target amine using an (R)-selective ω-transaminase.
Materials:
-
4'-(Trifluoromethyl)propiophenone
-
Isopropylamine (amine donor)
-
(R)-selective ω-Transaminase (e.g., from Arthrobacter sp. or an engineered variant)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (e.g., 100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO, as a co-solvent)
-
Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0) containing PLP (e.g., 1 mM).
-
Add the (R)-selective ω-transaminase to the buffer solution.
-
In a separate vial, dissolve 4'-(trifluoromethyl)propiophenone in a minimal amount of DMSO.
-
Add the ketone solution to the enzyme-buffer mixture.
-
Add isopropylamine (as the amine donor, often in large excess, e.g., 10-20 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the reaction progress by HPLC or GC.
-
Upon completion, basify the reaction mixture to pH > 10 with aqueous NaOH.
-
Extract the product with an organic solvent such as MTBE.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Expected Results
| Parameter | Expected Value |
| Conversion | >95% |
| Enantiomeric Excess (ee) | >99% |
| Substrate Concentration | 10-50 g/L |
| pH | 7.5 - 8.5 |
| Temperature | 30 - 45 °C |
Purification and Hydrochloride Salt Formation
The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine.
Purification of the Free Amine
Standard purification techniques such as silica gel column chromatography or distillation under reduced pressure can be employed to obtain the pure free amine. A recently developed method involves precipitation of the amine as its trichloroacetate salt, which can be a highly efficient purification strategy.[11]
Protocol for Hydrochloride Salt Formation
Materials:
-
Purified (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)
Procedure:
-
Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the hydrochloric acid solution with stirring.
-
A white precipitate of the hydrochloride salt should form.
-
Continue stirring in the ice bath for 30-60 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to yield (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride as a white to off-white solid.
Conclusion
This guide has detailed two highly effective and stereoselective methods for the synthesis of (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride. Transition metal-catalyzed asymmetric reductive amination offers a direct, one-pot conversion from the corresponding ketone with high yields and enantioselectivities. Biocatalytic transamination provides an environmentally benign and highly selective alternative, operating under mild aqueous conditions. The choice between these methods will depend on factors such as available equipment (high-pressure reactors vs. bioreactors), catalyst cost and availability, and desired process sustainability. Both routes provide reliable and scalable access to this important chiral building block for pharmaceutical research and development.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Methodological & Application
Synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine: A Detailed Guide for Researchers
Introduction
1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a key chiral amine intermediate in the synthesis of various pharmacologically active molecules and agrochemicals. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis of this compound, with a primary focus on a robust and scalable reductive amination protocol. Additionally, advanced methods for obtaining enantiomerically pure forms, including asymmetric synthesis and chiral resolution, are discussed to cater to the diverse needs of the research and drug development community.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired scale, stereochemical requirements, and available resources.
-
Reductive Amination: This is a widely used and versatile method for the formation of amines from carbonyl compounds. It typically involves the reaction of a ketone or aldehyde with an amine source in the presence of a reducing agent. For the synthesis of the target primary amine, ammonia or an ammonia equivalent is used.[1][2]
-
Asymmetric Synthesis: To directly obtain a specific enantiomer of the chiral amine, asymmetric methods are employed. These can include the use of chiral catalysts or enzymatic transformations, such as transamination.[3][4][5]
-
Chiral Resolution: This classical approach involves the synthesis of the racemic amine followed by the separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[6][7][8]
This guide will provide a detailed protocol for the synthesis of the racemic amine via reductive amination, followed by a discussion and procedural outline for chiral resolution.
Part 1: Synthesis of Racemic this compound via Reductive Amination
This protocol details the synthesis of the racemic amine from the readily available starting material, 4'-(trifluoromethyl)propiophenone. The Leuckart reaction, a specific type of reductive amination using formic acid and an amine source, is a classic and effective method.[9][10][11] An alternative and milder approach using sodium cyanoborohydride is also presented.
Reaction Scheme:
Caption: Reductive Amination Workflow
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4'-(Trifluoromethyl)propiophenone | 711-33-1 | C10H9F3O | 202.17 | White to off-white solid |
| Ammonium Acetate | 631-61-8 | C2H7NO2 | 77.08 | White crystalline solid |
| Sodium Cyanoborohydride | 25895-60-7 | NaBH3CN | 62.84 | White powder, toxic |
| Methanol | 67-56-1 | CH4O | 32.04 | Volatile, flammable liquid |
| Diethyl Ether | 60-29-7 | C4H10O | 74.12 | Highly volatile, flammable liquid |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Corrosive liquid |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | Corrosive solid |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 | Drying agent |
Detailed Protocol (Sodium Cyanoborohydride Method)
This one-pot procedure is favored for its mild reaction conditions and good yields.[12][13][14]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-(trifluoromethyl)propiophenone (1.0 eq) in methanol.
-
Amine Source Addition: To the solution, add ammonium acetate (10 eq). The large excess of the ammonia source drives the equilibrium towards imine formation.
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 by the dropwise addition of glacial acetic acid. This pH range is optimal for imine formation without deactivating the amine nucleophile.
-
Reducing Agent Addition: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Perform this step in a well-ventilated fume hood.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with diethyl ether to remove any unreacted starting material and non-basic byproducts.
-
Basify the aqueous layer to pH >10 with a concentrated solution of sodium hydroxide.
-
Extract the product into diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure racemic amine.
Part 2: Chiral Resolution of Racemic this compound
To obtain enantiomerically pure this compound, the racemic mixture can be resolved using a chiral resolving agent such as (+)-tartaric acid.[6][8][15] This process relies on the differential solubility of the resulting diastereomeric salts.
Resolution Scheme:
Caption: Chiral Resolution Workflow
Detailed Protocol (Chiral Resolution with (+)-Tartaric Acid)
-
Salt Formation: Dissolve the racemic this compound (1.0 eq) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This solid is enriched in one of the diastereomeric salts.
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water and add a strong base (e.g., 2M NaOH) until the pH is >10 to deprotonate the amine.
-
Extract the free amine into an organic solvent like diethyl ether.
-
Dry the organic extract over a suitable drying agent, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Enantiomeric Purity Determination: The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative and analyzing by NMR spectroscopy.
Part 3: Asymmetric Synthesis via Enzymatic Transamination
A more advanced and greener approach to obtaining a single enantiomer is through enzymatic transamination. ω-Transaminases (ω-TAs) can catalyze the asymmetric synthesis of chiral amines from prochiral ketones.[3][4][16]
Enzymatic Transamination Scheme:
Caption: Biocatalytic Transamination
This method offers high enantioselectivity under mild reaction conditions. The choice of the specific ω-transaminase enzyme is crucial for achieving high conversion and selectivity for the desired enantiomer.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4'-(Trifluoromethyl)propiophenone and this compound may be irritating to the eyes, skin, and respiratory system.[17][18]
-
Sodium cyanoborohydride is highly toxic and can release poisonous hydrogen cyanide gas if acidified. Handle with extreme caution.[12]
-
Organic solvents used are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[17][18][19][20]
Characterization Data
The final product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the synthesized amine. The chemical shifts and coupling constants will be characteristic of the molecule.[21][22][23]
-
Mass Spectrometry: GC-MS or LC-MS will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the primary amine and the C-F stretches of the trifluoromethyl group.[22]
Conclusion
This guide provides a detailed and practical protocol for the synthesis of this compound. The reductive amination method is a reliable and scalable approach for obtaining the racemic product. For applications requiring enantiomerically pure compounds, the outlined chiral resolution and enzymatic transamination methods offer effective strategies. Researchers should select the most appropriate method based on their specific needs and available resources, always adhering to strict safety protocols.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [ouci.dntb.gov.ua]
- 12. Sodium cyanoborohydride [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Improvement of the Resolution Experiment of Racemic Tartaric Acid [ccspublishing.org.cn]
- 16. researchgate.net [researchgate.net]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Application Note: A Comprehensive Guide to the Purification of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Abstract
This guide provides detailed application notes and robust protocols for the purification of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, a key chiral building block in pharmaceutical synthesis.[1] The document addresses the unique challenges associated with purifying this primary aromatic amine, including its basicity and potential for enantiomeric separation. We present multiple orthogonal techniques—flash chromatography, crystallization via salt formation, and distillation—providing researchers with the strategic rationale and step-by-step instructions to achieve high purity for both racemic and enantiopure forms of the target compound.
Introduction: The Purification Challenge
This compound is a valuable intermediate whose purity is critical for the success of subsequent synthetic steps and the efficacy of final active pharmaceutical ingredients (APIs). The primary amine functionality imparts basicity, which presents a significant challenge for standard purification techniques like silica gel chromatography.[2] The acidic nature of silica can lead to strong, non-specific binding, resulting in poor recovery and significant peak tailing.[2][3] Furthermore, the presence of a chiral center necessitates specialized strategies for isolating single enantiomers when required.
This document serves as a practical guide, moving beyond simple instructions to explain the underlying chemical principles that govern each purification strategy.
Physicochemical Profile
Understanding the compound's properties is the foundation for selecting an appropriate purification method.
| Property | Value | Source |
| CAS Number | 885276-54-0 | [4] |
| Molecular Formula | C₁₀H₁₂F₃N | [4] |
| Molecular Weight | 203.20 g/mol | [4] |
| Predicted pKa | ~9.0 (Estimated based on similar structures) | |
| Appearance | Varies (Typically an oil or low-melting solid) | N/A |
Common Impurity Profile
Impurities typically originate from the synthetic route, most commonly the reductive amination of 1-(4-(Trifluoromethyl)phenyl)propan-1-one.[5]
-
Unreacted Ketone: The starting material is a primary impurity.
-
Secondary Amine: Over-alkylation can lead to the formation of a secondary amine byproduct.
-
Reducing Agent Residues: Borohydride salts or other residues from the reduction step.
-
Catalyst Residues: If catalytic hydrogenation is used.
-
Solvents and Reagents: Residual solvents and other reagents used in the reaction and workup.
Strategic Approach to Purification
The optimal purification strategy depends on the scale of the reaction, the nature of the impurities, and the desired final form (racemate vs. single enantiomer). The following decision workflow provides a logical path to selecting the most effective technique.
Caption: Purification strategy selection workflow.
Protocols for Racemic Amine Purification
Protocol 3.1: Flash Column Chromatography
Flash chromatography is ideal for small-scale purification (<5g) and for separating the target amine from impurities with different polarities, including other basic compounds.
Causality: The basicity of the amine causes it to bind strongly to the acidic silanol groups of standard silica gel. To achieve good separation, this interaction must be mitigated. We present two effective approaches.
Method A: Standard Silica with Triethylamine (TEA) Modifier
This method deactivates the silica surface in-situ, preventing the amine from streaking.[6][7]
-
Materials:
-
Standard silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
TLC plates (silica gel)
-
-
Procedure:
-
TLC Analysis: Develop a solvent system that gives the product an Rf of ~0.2-0.3. A good starting point is 10-20% EtOAc in Hexanes. Add 1% TEA to the TLC developing chamber.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexanes/EtOAc/TEA 89:10:1). Pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.[7]
-
Elution: Run the column with the prepared eluent. The TEA co-elutes but is volatile and easily removed under vacuum.
-
Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Method B: Amino-Functionalized Silica Gel
This method uses a stationary phase that is inherently basic, providing excellent peak shape without a mobile phase modifier.[2][3]
-
Materials:
-
Amino-functionalized silica gel cartridge (e.g., Biotage® KP-NH)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Method Development: Use amino-functionalized TLC plates to develop a suitable gradient, typically starting with 100% Hexanes and gradually increasing the percentage of EtOAc.
-
Sample Loading: Load the sample as described in Method A.
-
Elution: Run the column using a simple binary gradient (Hexanes/EtOAc). The separation is often sharper and more reproducible than with modified silica.[2]
-
Fraction Collection and Analysis: Collect and analyze fractions as described above. The absence of TEA simplifies solvent removal.
-
Protocol 3.2: Purification via Hydrochloride Salt Crystallization
This is a highly effective and scalable method for separating the basic amine from non-basic or neutral impurities (like the unreacted ketone).
Causality: Converting the amine to its hydrochloride salt makes it a polar, ionic compound that is typically insoluble in non-polar organic solvents, while neutral impurities remain dissolved.[8][9] This dramatic change in solubility allows for efficient separation by filtration.
Caption: Workflow for purification via salt crystallization.
-
Materials:
-
Crude amine
-
Diethyl ether or Ethyl Acetate
-
Anhydrous HCl solution (e.g., 2M in diethyl ether)
-
Aqueous NaOH solution (e.g., 2M)
-
Deionized water
-
-
Procedure:
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. While stirring, slowly add the anhydrous HCl solution dropwise. The hydrochloride salt will precipitate as a white solid.[8]
-
Isolation: Continue stirring for 15-30 minutes in an ice bath to ensure complete precipitation. Collect the solid salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified salt under vacuum. At this stage, the compound is a stable, pure solid.
-
Liberation of Free Base (Optional): To recover the free amine, dissolve the salt in water and add 2M NaOH solution until the pH is >10. The free amine will separate. Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the pure free amine.[10][11]
-
Protocol 3.3: Fractional Distillation under Reduced Pressure
Distillation is suitable for large-scale purification where impurities have significantly different boiling points from the product.
Causality: This technique separates compounds based on their volatility. Applying a vacuum lowers the boiling point, preventing thermal degradation of the amine. Adding a non-volatile base can help retain acidic impurities in the distillation flask.[12]
-
Materials:
-
Distillation apparatus with vacuum adapter
-
Heating mantle and stirrer
-
Vacuum pump and pressure gauge
-
Sodium hydroxide pellets (optional)
-
-
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed for vacuum.
-
Charging the Flask: Add the crude amine to the distillation flask along with a stir bar. For amines containing acidic impurities, a few pellets of NaOH can be added to form non-volatile salts.[12]
-
Distillation: Begin stirring and slowly apply vacuum. Gently heat the flask.
-
Fraction Collection: Collect a small forerun fraction, which may contain volatile impurities. Then, collect the main fraction at a stable temperature and pressure.
-
Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains. Release the vacuum carefully before turning off the heat.
-
Advanced Protocol: Chiral Resolution
Protocol 4.1: Diastereomeric Salt Crystallization
This classical method is used to separate the two enantiomers of the racemic amine.
Causality: Reacting the racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid (the resolving agent) produces a mixture of two diastereomeric salts (R-amine/R-acid and S-amine/R-acid). These diastereomers are not mirror images and have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[13]
-
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, (+)-Tartaric acid)
-
Various solvents for screening (e.g., ethanol, methanol, isopropanol, water)
-
-
Procedure:
-
Resolving Agent Stoichiometry: In a flask, dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (a starting point is 0.5 eq.) in the same solvent.[13]
-
Salt Formation: Slowly add the resolving agent solution to the amine solution while stirring. The diastereomeric salt may begin to crystallize. Heat the mixture to get a clear solution.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomer will crystallize out. Cool further in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.[10]
-
Purity Analysis: Determine the enantiomeric excess (ee) of the crystallized salt (after liberating a small sample) using chiral HPLC or NMR with a chiral shift reagent.
-
Recrystallization: If the ee is not satisfactory, recrystallize the salt from fresh hot solvent. Repeat until the desired enantiomeric purity is achieved.
-
Amine Recovery: Liberate the enantiopure amine from the purified diastereomeric salt using the procedure described in Protocol 3.2 (Step 5).
-
Summary of Techniques
| Technique | Scale | Purity Achievable | Pros | Cons |
| Flash Chromatography (Modified Silica) | < 5g | Good to Excellent | Good for separating polar impurities; widely available materials. | Requires modifier (TEA) which must be removed; moderate loading capacity. |
| Flash Chromatography (NH₂ Silica) | < 5g | Excellent | Excellent peak shape; no modifier needed; simplified workup. | More expensive stationary phase. |
| HCl Salt Crystallization | Any | Excellent | Highly scalable; very effective for removing neutral impurities; product is a stable solid. | Does not remove other basic impurities; requires an extra step to liberate the free base. |
| Vacuum Distillation | > 10g | Good | Very scalable; cost-effective for large quantities. | Requires impurities to have different boiling points; risk of thermal degradation. |
| Chiral Resolution | Any | Excellent (Enantiopure) | Access to single enantiomers; established classical method. | Can be time-consuming; requires screening of resolving agents and solvents; yield can be <50% for one enantiomer. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor recovery from silica column | Irreversible binding of the amine to acidic silica sites. | Ensure sufficient TEA (1-2%) is used in the eluent, or switch to an amino-functionalized column.[3][6] |
| Amine salt does not precipitate | Salt is soluble in the chosen solvent; too much solvent used. | Try a less polar solvent (e.g., hexanes/ether mixture). Reduce the initial volume of solvent. |
| Oily product after crystallization | Incomplete drying; low melting point of the free base. | Ensure the product is dried thoroughly under high vacuum. If the free base is an oil, purification via its solid salt is recommended. |
| Poor enantiomeric excess (ee) after chiral resolution | Incomplete separation of diastereomers; co-crystallization. | Perform multiple recrystallizations of the diastereomeric salt.[13] Screen different resolving agents and crystallization solvents.[13] |
References
- 1. mdpi.com [mdpi.com]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. 001chemical.com [001chemical.com]
- 5. 711-33-1|1-(4-(Trifluoromethyl)phenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 6. rsc.org [rsc.org]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Comprehensive Analytical Characterization of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the analytical methodologies for the comprehensive characterization of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, a chiral amine of significant interest in pharmaceutical synthesis. The protocols herein are designed to ensure the identity, purity, and enantiomeric composition of the analyte, addressing critical quality attributes for research, development, and quality control. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, chiral HPLC for enantioselective separation, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and structural confirmation, and spectroscopic techniques (NMR, FTIR) for definitive structural elucidation. Each protocol is accompanied by an explanation of the underlying scientific principles to empower researchers in their method development and validation efforts.
Introduction: The Significance of Precise Characterization
This compound is a key chiral building block in the synthesis of various biologically active molecules. Its structure, featuring a trifluoromethyl group, imparts unique electronic properties and metabolic stability, making it a valuable moiety in drug discovery. The presence of a stereocenter necessitates precise control and analysis of its enantiomeric purity, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1]
This guide moves beyond a simple listing of methods. It provides a logical framework for selecting and executing analytical techniques, explaining the causality behind experimental choices. The goal is to equip scientists with a robust, self-validating system for the complete characterization of this important amine.
Physicochemical Properties
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 885276-54-0 (Racemate) | [2] |
| Molecular Formula | C₁₀H₁₂F₃N | [2] |
| Molecular Weight | 203.20 g/mol | [2] |
| Structure | (Illustrative) | |
| Chirality | Contains one stereocenter | [3][4] |
Chromatographic Methods: Purity and Enantioselectivity
Chromatography is the cornerstone for assessing the purity and enantiomeric composition of chiral amines. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating the target compound from impurities and for resolving its enantiomers.[5][6]
Logical Workflow for Chromatographic Analysis
The following diagram illustrates the typical workflow for a comprehensive chromatographic characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. 001chemical.com [001chemical.com]
- 3. 439811-20-8|(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 4. (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride | 1391484-89-1 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [helda.helsinki.fi]
Application Notes & Protocols: Leveraging 1-(4-(Trifluoromethyl)phenyl)propan-1-amine as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 1-(4-(trifluoromethyl)phenyl)propan-1-amine as a versatile chemical intermediate. The presence of a trifluoromethyl (-CF3) group on the phenyl ring significantly enhances the metabolic stability and lipophilicity of derivative compounds, making this a highly valuable scaffold in modern medicinal chemistry.[1][2] This guide details the synthesis of the racemic amine, its chiral resolution into single enantiomers—a critical step for developing stereospecific therapeutics—and a representative downstream derivatization. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes to ensure reproducibility and scalability.
Compound Profile: Physicochemical Properties and Safety
This compound is a primary benzylic amine featuring a chiral center at the C1 position of the propyl chain. This structure serves as a foundational building block for a wide array of more complex molecules.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 885276-54-0 (Racemate) | [3] |
| Molecular Formula | C₁₀H₁₂F₃N | [3] |
| Molecular Weight | 203.20 g/mol | [3] |
| Appearance | Colorless to pale yellow oil (typical) | - |
Safety and Handling
The trifluoromethylphenyl moiety requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related chemicals provide a strong basis for safe laboratory practices.[4][5]
-
General Handling: Work in a well-ventilated chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[4]
-
Hazards: Assumed to be a skin and eye irritant.[5] Avoid inhalation of vapors or direct contact with skin and eyes.[4]
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Synthesis of Racemic this compound via Reductive Amination
The most direct and widely used method for synthesizing the target amine is the reductive amination of its corresponding ketone precursor, 1-(4-(trifluoromethyl)phenyl)propan-1-one. This two-step, one-pot process involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.
Principle of the Reaction
The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, forming a hemiaminal. This intermediate then dehydrates to form an imine (or its protonated iminium ion form). A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the C=N double bond to yield the final amine.
Experimental Workflow
Caption: Workflow for the synthesis of racemic amine.
Detailed Protocol: Reductive Amination
Materials:
-
1-(4-(Trifluoromethyl)phenyl)propan-1-one (1.0 eq)[7]
-
Ammonium acetate (10.0 eq)
-
Methanol (MeOH), anhydrous
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Hydrochloric acid (1 M aq.)
-
Sodium hydroxide (2 M aq.)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(4-(trifluoromethyl)phenyl)propan-1-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor reaction progress by TLC or LC-MS.
-
Slowly quench the reaction by adding 1 M HCl until the pH is ~2 to decompose excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue to pH >10 with 2 M NaOH.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure racemic amine.
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| ¹H NMR (CDCl₃) | Consistent with structure |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 204.1 |
Chiral Resolution via Diastereomeric Salt Formation
For applications in drug development, isolating a single enantiomer is paramount. Classical resolution is a robust method that relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.[8][9]
Principle of Resolution
A racemic mixture of the amine (containing R- and S-enantiomers) is reacted with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid). This reaction forms a mixture of two diastereomeric salts: (R-amine)-(L-acid) and (S-amine)-(L-acid). These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized from a suitable solvent system.
Experimental Workflow
Caption: Workflow for chiral resolution.
Detailed Protocol: Resolution with L-(+)-Tartaric Acid
Materials:
-
Racemic this compound (1.0 eq)
-
L-(+)-Tartaric acid (0.5 eq)
-
Ethanol (EtOH)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (2 M aq.)
-
Chiral HPLC column for analysis
Procedure:
-
Dissolve the racemic amine (1.0 eq) in ethanol in a flask.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimum amount of hot ethanol.
-
Add the hot tartaric acid solution to the amine solution with stirring.
-
Heat the combined solution gently until all solids dissolve, then allow it to cool slowly to room temperature. Further cool in an ice bath to maximize crystallization.
-
Collect the resulting crystalline solid (the less soluble diastereomeric salt) by vacuum filtration and wash with cold ethanol.
-
To liberate the free amine, dissolve the collected salt in water and basify to pH >10 with 2 M NaOH.
-
Extract the free amine with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain the enantioenriched amine.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC. The mother liquor can be processed separately to recover the other enantiomer.
| Parameter | Expected Outcome |
| Recovery Yield | 30-40% (for one enantiomer) |
| Enantiomeric Excess | >95% (may require recrystallization) |
Application in Downstream Synthesis: A Representative N-Alkylation
Once isolated, the chiral amine is a valuable intermediate. A common subsequent step is N-alkylation to introduce further complexity and modulate biological activity.
Reaction Scheme
This protocol outlines the N-benzylation of the amine, a standard procedure to add a common protecting group or structural motif.
Caption: N-Alkylation of the chiral amine.
Detailed Protocol: N-Benzylation
Materials:
-
Enantioenriched this compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Combine the enantioenriched amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure N-benzylated product.
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Chiral Integrity | No significant racemization observed |
References
- 1. jelsciences.com [jelsciences.com]
- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 3. 001chemical.com [001chemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. onyxipca.com [onyxipca.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
Applications of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Trifluoromethylphenylpropylamine Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological profile of drug candidates. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties, including high metabolic stability, increased lipophilicity, and potent electron-withdrawing effects, which can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets.
This guide focuses on the versatile chiral building block, 1-(4-(trifluoromethyl)phenyl)propan-1-amine , and its applications in the synthesis of novel therapeutic agents. This compound serves as a critical starting material and intermediate for a range of bioactive molecules, with demonstrated potential in the development of neuropharmacological, anticancer, and anti-infective agents. Its stereochemical properties, coupled with the electronic influence of the trifluoromethylphenyl moiety, make it a valuable tool for medicinal chemists seeking to fine-tune the biological activity and pharmacokinetic profiles of their compounds. This document will provide an in-depth exploration of its synthesis, key reactions, and its role in the generation of medicinally relevant compounds, supported by detailed protocols and mechanistic insights.
Physicochemical Properties and Stereochemistry
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₀H₁₂F₃N | Provides the basic atomic composition. |
| Molecular Weight | 203.20 g/mol | Influences diffusion and transport properties. |
| Chirality | Exists as (R) and (S) enantiomers | Enantiomers can exhibit distinct pharmacological and toxicological profiles. |
| pKa (amine) | ~9-10 (estimated) | Influences ionization state at physiological pH, affecting solubility and receptor interaction. |
| LogP (estimated) | ~2.5-3.0 | Indicates moderate lipophilicity, favorable for membrane permeability. |
The presence of a chiral center at the C1 position of the propyl chain is of paramount importance. The differential spatial arrangement of the amine, phenyl, and ethyl groups in the (R) and (S) enantiomers can lead to stereoselective interactions with chiral biological targets such as enzymes and receptors. Consequently, the enantioselective synthesis of this amine is a critical first step in many drug discovery programs.
Synthesis of Enantiomerically Pure this compound
The asymmetric synthesis of chiral amines is a well-established field, with biocatalysis emerging as a powerful and green methodology. Transaminases, in particular, have shown great utility in the stereoselective synthesis of amines from prochiral ketones.
Protocol: Asymmetric Synthesis via Reductive Amination
This protocol outlines a general and robust method for the synthesis of chiral this compound starting from the corresponding ketone.
Caption: Synthesis of potential SSRIs.
Anticancer Agents: Scaffolds for Novel Therapeutics
The trifluoromethylphenyl group is also prevalent in a number of anticancer agents. [1][2][3][4]Derivatives of this compound are being investigated for their potential in this therapeutic area. [5]The amine functionality provides a convenient handle for the introduction of various pharmacophoric groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency.
Representative Protocol: Synthesis of a Pyrrolo[3,4-d]pyrimidine-based PARP Inhibitor Analog
This protocol is adapted from methodologies for the synthesis of PARP inhibitors containing a 4-trifluoromethyl substituted pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold. [3]
-
Amide Coupling:
-
To a solution of 2-(2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid derivative (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add this compound (1.1 eq) and continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the resulting amide by column chromatography.
-
-
Cyclization via Curtius Rearrangement:
-
The amide from the previous step can be subjected to conditions that facilitate a one-pot Curtius rearrangement and cyclization to form the pyrrolo[3,4-d]pyrimidine-2,5-dione scaffold. This is often achieved by treating the corresponding carboxylic acid with diphenylphosphoryl azide (DPPA).
-
Antibacterial Agents: Novel Pyrazole Derivatives
Recent studies have shown that pyrazole derivatives incorporating a trifluoromethylphenyl moiety exhibit potent antibacterial activity, particularly against Gram-positive bacteria. [6][7][8][9]The this compound can be incorporated into these scaffolds through reductive amination of a pyrazole aldehyde intermediate.
Workflow for the Synthesis of Antibacterial Pyrazole Derivatives
Caption: Synthesis of pyrazole antibacterials.
Protocol: Reductive Amination for Pyrazole Derivatives
-
Reaction Setup:
-
In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde derivative (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC or LC-MS until the starting materials are consumed.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield the final pyrazole derivative.
-
Conclusion and Future Perspectives
This compound stands out as a privileged scaffold in medicinal chemistry. Its unique combination of stereochemical and electronic features provides a robust platform for the development of a diverse range of therapeutic agents. The protocols and applications outlined in this guide demonstrate its versatility as a key building block in the synthesis of compounds targeting the central nervous system, cancer, and bacterial infections. As our understanding of disease biology deepens, the strategic use of such fluorinated chiral amines will undoubtedly continue to play a pivotal role in the discovery and development of next-generation medicines. Further exploration of its utility in constructing novel molecular architectures is a promising avenue for future drug discovery efforts.
References
- 1. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. New antitumoral agents I: In vitro anticancer activity and in vivo acute toxicity of synthetic 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride | 1391484-89-1 | Benchchem [benchchem.com]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis and antibacterial activity of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chiral synthetic compound that has garnered significant interest within the drug discovery community. Its structural architecture, featuring a phenethylamine backbone, is a well-established pharmacophore in numerous centrally acting agents. The strategic incorporation of a trifluoromethyl (-CF3) group at the para-position of the phenyl ring is a key design element. This modification is known to significantly enhance metabolic stability, improve lipophilicity, and increase the binding affinity of drug candidates to their biological targets.[1] These properties make this compound a valuable building block and a promising lead compound, particularly in the development of novel therapeutics for neurological and psychiatric disorders.
This guide provides a comprehensive overview of the potential applications of this compound in drug discovery, with a focus on its likely role as a monoamine reuptake inhibitor. Detailed protocols for its characterization and a plausible synthetic route are also presented to facilitate its use in research and development.
Anticipated Mechanism of Action: A Focus on Monoamine Transporters
The structural similarity of this compound to known psychoactive compounds, such as phenethylamine and amphetamine, strongly suggests its interaction with monoamine transporters. These transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[1] Inhibition of these transporters leads to an increase in the extracellular concentration of monoamines, a mechanism that underlies the therapeutic effects of many antidepressants and psychostimulants.[2]
The phenethylamine core of this compound is a key structural motif for interaction with monoamine transporters.[3][4][5][6][7] The ethyl group at the alpha-position may influence the selectivity and potency of the compound for the different transporters.
The Significance of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1] In the context of drug design, the -CF3 group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug candidate.[1]
-
Increase Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and reach its target in the central nervous system.[1]
-
Modulate Receptor Binding: The electronic properties of the trifluoromethyl group can alter the way a molecule interacts with its biological target, potentially leading to increased binding affinity and selectivity.[8][9]
Based on these principles, this compound is hypothesized to be a potent and selective inhibitor of one or more of the monoamine transporters. Its specific activity profile would need to be determined experimentally using the assays described below.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound.
Protocol 1: Enantioselective Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial for its pharmacological evaluation, as different enantiomers can exhibit distinct biological activities. A common strategy for the asymmetric synthesis of such chiral amines is the reduction of a prochiral ketimine.[5]
Workflow for Enantioselective Synthesis:
Caption: Enantioselective synthesis workflow.
Step-by-Step Methodology:
-
Ketimine Formation:
-
In a round-bottom flask, dissolve 1-(4-(trifluoromethyl)phenyl)propan-1-one (1 equivalent) in an appropriate solvent such as toluene.
-
Add a chiral amine, for example, (R)- or (S)-α-methylbenzylamine (1.1 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Reflux the mixture until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude ketimine.
-
-
Diastereoselective Reduction:
-
Dissolve the crude ketimine in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH4) (1.5 equivalents), in portions.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Deprotection (Removal of Chiral Auxiliary):
-
Dissolve the crude product from the previous step in a suitable solvent like methanol.
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the chiral this compound.
-
The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC.
-
Protocol 2: In Vitro Monoamine Transporter Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for DAT, NET, and SERT using a competitive radioligand binding assay.[10]
Workflow for Monoamine Transporter Binding Assay:
Caption: Workflow for binding assay.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram
-
-
Non-specific binding inhibitors:
-
For DAT: 10 µM Benztropine
-
For NET: 10 µM Desipramine
-
For SERT: 10 µM Fluoxetine
-
-
Test compound: this compound
-
Scintillation fluid and a scintillation counter
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the transporter of interest under standard conditions.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For determining non-specific binding, add the corresponding non-specific inhibitor instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vitro Monoamine Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.[10][11][12][13]
Workflow for Monoamine Uptake Assay:
Caption: Workflow for uptake assay.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture medium and supplements
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled substrates:
-
For DAT: [³H]Dopamine
-
For NET: [³H]Norepinephrine
-
For SERT: [³H]Serotonin
-
-
Non-specific uptake inhibitors (same as for the binding assay)
-
Test compound: this compound
-
Scintillation fluid and a scintillation counter
Step-by-Step Methodology:
-
Cell Plating:
-
Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.
-
-
Pre-incubation:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound or the appropriate non-specific uptake inhibitor for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Uptake Initiation:
-
Initiate the uptake reaction by adding the radiolabeled substrate to each well.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
-
Uptake Termination:
-
Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well (e.g., with a lysis buffer or distilled water).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
Data Presentation and Interpretation
The results from the binding and uptake assays should be summarized in a clear and concise table to allow for easy comparison of the compound's potency and selectivity.
Table 1: Hypothetical Monoamine Transporter Activity Profile of this compound
| Transporter | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) |
| DAT | To be determined | To be determined |
| NET | To be determined | To be determined |
| SERT | To be determined | To be determined |
Interpretation of Results:
-
Potency: Lower Ki and IC50 values indicate higher potency.
-
Selectivity: The ratio of Ki or IC50 values for the different transporters indicates the compound's selectivity. For example, a compound with a much lower Ki for SERT compared to DAT and NET would be considered a selective serotonin reuptake inhibitor (SSRI).
Applications in Drug Discovery
Based on its structural features and hypothesized mechanism of action, this compound can be utilized in several key areas of drug discovery:
-
Lead Compound for CNS Disorders: As a potential monoamine reuptake inhibitor, this compound could serve as a starting point for the development of novel treatments for depression, anxiety disorders, attention-deficit/hyperactivity disorder (ADHD), and other conditions where monoaminergic neurotransmission is dysregulated.
-
Scaffold for Library Synthesis: The core structure of this compound can be readily modified to generate a library of analogs. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
Tool Compound for Pharmacological Research: A well-characterized monoamine reuptake inhibitor with a specific selectivity profile can be a valuable tool for investigating the role of individual monoamine transporters in various physiological and pathological processes.
Conclusion
This compound represents a promising molecular entity in the field of drug discovery, particularly for CNS-targeted therapies. Its strategic design, incorporating a proven phenethylamine scaffold with a metabolically robust trifluoromethyl group, positions it as a strong candidate for a monoamine reuptake inhibitor. The detailed protocols provided herein offer a clear path for its synthesis and comprehensive pharmacological characterization. Further investigation into its specific binding affinities and functional activities will be instrumental in unlocking its full therapeutic potential and guiding the development of the next generation of neurological and psychiatric medications.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sas.rochester.edu [sas.rochester.edu]
- 8. (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride | 1391484-89-1 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed enantioselective three-component radical 1,4-perfluoroalkylamination of 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine - American Chemical Society [acs.digitellinc.com]
- 13. Substituted methoxyphenethylamine - Wikipedia [en.wikipedia.org]
The Strategic Utility of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine in the Synthesis of Novel Bioactive Scaffolds
Introduction: The Emergence of a Privileged Precursor
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Central to this pursuit is the strategic selection of versatile building blocks that can be elaborated into diverse and complex scaffolds. 1-(4-(Trifluoromethyl)phenyl)propan-1-amine emerges as a precursor of significant interest, embodying key structural features that are highly sought after in drug design. The presence of the trifluoromethyl group, a well-established bioisostere for the methyl group, often imparts favorable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] This, coupled with the reactive primary amine functionality, positions this compound as a powerful starting material for the construction of a wide array of novel compounds with potential therapeutic applications in areas such as neurodegenerative diseases and oncology.[2]
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into detailed protocols for its application in the synthesis of diverse heterocyclic systems and other key pharmacophores, elucidating the rationale behind the chosen synthetic strategies and methodologies. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this valuable precursor in their own discovery programs.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a precursor is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C10H12F3N | [3] |
| Molecular Weight | 203.20 g/mol | [3] |
| CAS Number | 885276-54-0 | [3] |
| Appearance | Colorless to pale yellow oil | Commercially available data |
| Boiling Point | Not readily available | |
| Solubility | Soluble in most organic solvents |
Synthetic Pathways Leveraging this compound
The primary amine of this compound is a versatile functional handle that can participate in a multitude of chemical transformations. This section will detail protocols for key reactions, providing a roadmap for the synthesis of novel derivatives.
Amide Bond Formation: A Gateway to Diverse Functionality
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry.[4] By coupling this compound with a variety of carboxylic acids, a library of amides with diverse functionalities can be readily accessed.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general and efficient method for the synthesis of amides from this compound and a carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Rationale: HATU is a highly effective coupling reagent that minimizes racemization and is compatible with a wide range of functional groups.[5] The use of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is crucial to prevent unwanted side reactions.
Experimental Workflow:
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
To a solution of the desired carboxylic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 mmol, 418 mg) and diisopropylethylamine (DIPEA, 2.0 mmol, 0.35 mL).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 mmol, 203 mg) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[6][7] This reaction allows for the introduction of various alkyl or aryl groups onto the nitrogen atom of this compound through the reaction with aldehydes or ketones.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol outlines a mild and efficient one-pot procedure for the reductive amination of aldehydes or ketones with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent.
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less basic than other common borohydride reagents, which minimizes side reactions. The reaction can often be performed as a one-pot procedure without the need to isolate the intermediate imine.
Experimental Workflow:
Caption: Workflow for reductive amination using STAB.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 mmol, 203 mg) and the desired aldehyde or ketone (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL), add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (STAB, 1.5 mmol, 318 mg) portion-wise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired secondary or tertiary amine.
Synthesis of Heterocyclic Scaffolds: Expanding Chemical Space
The primary amine of this compound can serve as a key nucleophile in cyclization reactions to form various heterocyclic systems, which are prevalent in many approved drugs.
Protocol 3: Synthesis of a Novel Pyrazole Derivative
This protocol describes a plausible synthetic route to a novel pyrazole derivative using this compound as a precursor to form a substituted hydrazine, which then undergoes cyclization. The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[9][10]
Rationale: This multi-step synthesis first converts the primary amine to a hydrazine, a key intermediate for pyrazole synthesis. The subsequent condensation with a 1,3-dicarbonyl compound, such as acetylacetone, provides a direct route to the pyrazole core.
Synthetic Scheme:
Caption: Synthetic route to a pyrazole derivative.
Step-by-Step Methodology:
Step 1: Synthesis of the N-nitrosoamine
-
Dissolve this compound (1.0 mmol, 203 mg) in a mixture of concentrated hydrochloric acid (0.5 mL) and water (5 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (1.2 mmol, 83 mg) in water (2 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield the crude N-nitrosoamine, which should be used immediately in the next step.
Step 2: Reduction to the Hydrazine
-
To a suspension of lithium aluminum hydride (LiAlH4, 2.0 mmol, 76 mg) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an inert atmosphere, add a solution of the crude N-nitrosoamine from the previous step in THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water (0.1 mL), 15% aqueous sodium hydroxide (0.1 mL), and water (0.3 mL).
-
Filter the resulting solid through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydrazine derivative.
Step 3: Pyrazole Formation
-
Dissolve the crude hydrazine derivative from the previous step in ethanol (10 mL) and add acetylacetone (1.0 mmol, 0.1 mL) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the target pyrazole derivative.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of novel compounds with significant potential in drug discovery. The protocols detailed in this guide for amide bond formation, reductive amination, and the synthesis of heterocyclic scaffolds provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The strategic incorporation of the 4-(trifluoromethyl)phenyl moiety can lead to the discovery of new molecular entities with improved pharmacological properties. Further exploration of other cyclization reactions, multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions involving this precursor will undoubtedly continue to yield novel and biologically active compounds, contributing to the advancement of medicinal chemistry.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. ias.ac.in [ias.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Chromatographic Challenge: A Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Trifluoromethyl Amines
Introduction: The Significance and Challenge of Trifluoromethyl Amine Analysis
Trifluoromethylated aliphatic amines are increasingly vital motifs in modern drug discovery.[1] Their incorporation into molecular scaffolds can significantly enhance metabolic stability, membrane permeability, and binding affinity for biological targets.[1] This has led to their prevalence in a wide array of pharmaceuticals and agrochemicals. Consequently, the development of robust and reliable analytical methods for the separation, quantification, and characterization of these compounds is of paramount importance for quality control, impurity profiling, and pharmacokinetic studies.[2][3][4]
However, the unique physicochemical properties of trifluoromethyl amines present distinct challenges for High-Performance Liquid Chromatography (HPLC) analysis. The strong electron-withdrawing nature of the trifluoromethyl group can alter the basicity of the amine, impacting its retention and peak shape. Furthermore, many trifluoromethyl amines lack a strong chromophore, necessitating derivatization for sensitive UV or fluorescence detection. For chiral trifluoromethyl amines, achieving enantiomeric separation is a critical yet often complex task.[5]
This comprehensive guide provides a detailed exploration of various HPLC-based strategies for the successful analysis of trifluoromethyl amines. We will delve into the principles and practical applications of reversed-phase, ion-pair, and hydrophilic interaction chromatography, as well as supercritical fluid chromatography for chiral separations. Additionally, detailed protocols for pre-column derivatization to enhance detection sensitivity will be presented. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, empowering them to develop and validate effective analytical methods for this important class of compounds.
I. Understanding the Analyte: The Influence of the Trifluoromethyl Group on Chromatographic Behavior
The trifluoromethyl (-CF3) group exerts a profound electronic influence on an amine's properties, which in turn dictates its behavior in a chromatographic system. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, decreasing the pKa of the amine compared to its non-fluorinated analog. This reduced basicity can lead to:
-
Improved Peak Shape in Reversed-Phase HPLC: Less basic amines are less likely to interact strongly with residual silanols on the silica-based stationary phase, resulting in more symmetrical peaks.
-
Altered Retention in Ion-Exchange and Ion-Pair Chromatography: The change in pKa will affect the degree of ionization at a given pH, influencing retention in ion-exchange and ion-pair systems.
Furthermore, the presence of fluorine can introduce unique retention characteristics. While highly fluorinated molecules can exhibit "fluorophilicity" (affinity for other fluorinated molecules), lightly fluorinated compounds, such as many trifluoromethyl amines, often display enhanced hydrophobicity, leading to increased retention in reversed-phase HPLC compared to their non-fluorinated counterparts.[6]
II. Strategic Approaches to the HPLC Analysis of Trifluoromethyl Amines
The selection of an appropriate HPLC strategy is contingent on the specific properties of the trifluoromethyl amine analyte, including its polarity, chirality, and the presence of a chromophore. The following sections detail the most effective approaches.
A. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including trifluoromethyl amines.
Principle: Separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. More hydrophobic compounds are retained longer on the column.
Causality of Experimental Choices:
-
Column Selection: A C18 column is a good starting point for most trifluoromethyl amines due to the often-increased hydrophobicity imparted by the trifluoromethyl group. For more polar analytes, a shorter chain C8 column or a polar-endcapped C18 column can provide better peak shape and retention.
-
Mobile Phase: A mixture of water or an aqueous buffer and a miscible organic solvent (acetonitrile or methanol) is typically used. The addition of a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is often crucial for protonating the amine and ensuring good peak shape by minimizing interactions with silanol groups.[7]
-
pH Control: Maintaining the mobile phase pH below the pKa of the amine ensures it is in its protonated, more polar form, which can be beneficial for retention and peak shape.
Illustrative Protocol: Purity Analysis of a Trifluoromethylaniline Derivative
This protocol is adapted from established methods for halogenated anilines and is suitable for the purity assessment of compounds like N-propyl-3-(trifluoromethyl)aniline.[7][8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Analyte reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be 10-90% acetonitrile over 20 minutes. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Purity can be calculated using the area normalization method.
B. Ion-Pair Chromatography (IPC)
For more polar or basic trifluoromethyl amines that are poorly retained in conventional RP-HPLC, IPC is a powerful technique to enhance retention and improve separation.
Principle: An ion-pairing reagent, typically a long-chain alkyl sulfonate for cationic amines, is added to the mobile phase.[9] This reagent forms a neutral ion-pair with the protonated amine, increasing its hydrophobicity and thus its retention on a reversed-phase column.[10]
Causality of Experimental Choices:
-
Ion-Pair Reagent Selection: For cationic trifluoromethyl amines, anionic ion-pairing reagents like sodium dodecyl sulfate (SDS) or heptafluorobutyric acid (HFBA) are commonly used.[11] The choice of reagent and its concentration can significantly impact retention and selectivity.
-
Mobile Phase Considerations: The mobile phase composition is similar to RP-HPLC, but the inclusion of the ion-pairing reagent is the key difference. It is crucial to dedicate an HPLC system to IPC to avoid contamination of systems used for LC-MS, as many ion-pairing reagents are non-volatile and can suppress ionization.[12] For LC-MS compatibility, volatile ion-pairing reagents like TFA or HFBA are preferred.[12]
C. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the analysis of very polar trifluoromethyl amines that are not retained in RP-HPLC.[13]
Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (water or aqueous buffer).[14] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[15]
Causality of Experimental Choices:
-
Column Selection: Bare silica, amide, or zwitterionic columns are common choices for HILIC. The selection depends on the specific charge state and polarity of the analyte.
-
Mobile Phase: The mobile phase typically consists of >70% acetonitrile with an aqueous buffer. Ammonium formate or ammonium acetate are popular buffers as they are volatile and MS-compatible.[13]
Illustrative Protocol: Direct Analysis of Biogenic Amines by HILIC-MS/MS
This approach can be adapted for polar trifluoromethyl amines, offering a sensitive and direct analytical method without the need for derivatization.[13]
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS)
-
HILIC column (e.g., TSKgel Amide-80, 3 µm, 2.0 mm ID x 15 cm L)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 30 mmol/L ammonium formate, pH 4.0 (adjusted with formic acid) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient: A gradient from high organic to higher aqueous content.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) for quantification.
D. Pre-column Derivatization for Enhanced Detection
For trifluoromethyl amines lacking a strong chromophore or fluorophore, pre-column derivatization is a common strategy to improve detectability.[16]
Principle: The amine is reacted with a labeling reagent to attach a moiety with strong UV absorbance or fluorescence. This not only enhances sensitivity but can also improve chromatographic properties.[17]
Common Derivatizing Reagents for Amines:
| Reagent | Detection | Target Amines | Key Features |
| o-Phthalaldehyde (OPA) | Fluorescence | Primary amines | Rapid reaction, but derivatives can be unstable.[18] |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence | Primary and secondary amines | Forms stable derivatives.[19] |
| Dansyl Chloride (DNS-Cl) | Fluorescence | Primary and secondary amines | Widely used, provides good sensitivity.[20] |
| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) | UV | Primary and secondary amines | Fast derivatization under basic conditions.[19] |
Illustrative Protocol: Derivatization with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT)
This protocol is based on the derivatization of biogenic amines in wine samples and can be adapted for other trifluoromethyl amines.[19]
Reagents:
-
FNBT solution
-
Diisopropylethylamine
-
Ethanol
-
Ethyl acetate
-
Methanol
Procedure:
-
Sample Preparation: The extracted and dried amine sample is dissolved in ethanol.
-
Derivatization Reaction: Add FNBT and diisopropylethylamine to the sample solution. Reflux the mixture for 2 hours.
-
Extraction: Extract the derivatives with ethyl acetate.
-
Solvent Evaporation: Evaporate the solvent to dryness.
-
Reconstitution: Reconstitute the residue in methanol for HPLC analysis.
III. Chiral Separations: Resolving Enantiomers of Trifluoromethyl Amines
The enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles, making their separation and quantification crucial.[21] Chiral HPLC and Supercritical Fluid Chromatography (SFC) are the primary techniques for this purpose.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[22]
Causality of Experimental Choices:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., amylose and cellulose derivatives) are highly versatile and effective for a wide range of chiral compounds, including amines.[5][23] Immobilized polysaccharide CSPs offer the advantage of being compatible with a broader range of solvents.[23]
-
Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) depends on the CSP and the analyte. For polysaccharide-based CSPs, normal-phase eluents (e.g., hexane/isopropanol) are common. The addition of a small amount of an acidic or basic additive can be critical for achieving good peak shape and resolution.
Performance of Polysaccharide-Based CSPs for Chiral Amine Separations:
| Analyte Type | Recommended CSPs | Common Mobile Phase Additives |
| Chiral Amines | Chiralpak® IE, Chiralcel® OD-H | Diethylamine (DEA), Trifluoroacetic Acid (TFA) |
| α-Amino Acid Esters | Chiralpak® AD-H, Lux® Amylose-1 | Trifluoroacetic Acid (TFA) |
B. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages.[24]
Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of the supercritical fluid allow for faster separations and higher efficiency compared to HPLC.
Causality of Experimental Choices:
-
Mobile Phase: Supercritical CO2 is often used with a polar co-solvent (modifier) such as methanol, ethanol, or isopropanol. The addition of acidic or basic additives is often necessary to improve peak shape and enantioselectivity for ionizable compounds.
-
Instrumentation: SFC systems require specialized pumps and back-pressure regulators to maintain the mobile phase in its supercritical state.
Advantages of SFC for Chiral Separations:
-
Speed: SFC is typically 3-5 times faster than HPLC.
-
Reduced Solvent Consumption: The use of CO2 significantly reduces the consumption of organic solvents.[23]
-
Complementary Selectivity: SFC can provide different elution orders and selectivities compared to HPLC, making it a valuable tool for method development.
IV. Method Validation: Ensuring the Reliability of Your Analysis
Once an HPLC method is developed, it must be validated to demonstrate its suitability for its intended purpose. Method validation is a regulatory requirement in the pharmaceutical industry. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
V. Visualization of Workflows
General Workflow for HPLC Method Development
Caption: A logical workflow for developing an HPLC method for trifluoromethyl amines.
Decision Tree for Chiral Separation Method Development
Caption: A decision-making process for chiral separation of trifluoromethyl amines.
VI. Conclusion
The analysis of trifluoromethyl amines by HPLC presents a unique set of challenges that can be effectively addressed through a systematic and informed approach to method development. By understanding the influence of the trifluoromethyl group on the analyte's properties, chromatographers can strategically select the most appropriate HPLC mode, whether it be reversed-phase, ion-pair, or hydrophilic interaction chromatography. For chiral separations, both HPLC and SFC with polysaccharide-based chiral stationary phases offer powerful solutions. When detection sensitivity is a limitation, pre-column derivatization provides a reliable means to enhance the analytical signal. The protocols and workflows presented in this guide, grounded in the principles of chromatographic science, are intended to provide a solid foundation for the development and validation of robust and reliable analytical methods for this critical class of compounds in pharmaceutical and chemical research.
VII. References
-
SIELC Technologies. (n.d.). Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Jastrzebska, A., et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Books.
-
BenchChem. (2025). Application Notes and Protocols: Derivatization of 4-(Trifluoromethyl)umbelliferone for Enhanced HPLC Analysis. Retrieved from --INVALID-LINK--
-
Li, Y., et al. (2014). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health.
-
Watanabe, T., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
-
ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. Retrieved from --INVALID-LINK--
-
TCI AMERICA. (n.d.). HPLC Derivatization Reagents. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. Retrieved from --INVALID-LINK--
-
Al-Kindy, S., et al. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) - 2-pyrazoline. ResearchGate.
-
Aher, P., & Surana, K. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International.
-
De Klerck, K., et al. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A.
-
White, C. J., & Zulli, S. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Pharmaceutical Review.
-
Al-Majdhoub, Z. N., et al. (n.d.). Structures of the polysaccharide-based chiral stationary phases used in this study.
-
Lu, W., et al. (2017). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed Central.
-
Zhang, Y., et al. (2015). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate.
-
De Klerck, K., et al. (2022). Chiral Supercritical Fluid Chromatography, Part 1: Theoretical Background. LCGC International.
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
-
Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate.
-
Agilent Technologies. (2020). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
-
Jamari, N. L. A., et al. (2017). Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
-
Ali, I., et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. PubMed.
-
Yamaguchi, T., & Obika, S. (2025). New Study Outlines on SFC Technique for Chiral Bioanalysis. LCGC International.
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
-
Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
-
Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers.
-
Krull, I. S., et al. (1998). Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL. PubMed.
-
Uddin, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
-
Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
-
Ni, H., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health.
-
Ge, X., et al. (2018). Quantitative analysis of aliphatic amines in urban aerosols based on online derivatization and high performance liquid chromatography. Environmental Science: Processes & Impacts.
-
Wodecka, K., et al. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. MDPI.
-
Phenomenex. (n.d.). Chiral HPLC Separations.
-
Tosoh Bioscience. (n.d.). Direct analysis of biogenic amines in food by HILIC-MS.
-
Niessen, W. M. A. (2001). Current developments in LC-MS for pharmaceutical analysis. PubMed.
-
BenchChem. (2025). Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives.
-
Chemical Communications. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
-
ACS Publications. (2022). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling.
-
TSK-GEL. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
-
Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
-
BenchChem. (2025). Application Notes and Protocols: Derivatization of 4-(Trifluoromethyl)umbelliferone for Enhanced HPLC Analysis.
-
Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
-
Chemistry For Everyone. (2025). What Is Ion Pair Chromatography?.
-
Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
-
TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
-
Bernhard, U. (2001). Applications of hyphenated LC-MS techniques in pharmaceutical analysis.
-
D'Huyvetter, C., et al. (2020). Current Developments in LCMS for Pharmaceutical Analysis. ResearchGate.
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
References
- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 12. agilent.com [agilent.com]
- 13. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Quantitative analysis of aliphatic amines in urban aerosols based on online derivatization and high performance liquid chromatography - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 16. books.rsc.org [books.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(4-(Trifluoromethyl)phenyl)propan-1-one as a Versatile Precursor in Pharmaceutical Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate binding affinity through specific electronic interactions. 1-(4-(Trifluoromethyl)phenyl)propan-1-one is a key propiophenone derivative that serves as a powerful and versatile starting material for introducing this critical pharmacophore.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 1-(4-(trifluoromethyl)phenyl)propan-1-one. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices and provides detailed, field-proven protocols for the synthesis of high-value chiral intermediates, such as chiral amines and vicinal amino alcohols, which are fundamental building blocks for numerous active pharmaceutical ingredients (APIs).
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for ensuring the integrity of the precursor and the safety of laboratory personnel. The key properties and safety information are summarized below.
Table 1: Physicochemical Properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-one
| Property | Value | Source |
| CAS Number | 711-33-1 | [1][2][3] |
| Molecular Formula | C₁₀H₉F₃O | [2][3] |
| Molecular Weight | 202.18 g/mol | [2][3] |
| Synonyms | p-Trifluoromethylpropiophenone, Ethyl 4-(Trifluoromethyl)phenyl Ketone | [2][4] |
| Physical Form | Solid or liquid | |
| Purity | Typically ≥96-98% | [2][3] |
| Storage Temperature | Refrigerator |
Table 2: GHS Safety and Hazard Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Core Application: Synthesis of Chiral Amines and Amino Alcohols
The primary utility of 1-(4-(trifluoromethyl)phenyl)propan-1-one lies in its role as a prochiral ketone, enabling its conversion into valuable chiral amines and amino alcohols. These compounds are ubiquitous in pharmaceuticals and agrochemicals, with an estimated 40% of such drugs containing chiral amine moieties.[5] The stereochemistry of these building blocks is often critical for biological activity. The following sections detail robust protocols for achieving high stereoselectivity using both chemical and biocatalytic methods.
Caption: Key synthetic pathways originating from 1-(4-(trifluoromethyl)phenyl)propan-1-one.
Protocol 1: Biocatalytic Asymmetric Transamination (Enzymatic Approach)
Application Note: Biocatalysis offers a green and highly efficient alternative to traditional chemical synthesis for producing chiral amines.[5] ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor, using pyridoxal-5-phosphate (PLP) as a cofactor.[5] This method is renowned for its exceptional enantioselectivity, operating under mild aqueous conditions and avoiding the need for heavy-metal catalysts.[5] A key challenge can be product inhibition, which can be overcome using process strategies like in situ product removal (ISPR).[5] This protocol describes the synthesis of (S)-1-(4-trifluoromethylphenyl)ethylamine, a valuable chiral building block.[5]
Caption: Workflow for biocatalytic asymmetric transamination.
Detailed Protocol:
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactor Addition: Add pyridoxal-5-phosphate (PLP) to a final concentration of 1 mM. PLP is essential for the catalytic activity of the transaminase.
-
Amine Donor: Add the amine donor, such as isopropylamine (IPA). The concentration must be optimized; concentrations above 75 mM can be inhibitory to some ω-TAs.[5] A typical starting point is 50-100 mM.
-
Substrate Addition: Add 1-(4-(trifluoromethyl)phenyl)propan-1-one (the ketone precursor) to the desired concentration (e.g., 10-20 mM). A co-solvent like DMSO (e.g., 5-10% v/v) can be used to improve the solubility of the hydrophobic ketone.
-
Enzyme Initiation: Initiate the reaction by adding the purified ω-transaminase enzyme (e.g., a commercially available or lab-expressed ω-TA with selectivity for the desired enantiomer).
-
Incubation: Incubate the mixture at the enzyme's optimal temperature (e.g., 37°C) with gentle agitation for 12-24 hours.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the conversion of the ketone to the amine product using an appropriate analytical method, such as chiral HPLC.
-
Work-up: Once the reaction reaches completion or equilibrium, terminate it by adding a strong base (e.g., 5 M NaOH) to raise the pH to >12.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x volume).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting chiral amine can be further purified by column chromatography if necessary. Confirm the enantiomeric excess (ee%) of the final product using chiral HPLC.
Table 3: Representative Data for Biocatalytic Transamination
| Parameter | Condition | Outcome | Source |
| Enzyme | ω-Transaminase (ω-TA) | Catalyzes asymmetric amination | [5] |
| Amine Donor | Isopropylamine (IPA) | >75 mM can cause inhibition | [5] |
| Co-solvent | 10% DMSO | Can improve substrate solubility and conversion | [5] |
| Product Removal | ISPR (Aqueous Two-Phase System) | Successfully prevents product inhibition | [5] |
| Stereoselectivity | (S)-selective ω-TA | Produces (S)-1-(4-trifluoromethylphenyl)ethylamine | [5] |
Protocol 2: Two-Step Biocatalytic Synthesis of Chiral Vicinal Amino Alcohols
Application Note: Vicinal amino alcohols like norephedrine and its analogues are crucial scaffolds in many pharmaceutical compounds.[6] A powerful and green bienzymatic cascade can be employed to synthesize these molecules from 1-(4-(trifluoromethyl)phenyl)propan-1-one.[6] The process involves two distinct steps: (1) An (S)-selective carboligation reaction to create a chiral α-hydroxy ketone, followed by (2) a stereoselective transamination to install the amino group, yielding the final amino alcohol with high diastereo- and enantiomeric purity.[6]
Caption: Workflow for the two-step synthesis of norephedrine analogues.
Detailed Protocol:
Step A: Synthesis of 1-(4-Trifluoromethylphenyl)-1-hydroxy-2-propanone [6]
-
Reaction Setup: In a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.0), dissolve the 1-(4-(trifluoromethyl)phenyl)propan-1-one precursor and acetaldehyde.
-
Enzyme Addition: Add an (S)-selective enzyme capable of benzoin-type condensation, such as acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR).[6]
-
Incubation: Incubate the reaction mixture at 30°C with agitation for 24 hours.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate. Purify the resulting α-hydroxy ketone intermediate by flash chromatography.
Step B: Transamination to (1S,2S)- or (1S,2R)-Norephedrine Analogue [6]
-
Reaction Setup: In a separate vessel, dissolve the purified α-hydroxy ketone from Step A in a suitable buffer (e.g., 0.1 M HEPES buffer, pH 8.0).
-
Amine Donor & Cofactor: Add an amine donor (e.g., isopropylamine) and the PLP cofactor (1 mM).
-
Enzyme Addition: Add the appropriate stereoselective amine transaminase (ATA). Use an (S)-selective ATA to obtain the (1S,2S)-norpseudoephedrine analogue or an (R)-selective ATA for the (1S,2R)-norephedrine analogue.
-
Incubation: Incubate the mixture at 40°C with agitation for 24 hours.
-
Work-up and Analysis: Perform an alkaline work-up and extract the final amino alcohol product as described in Protocol 1. Analyze the final product for yield, diastereomeric ratio (dr), and enantiomeric excess (ee) using NMR and chiral HPLC.
Table 4: Expected Results for Norephedrine Analogue Synthesis [6]
| Product | Overall Isolated Yield | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
| (1S,2S)-4-(CF₃)-Norpseudoephedrine | ~52% | >99% | >99% |
| (1S,2R)-4-(CF₃)-Norephedrine | (Varies with ATA) | Good | High |
Application in Drug Synthesis: A Gateway to Fluoxetine Analogues
Application Note: Fluoxetine (Prozac®) is a landmark antidepressant classified as a selective serotonin reuptake inhibitor (SSRI).[7][8] Its core structure is an N-methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine.[7][8] While the original synthesis of fluoxetine itself starts from a different precursor, the chemical principles are directly applicable.[7][9] 1-(4-(Trifluoromethyl)phenyl)propan-1-one is an ideal starting point for generating a library of novel fluoxetine analogues for drug discovery programs. The synthesis involves a classical sequence of reduction, activation of the resulting alcohol, and nucleophilic substitution.
Caption: Illustrative scheme for synthesizing Fluoxetine analogues.
This synthetic route allows for extensive modification. Different substituted phenols can be used in the ether synthesis step, and various amines can be introduced in the final step, providing rapid access to a diverse range of potential new chemical entities for screening and development.
Conclusion
1-(4-(Trifluoromethyl)phenyl)propan-1-one is a high-value, versatile precursor for the synthesis of pharmaceutically relevant molecules. Its utility is most pronounced in the creation of chiral amines and amino alcohols, which are critical components of many modern drugs. As demonstrated in the detailed protocols, both advanced biocatalytic methods and established chemical routes can be employed to transform this prochiral ketone into complex, stereochemically pure intermediates. The application notes provided herein offer researchers the foundational knowledge and practical methodologies to leverage this powerful building block in their drug discovery and development endeavors.
References
- 1. 711-33-1|1-(4-(Trifluoromethyl)phenyl)propan-1-one|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-[4-(Trifluoromethyl)phenyl]-1-propanone 98% | CAS: 711-33-1 | AChemBlock [achemblock.com]
- 4. 1-[4-(Trifluoromethyl)phenyl]propan-1-one | 711-33-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of trifluoromethylphenyl amines
Welcome to the Technical Support Center for the synthesis of trifluoromethylphenyl amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these critical synthetic transformations. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.
Introduction
The incorporation of the trifluoromethyl (CF3) group into a phenylamine scaffold is a cornerstone of modern medicinal chemistry. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of these valuable building blocks is not without its challenges. This guide will address the most common side reactions, providing mechanistic insights and practical solutions to help you achieve higher yields and purity in your target compounds.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Issue 1: Low Yields and Multiple Products in N-Alkylation Reactions
Question: I am trying to synthesize a secondary N-alkyl trifluoromethylphenyl amine, but I'm getting a mixture of the starting material, the desired product, and a significant amount of a higher molecular weight byproduct. How can I improve the selectivity for my target compound?
Answer: This is a classic case of over-alkylation , a common side reaction in the alkylation of anilines.[1][2] The nitrogen atom's nucleophilicity increases after the first alkylation, making the secondary amine product more reactive than the starting primary aniline towards the alkylating agent.[2] This leads to the formation of a tertiary N,N-dialkylated aniline.
The lone pair of electrons on the nitrogen atom of the aniline is responsible for its nucleophilicity. When the first alkyl group is introduced, it acts as an electron-donating group, further increasing the electron density on the nitrogen and making it a more potent nucleophile for a second alkylation event.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent.[3] Adding the alkylating agent dropwise over an extended period can help maintain a low instantaneous concentration, favoring mono-alkylation.[3]
-
Choice of Base: A carefully chosen base is crucial. A relatively weak base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the aniline without significantly accelerating the second alkylation.[3][4] Stronger bases like sodium hydride (NaH) can lead to higher rates of over-alkylation.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. Start at room temperature and only gently heat if the reaction is sluggish, monitoring closely by TLC or LC-MS.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMF or acetonitrile are commonly used.
| Parameter | Condition | Expected Outcome | Rationale |
| Alkylating Agent Stoichiometry | 1.1 - 1.2 equivalents | Higher mono-alkylation | Minimizes availability for second alkylation.[3] |
| > 2.0 equivalents | Increased di-alkylation | Excess reagent drives the reaction to completion. | |
| Base Strength | Weak (e.g., K₂CO₃) | Higher mono-alkylation | Sufficient for primary aniline deprotonation without excessively activating the secondary amine.[3] |
| Strong (e.g., NaH) | Increased di-alkylation | Rapid deprotonation of both primary and secondary amines. | |
| Temperature | Lower (e.g., 0 °C to RT) | Higher mono-alkylation | Reduces the rate of the faster second alkylation. |
| Higher (e.g., > 60 °C) | Increased di-alkylation | Provides sufficient activation energy for both reactions. |
Issue 2: Dehalogenation Side Product in Buchwald-Hartwig Amination
Question: I am performing a Buchwald-Hartwig amination to couple a trifluoromethylphenyl bromide with a primary amine, but I am observing a significant amount of the corresponding hydrodehalogenated arene (the starting aryl bromide with the bromine replaced by a hydrogen). What is causing this, and how can I prevent it?
Answer: The formation of a hydrodehalogenated side product is a known issue in Buchwald-Hartwig aminations.[5] This side reaction can arise from a competing β-hydride elimination pathway or from premature reductive elimination from a palladium-hydride intermediate.
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond.[5][6] The dehalogenation side product can form if a palladium-hydride species is generated, which can then undergo reductive elimination with the aryl group.
Caption: Desired vs. Side Reaction in Buchwald-Hartwig Amination.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as those from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos) can promote the desired reductive elimination over side reactions.[5][7]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). These bases are effective at deprotonating the coordinated amine without promoting other side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize side reactions. Overheating can lead to catalyst decomposition and an increase in undesired pathways.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can degrade the catalyst and promote side reactions.
Issue 3: Defluorination of the Trifluoromethyl Group
Question: My NMR analysis of the final product shows signals that suggest the trifluoromethyl group has been partially or fully converted to a carboxylic acid or has been lost. What could be causing this defluorination?
Answer: The trifluoromethyl group, while generally robust, can be susceptible to defluorination under certain conditions, particularly harsh basic or reductive environments.[8][9] Hydrolytic defluorination is a known degradation pathway for some trifluoromethylated compounds.[8]
Defluorination can proceed through several mechanisms. Under strongly basic aqueous conditions, nucleophilic attack by hydroxide on the carbon of the CF3 group can initiate a cascade of reactions leading to the formation of a difluoromethylene intermediate, which is then further hydrolyzed to a carboxylic acid.[8] Reductive defluorination can occur in the presence of certain reducing agents or under photolytic conditions.[9]
-
Avoid Strong Aqueous Bases During Workup: During the aqueous workup, use milder bases like sodium bicarbonate or potassium carbonate for neutralization. Avoid prolonged exposure to strong bases like sodium hydroxide, especially at elevated temperatures.
-
Careful Choice of Reducing Agents: If a reduction is necessary elsewhere in the molecule, choose reagents that are selective and less likely to affect the C-F bonds. For example, catalytic hydrogenation with Pd/C is generally safe for CF3 groups, but other hydride sources should be used with caution.
-
Protect from Light: If photolytic degradation is suspected, protect the reaction vessel from light.[8]
-
Purification Conditions: During chromatographic purification, avoid highly basic or acidic mobile phase modifiers if the target compound shows instability. Neutral purification systems are preferred.
Experimental Protocols
Protocol 1: General Procedure for Selective N-monoalkylation of a Trifluoromethylaniline
This protocol provides a general starting point for the selective synthesis of a secondary amine from a primary trifluoromethylaniline.
-
Materials:
-
Procedure:
-
To a stirred solution of 3-(trifluoromethyl)aniline in anhydrous DMF, add anhydrous potassium carbonate.
-
Add the alkyl halide dropwise to the mixture at room temperature.[3]
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Experimental workflow for N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in the Purification of Fluorinated Amine Compounds
Welcome to the Technical Support Center dedicated to addressing the nuanced challenges encountered during the purification of fluorinated amine compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities introduced by the incorporation of fluorine into amine-containing molecules. The unique physicochemical properties of these compounds, while beneficial for modulating biological activity, often present significant hurdles in their isolation and purification.
The introduction of fluorine, the most electronegative element, dramatically alters the electronic properties of nearby functional groups.[1][2] This can lead to a reduction in the basicity of the amine, impacting its solubility and interaction with chromatographic stationary phases.[1][3][4][5] Furthermore, the high lipophilicity of fluorinated segments can complicate separations from non-fluorinated analogues and impurities.[2] This guide provides field-proven insights and troubleshooting strategies to overcome these common purification challenges.
Troubleshooting Guides
This section is designed to provide direct solutions to specific problems you may encounter during the purification of fluorinated amines.
Chromatographic Purification Challenges
Column chromatography is a cornerstone of purification, yet the unique nature of fluorinated amines can lead to several common issues.
Probable Causes:
-
Strong Amine-Silica Interaction: The basic amine group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and sometimes irreversible adsorption.[6]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the fluorinated amine, the compound may exist in both its neutral and protonated forms, resulting in broad or distorted peaks.[7]
Solutions:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent.[6] This will neutralize the acidic sites on the silica gel, leading to improved peak shape.
-
pH Adjustment: For reversed-phase chromatography, adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can ensure it is in a single ionic form, resulting in sharper peaks.[7]
-
-
Alternative Stationary Phases:
-
Basic Alumina: Consider using a less acidic stationary phase like basic alumina, which will have a reduced interaction with the basic amine.[6]
-
Fluorinated Stationary Phases: For compounds with a significant fluorine content, specialized fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or perfluoroalkyl phases) can offer unique selectivity and improved peak shape.[8][9][10] These phases can separate compounds based on both hydrophobicity and fluorine content.[8]
-
Experimental Protocol: Optimizing Silica Gel Chromatography for a Fluorinated Amine
-
TLC Analysis:
-
Prepare several TLC chambers with your initial eluent system (e.g., hexanes/ethyl acetate).
-
In separate chambers, prepare the same eluent system with the addition of 0.5% and 1% triethylamine.
-
Spot your crude sample on three TLC plates and develop one in each of the prepared chambers.
-
Observe the spot shape and Rf value. A significant reduction in tailing and a slightly higher Rf value in the amine-containing systems indicate a positive effect.
-
-
Column Chromatography:
-
Based on the optimal TLC conditions, prepare your bulk eluent containing the determined percentage of triethylamine.
-
Pack your column with silica gel and equilibrate with the prepared eluent.
-
Load your sample and proceed with the purification.
-
Probable Cause:
-
Similar Polarity: The introduction of fluorine can significantly alter a molecule's polarity, sometimes making it very similar to that of non-fluorinated starting materials or byproducts, leading to difficult separations with standard chromatographic methods.
Solutions:
-
Utilize Fluorinated Stationary Phases: These phases are specifically designed to provide enhanced retention and selectivity for fluorinated compounds, allowing for their separation from non-fluorinated molecules.[8][10]
-
Employ Fluorinated Solvents in the Mobile Phase: The use of fluorinated solvents, such as trifluoroethanol (TFE), as a component of the mobile phase can induce unique selectivity on both fluorinated and non-fluorinated stationary phases.[11][12]
Decision-Making Workflow for Chromatographic Method Selection
Caption: Workflow for selecting a chromatographic purification method.
Liquid-Liquid Extraction Challenges
The altered basicity and lipophilicity of fluorinated amines can complicate their separation from reaction mixtures using traditional acid-base extraction techniques.
Probable Cause:
-
Reduced Basicity: The strongly electron-withdrawing nature of fluorine atoms can significantly decrease the pKa of the amine, making it a weaker base.[1][2] Consequently, a higher concentration of acid (a lower pH) is required to protonate the amine and render it water-soluble.
Solutions:
-
Use a Stronger Acid or Higher Concentration: Instead of a dilute acid solution (e.g., 1M HCl), consider using a more concentrated solution (e.g., 3M HCl) to ensure complete protonation of the weakly basic fluorinated amine.
-
Multiple Extractions: Perform multiple extractions with the acidic solution to ensure complete removal of the fluorinated amine from the organic layer.
Quantitative Data Summary: Impact of Fluorination on Amine Basicity
| Compound | pKa | Reference |
| Ethylamine | >10 | [1] |
| β,β,β-trifluoroethylamine | 5.7 | [1] |
This table illustrates the dramatic decrease in basicity upon trifluorination of an ethylamine.
Crystallization and Solid Handling Challenges
Crystallization can be a powerful purification technique, but the intermolecular forces in fluorinated compounds can be complex.
Probable Causes:
-
Complex Intermolecular Interactions: Fluorine can participate in various weak intermolecular interactions, such as C-H···F and F···F contacts, in addition to stronger hydrogen bonds involving the amine group.[13][14] The interplay of these forces can sometimes lead to the formation of oils or glassy materials instead of crystalline solids.[13]
-
Low Melting Point: Many fluorinated amines are liquids or low-melting solids at room temperature.[13][14]
Solutions:
-
In Situ Cryo-Crystallization: For low-melting compounds, in situ cryo-crystallization, where the liquid is slowly cooled until solidification occurs, can be an effective method to obtain single crystals for analysis.[13][14]
-
Co-crystallization: The formation of co-crystals with a suitable co-former can facilitate the crystallization of otherwise difficult-to-crystallize fluorinated amines.[15]
-
Salt Formation: If the fluorinated amine is sufficiently basic, forming a salt with a suitable acid (e.g., HCl, HBr, or a carboxylic acid) can often lead to a crystalline solid that is easier to handle and purify by recrystallization.
Logical Relationship Diagram: Purification Strategy Selection
Caption: Decision tree for choosing a primary purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my fluorinated amine less basic than its non-fluorinated analog?
A1: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect.[2] This effect pulls electron density away from the nitrogen atom of the amine group, making the lone pair of electrons on the nitrogen less available to accept a proton.[1] This reduced electron density results in lower basicity (a lower pKa value).[3][4][5]
Q2: Are there any specific safety precautions I should take when working with fluorinated amines?
A2: Yes. While the specific hazards depend on the individual compound, general safety precautions should always be followed. Work in a well-ventilated fume hood, especially with volatile compounds.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17] Some fluorinated compounds or their reagents can be corrosive or toxic, and some may release hydrogen fluoride (HF) upon decomposition, which is highly corrosive and toxic.[18] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.
Q3: Can I use a standard C18 column for the purification of my fluorinated amine?
A3: Yes, a standard C18 column can often be used. However, for compounds with high fluorine content, you may observe poor retention or co-elution with impurities. In such cases, a fluorinated stationary phase (like PFP) can provide alternative selectivity and better separation.[9][10] The unique interactions of fluorinated phases can help resolve compounds that are difficult to separate on traditional C18 columns.[9]
Q4: My fluorinated amine seems to be unstable during workup. What could be the cause?
A4: Some fluorinated amines, particularly those with fluorine atoms on the carbon adjacent to the nitrogen (α-fluoroamines), can be unstable and prone to decomposition.[19] For instance, trifluoromethylamines can be water-sensitive and may degrade during aqueous workups.[20][21] In such cases, it is advisable to perform non-aqueous workups or to purify the compound quickly under anhydrous conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
- 18. pharmtech.com [pharmtech.com]
- 19. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Amination of Trifluoromethyl Ketones
Welcome to the technical support center for the amination of trifluoromethyl ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical transformation. The incorporation of a trifluoromethyl (CF₃) group into amine-containing molecules is a powerful strategy in drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, the potent electron-withdrawing nature of the CF₃ group significantly alters the reactivity of the adjacent carbonyl, presenting unique challenges not typically encountered with standard ketones.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that arise during the planning and execution of aminating trifluoromethyl ketones.
Q1: Why is my reductive amination of a trifluoromethyl ketone failing or giving low yield?
A1: The primary reason is often inefficient formation of the key hemiaminal or imine intermediate. The electron-withdrawing CF₃ group destabilizes the positive charge buildup on the carbonyl carbon during nucleophilic attack by the amine. This makes the initial addition step less favorable compared to standard ketones. Furthermore, the resulting hemiaminal is often more stable and less prone to dehydration to form the imine.
Q2: What is the best general-purpose reducing agent for this transformation?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is widely regarded as the reagent of choice for the reductive amination of trifluoromethyl ketones.[3][4][5] Its steric bulk and attenuated reactivity, due to the electron-withdrawing acetate groups, make it highly selective for reducing the protonated iminium ion over the starting ketone.[3][6] This minimizes the formation of the trifluoromethyl carbinol byproduct, a common issue with more powerful reducing agents like sodium borohydride (NaBH₄).
Q3: How can I prevent the formation of the trifluoromethyl alcohol byproduct?
A3: The key is to favor the rate of imine/iminium ion formation and its subsequent reduction over the direct reduction of the ketone.
-
Use a selective reducing agent: As mentioned, NaBH(OAc)₃ is superior to NaBH₄ for this purpose.[3][6]
-
Promote imine formation: Add a catalytic amount of a weak acid, like acetic acid, to catalyze the dehydration of the hemiaminal.[4][5]
-
Remove water: Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to drive the equilibrium towards the imine.
Q4: Is it necessary to pre-form the imine before adding the reducing agent?
A4: Not always, but it can be a highly effective strategy for difficult substrates. A "direct" or "one-pot" reductive amination, where all components are mixed together, is often successful with NaBH(OAc)₃ because of its selectivity.[3][7] However, for sluggish reactions, an "indirect" or stepwise approach is recommended.[4][8] This involves forming the imine first (often with azeotropic removal of water using a Dean-Stark apparatus) and then, in a separate step, reducing it. This is particularly useful for weakly nucleophilic amines or sterically hindered ketones.[4]
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific experimental issues.
Problem 1: Low or No Conversion of the Starting Ketone
Your reaction has stalled, and TLC/LCMS analysis shows predominantly unreacted trifluoromethyl ketone.
| Potential Cause | Explanation & Causality | Recommended Solution |
| 1a. Insufficiently Nucleophilic Amine | The amine may be too weakly basic or sterically hindered to effectively attack the electron-deficient carbonyl. This is common with anilines bearing strong electron-withdrawing groups.[6] | Increase the reaction temperature. Switch to a more polar, coordinating solvent like THF or 1,2-dichloroethane (DCE).[4][5] If possible, consider using a more nucleophilic amine derivative. |
| 1b. Hemiaminal/Imine Equilibrium | The equilibrium between the ketone/amine and the hemiaminal/imine strongly favors the starting materials. The CF₃ group makes the carbonyl less electrophilic, slowing the forward reaction. | Add a catalytic amount of acetic acid (typically 5-10 mol%) to protonate the hemiaminal hydroxyl group, turning it into a better leaving group (-OH₂⁺) and facilitating dehydration.[4][5] Add a chemical drying agent (e.g., powdered 3Å molecular sieves) to sequester the water byproduct and drive the equilibrium forward (Le Châtelier's principle). |
| 1c. Inactive Reducing Agent | Sodium triacetoxyborohydride is hygroscopic and can degrade upon improper storage. Old or improperly handled reagent will have reduced activity. | Use a fresh bottle of NaBH(OAc)₃ or purchase from a reputable supplier. Ensure it is stored in a desiccator. For critical small-scale reactions, consider using the reagent from a freshly opened container. |
Problem 2: Desired Amine Product is Formed, but Contaminated with Trifluoromethyl Alcohol Byproduct
The reaction works, but purification is complicated by the presence of the corresponding alcohol from direct ketone reduction.
| Potential Cause | Explanation & Causality | Recommended Solution |
| 2a. Reducing Agent is Too Reactive | You are using a non-selective reducing agent like NaBH₄. It reduces the ketone carbonyl at a rate competitive with or faster than it reduces the iminium ion. | Immediately switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its kinetic profile vastly favors iminium ion reduction.[3][6] This is the most critical parameter for avoiding this byproduct. |
| 2b. Slow Imine Formation | If imine formation is the rate-limiting step, the ketone is exposed to the reducing agent for a prolonged period, increasing the chance of direct reduction, even with a selective reagent. | Increase the concentration of the amine (use 1.2-1.5 equivalents). Add a catalytic amount of acetic acid to accelerate imine formation.[4] Consider a higher reaction temperature to speed up the initial condensation step. |
| 2c. Incorrect Order of Addition | Adding the reducing agent before the amine and ketone have had sufficient time to form the imine intermediate. | In a one-pot procedure, always mix the ketone, amine, and solvent first. Stir for 15-30 minutes at room temperature to allow the hemiaminal/imine equilibrium to establish before adding the NaBH(OAc)₃ portion-wise. |
Part 3: Visualization & Workflows
Visual aids to guide experimental design and troubleshooting logic.
General Reductive Amination Workflow
This diagram outlines the key equilibrium and reaction steps in the amination of a trifluoromethyl ketone.
Caption: Reaction pathway for reductive amination.
Troubleshooting Decision Tree
A logical guide to diagnosing and solving common issues in your experiment.
Caption: Troubleshooting logic for amination reactions.
Part 4: Experimental Protocol
Standard Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a robust starting point for the reductive amination of a typical aryl trifluoromethyl ketone with a primary amine.
Materials:
-
Aryl trifluoromethyl ketone (1.0 eq)
-
Primary amine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (AcOH) (0.1 eq, optional but recommended)
-
1,2-Dichloroethane (DCE) (Anhydrous, ~0.2 M concentration)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl trifluoromethyl ketone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Amine Addition: Add the primary amine (1.2 eq) to the stirred solution. If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to free the amine.
-
Acid Catalyst (Optional): Add glacial acetic acid (0.1 eq).
-
Equilibration: Stir the mixture at room temperature for 30 minutes. This allows for the initial formation of the hemiaminal/imine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 10-15 minutes. Note: The reaction can be mildly exothermic.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LCMS. Reactions are typically complete within 2-24 hours.
-
Workup: Once the starting ketone is consumed, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. sciencemadness.org [sciencemadness.org]
Technical Support Center: Synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Welcome to the technical support center for the synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral amine. We provide in-depth, field-proven insights and troubleshooting strategies to enhance the success and efficiency of your experiments.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis, focusing on the most prevalent method: the reductive amination of 1-(4-(trifluoromethyl)phenyl)propan-1-one.
Reductive Amination Pathway
Question: My reductive amination reaction has stalled. I see significant amounts of unreacted 1-(4-(trifluoromethyl)phenyl)propan-1-one in my TLC/LC-MS analysis. What is the likely cause?
Answer: This is a frequent issue that typically points to suboptimal conditions for the initial imine formation, which is the rate-limiting step. The reaction is an equilibrium process, and several factors must be carefully controlled to drive it forward.
-
Cause 1: Incorrect pH. The formation of the imine from the ketone and the amine source (e.g., ammonia or ammonium acetate) is acid-catalyzed. However, if the pH is too low, the amine nucleophile becomes fully protonated and non-nucleophilic. If the pH is too high, the acid catalyst is absent. For most reductive aminations, a mildly acidic pH of 4-6 is optimal.[1]
-
Solution: If you are not controlling the pH, consider adding a catalytic amount of a weak acid like acetic acid. If using an ammonium salt like ammonium acetate, it often serves as both the amine source and the pH buffer. Monitor the pH of your reaction mixture to ensure it remains in the optimal range.
-
-
Cause 2: Presence of Water. Imine formation generates water as a byproduct. According to Le Châtelier's principle, the presence of excess water in the reaction medium can shift the equilibrium back towards the starting materials.
-
Solution: Ensure you are using anhydrous solvents. For stubborn reactions, the use of a dehydrating agent (e.g., molecular sieves) or a setup for azeotropic removal of water (Dean-Stark apparatus) can be beneficial, though often not necessary with modern selective reducing agents.[2]
-
-
Cause 3: Reagent Stoichiometry. An insufficient amount of the amine source will naturally lead to incomplete conversion of the ketone.
-
Solution: It is common practice to use a significant excess of the amine source (from 1.5 to 10 equivalents) to push the equilibrium towards the imine intermediate.[3]
-
Question: My main byproduct is 1-(4-(trifluoromethyl)phenyl)propan-1-ol. How can I favor the amine product over the alcohol?
Answer: The formation of the corresponding alcohol is a result of the direct reduction of the starting ketone by your hydride reagent. This indicates that the rate of ketone reduction is competitive with or faster than the rate of imine reduction. The solution lies in the choice and timing of the reducing agent addition.
-
Cause: Non-selective Reducing Agent. Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and the intermediate iminium ion.[4] While it can be used, its lack of selectivity often leads to the alcohol byproduct, especially if the imine formation is slow.[1]
-
Solution 1 (Recommended): Use a Selective Reducing Agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are milder and more selective reducing agents.[3][5] NaBH(OAc)₃ is particularly effective as it is less toxic than NaBH₃CN and is selective for the reduction of the protonated iminium ion over the ketone.[1][3] This allows for a "direct" or "one-pot" reaction where all reagents can be mixed together from the start.[5]
-
Solution 2 (Stepwise Procedure): If you must use NaBH₄, adopt an indirect or two-step approach. First, allow the ketone and amine source to stir for a sufficient period (e.g., 1-3 hours) to ensure maximum formation of the imine. Only then, add the NaBH₄ to the reaction mixture. This temporal separation minimizes the concentration of the ketone when the reducing agent is present.[3][6]
-
Question: The reaction seems complete, but my final product is contaminated with the intermediate imine. How can I ensure full reduction?
Answer: Persistent imine impurity suggests that the reduction step is incomplete.
-
Cause 1: Insufficient Reducing Agent. The stoichiometry of the hydride reagent may be too low, or the reagent may have degraded due to improper storage.
-
Solution: Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq.). Ensure your hydride reagent is fresh and has been stored under anhydrous conditions.
-
-
Cause 2: Reaction Time/Temperature. The reduction may simply be slow under your current conditions.
-
Solution: Extend the reaction time and monitor by TLC or LC-MS until the imine spot/peak disappears. Gentle heating (e.g., to 40-50 °C) can sometimes accelerate the reduction, but should be done cautiously to avoid side reactions.
-
Grignard Synthesis Pathway
Question: I am attempting a Grignard-based synthesis, but my yields are consistently low.
Answer: Grignard reactions are notoriously sensitive to reaction conditions, and failure often traces back to two key areas: reagent formation and reagent reactivity.
-
Cause 1: Presence of Protic Contaminants. Grignard reagents are extremely strong bases and will be quenched by any source of acidic protons, most commonly water.[7] This includes atmospheric moisture, residual water in solvents or on glassware, and acidic protons on other functional groups.
-
Solution: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum). Solvents, particularly ethers like THF or diethyl ether, must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[8]
-
-
Cause 2: Reaction with Amine Protons. If your synthesis involves reacting a Grignard reagent with a primary or secondary amine, or if the product itself is a primary or secondary amine, the Grignard reagent can be consumed by deprotonating the amine N-H bond rather than performing the desired nucleophilic attack.[9][10]
-
Solution: This is a fundamental reactivity challenge. The synthesis must be designed to avoid this. For instance, instead of reacting a Grignard reagent with an unprotected imine that has an N-H bond, one might use an N-substituted imine or a different synthetic route altogether.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, scalable method for synthesizing this compound?
For both lab-scale and process chemistry, one-pot reductive amination using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the most reliable and scalable method.[5] This approach avoids the handling of highly reactive and sensitive organometallics (like Grignard reagents) and the harsh high temperatures of the Leuckart reaction.[11] Its operational simplicity and high selectivity typically result in cleaner reaction profiles and higher yields.[3]
Q2: How can I purify the final amine product?
The basic nature of the amine allows for straightforward purification via acid-base liquid-liquid extraction.
-
Extraction: After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash with water and brine.
-
Acid Wash: Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10 to deprotonate the ammonium salt back to the free amine.
-
Final Extraction: Extract the now basic aqueous layer multiple times with an organic solvent. The combined organic layers contain the purified amine. Dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Q3: This is a chiral amine. How can I obtain a single enantiomer?
There are two primary strategies:
-
Chiral Resolution: Synthesize the racemic amine and then separate the enantiomers. A common method is diastereomeric salt formation.[12] This involves reacting the racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid or (-)-mandelic acid). The resulting diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent. The purified diastereomeric salt is then treated with a base to liberate the desired enantiomerically pure amine.
-
Asymmetric Synthesis: Employ a chiral catalyst or auxiliary during the synthesis to directly favor the formation of one enantiomer. For reductive aminations, this can involve asymmetric hydrogenation of an imine intermediate using a chiral transition metal catalyst. This is often a more elegant and efficient approach but requires specialized catalysts and development.[2]
Q4: What analytical methods are used to confirm the product's identity and purity?
-
Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential for confirming the chemical structure.
-
Purity: Quantitative NMR (qNMR) or LC-MS with a suitable standard can determine chemical purity.
-
Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the enantiomeric excess (ee) of the final product.[13][14]
Protocols and Data
Protocol: One-Pot Reductive Amination using NaBH(OAc)₃
This protocol describes the direct reductive amination of 1-(4-(trifluoromethyl)phenyl)propan-1-one.
Materials:
-
1-(4-(Trifluoromethyl)phenyl)propan-1-one
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol (MeOH), anhydrous
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1-(4-(trifluoromethyl)phenyl)propan-1-one (1.0 eq.).
-
Add anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.
-
Add ammonium acetate (5.0 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq.) over 15-20 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude oil/solid using the acid-base extraction procedure described in the FAQ section or by column chromatography.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Selectivity (Imine vs. Ketone) | Pros | Cons |
| NaBH(OAc)₃ | One-pot, DCE or THF, RT[5] | High | Mild, high yield, tolerates many functional groups, non-toxic byproducts.[3] | Higher cost, moisture sensitive. |
| NaBH₃CN | One-pot, MeOH, pH 4-6[1] | High | Effective and selective. | Highly toxic (releases HCN in strong acid), environmentally unfriendly. |
| NaBH₄ | Two-step preferred, MeOH, 0°C to RT[6] | Low | Inexpensive, readily available. | Can reduce the starting ketone leading to alcohol byproduct; less selective.[4] |
| H₂/Catalyst | H₂ atmosphere, Pd/C or PtO₂, various solvents[4] | High | "Green" reagents, high atom economy. | Requires specialized hydrogenation equipment; catalyst may be pyrophoric. |
Visualizations
Workflow for Reductive Amination
Caption: General one-pot reductive amination workflow.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. reddit.com [reddit.com]
- 7. cerritos.edu [cerritos.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Navigating the Nuances of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine in Solution: A Technical Support Guide
Welcome to the technical support center for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction to the Stability Profile
This compound possesses a chemical architecture that presents both robust and sensitive features. The trifluoromethyl (-CF3) group generally imparts high metabolic and chemical stability due to the strength of the carbon-fluorine bond.[1] However, the benzylic amine moiety is a potential site for oxidative degradation.[2] Understanding the interplay of these structural elements is key to maintaining the integrity of the compound in your experimental systems. This guide will walk you through potential stability issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to oxygen, light, and temperature. The amine functional group's basicity and the electron-withdrawing nature of the trifluoromethyl group on the phenyl ring are key determinants of its reactivity.[3][4]
Q2: How does the trifluoromethyl group affect the stability of the amine?
A2: The trifluoromethyl group is strongly electron-withdrawing, which decreases the electron density on the aromatic ring and on the nitrogen atom of the amine.[5] This inductive effect reduces the basicity of the amine compared to non-fluorinated analogs.[3] While the C-F bonds are very strong, making the -CF3 group itself generally stable to metabolic degradation, its electron-withdrawing nature can influence the reactivity of the rest of the molecule.[1]
Q3: Is the trifluoromethyl group susceptible to hydrolysis?
A3: While generally stable, the trifluoromethyl group can undergo hydrolysis under harsh acidic or basic conditions, although this is less common than other degradation pathways for the overall molecule.[6][7] Studies on other trifluoromethyl-substituted aromatic compounds have shown that hydrolysis can occur, converting the -CF3 group to a carboxylic acid (-COOH).[6][8]
Q4: What are the recommended storage conditions for stock solutions of this compound?
A4: To ensure maximum stability, stock solutions should be stored at low temperatures (-20°C or -80°C), protected from light by using amber vials or by wrapping the container in foil, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Aliquoting stock solutions is also recommended to avoid repeated freeze-thaw cycles.
Q5: Which solvents are recommended for preparing solutions of this compound?
A5: For short-term use, aprotic solvents such as acetonitrile, DMSO, or anhydrous ethanol are generally suitable. The choice of solvent will depend on the specific application. It is crucial to use high-purity, anhydrous solvents to minimize water- and oxygen-related degradation. For long-term storage, aprotic solvents are preferred.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and step-by-step solutions.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution.
-
Question: I've just prepared a solution of this compound, and my initial HPLC analysis shows multiple peaks. What could be the cause?
-
Potential Causes & Solutions:
-
Impurity in the Starting Material: The solid compound may contain impurities from its synthesis. Always check the certificate of analysis (CoA) from the supplier.
-
Solvent Impurities: The solvent used to prepare the solution may contain impurities that are reacting with your compound or are being detected by your analytical method. Use high-purity, HPLC-grade solvents.
-
Rapid On-Bench Degradation: The compound might be degrading quickly upon dissolution, especially if exposed to light or if the solvent is not degassed.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting unexpected HPLC peaks.
Issue 2: Loss of Compound Concentration Over Time in Solution.
-
Question: I've noticed a decrease in the concentration of my this compound stock solution stored at 4°C over a week. What is the likely degradation pathway?
-
Potential Causes & Solutions:
-
Oxidation: The benzylic amine is susceptible to oxidation, especially in the presence of dissolved oxygen.[2] This can lead to the formation of the corresponding imine, which can further hydrolyze to an aldehyde or ketone, or other oxidative degradation products.
-
Photodegradation: If the solution was not adequately protected from light, photodegradation could occur. Aromatic compounds, in general, can be light-sensitive.
-
-
Inferred Oxidative Degradation Pathway:
Experimental Protocols
To quantitatively assess the stability of your compound, a forced degradation study is recommended. [9][10]This involves subjecting the compound to various stress conditions to identify potential degradants and establish degradation pathways.
[9]
Protocol 1: Forced Degradation Study
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a suitable C18 column and UV detector
-
Photostability chamber
-
Calibrated oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
[11] * Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by a validated stability-indicating HPLC method.
Data Interpretation:
Stress Condition Expected Observation Potential Degradation Products (Inferred) Acid Hydrolysis Potential for minor degradation. Salt formation, potential for slow hydrolysis of the -CF3 group under harsh conditions. Base Hydrolysis Potential for degradation. Possible hydrolysis of the -CF3 group to a carboxylic acid. [6] Oxidation Significant degradation expected. Imine, 1-(4-(trifluoromethyl)phenyl)propan-1-one, and other related oxidized species. Thermal Degradation Dependent on temperature and duration. May accelerate oxidation if oxygen is present. Photodegradation Potential for degradation. A variety of photoproducts depending on the solvent and wavelength of light.
Conclusion
While specific stability data for this compound is not extensively available in the public domain, a thorough understanding of its chemical structure allows for the prediction of its stability profile. The primary liabilities are likely oxidative degradation at the benzylic amine position and potential, though less common, hydrolysis of the trifluoromethyl group under harsh conditions. By implementing the recommendations in this guide, researchers can minimize degradation and ensure the integrity of their experimental results.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Welcome to the Technical Support Center for the synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and minimize the formation of impurities.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, is most commonly achieved through the reductive amination of 1-(4-(Trifluoromethyl)phenyl)propan-1-one. While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. This guide provides a comprehensive overview of the common challenges encountered during this synthesis and offers practical solutions to overcome them.
Core Synthesis Pathway and Potential Pitfalls
The primary route to this compound involves the reaction of 1-(4-(Trifluoromethyl)phenyl)propan-1-one with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.
Caption: General synthesis workflow and points of impurity formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Primary Amine
A low yield of the target compound can be attributed to several factors, from incomplete reaction to the prevalence of side reactions.
Possible Causes and Solutions:
-
Inefficient Imine Formation: The initial condensation of the ketone with the ammonia source to form the imine is a critical equilibrium-driven step.
-
Troubleshooting:
-
pH Control: The formation of the imine is typically favored under mildly acidic conditions (pH 4-6).[1][2] If the pH is too low, the ammonia source will be protonated, rendering it non-nucleophilic. Conversely, a high pH will not sufficiently activate the ketone's carbonyl group. Use a buffer or a controlled amount of a weak acid like acetic acid.
-
Water Removal: The formation of the imine releases water. Removing this water can drive the equilibrium towards the product. The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water with a suitable solvent (e.g., toluene) can be effective.[3]
-
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are crucial for a successful reaction.
-
Troubleshooting:
-
Choice of Reductant: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) for reductive aminations.[1][4] This is because they are more selective for the protonated imine (iminium ion) over the starting ketone, especially under the mildly acidic conditions required for imine formation.[1][5]
-
Reducing Agent Activity: Ensure the reducing agent is fresh and has been stored under appropriate conditions (i.e., in a desiccator) to prevent deactivation by moisture.
-
-
-
Inappropriate Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Troubleshooting:
-
Temperature: While imine formation may be favored at slightly elevated temperatures, the reduction step is often carried out at room temperature or below to minimize side reactions.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times may lead to the formation of degradation products.
-
-
Issue 2: Presence of Significant Impurities
The identification and mitigation of impurities are paramount for obtaining a high-quality product.
Common Impurities and Their Mitigation:
| Impurity Name | Structure | Formation Mechanism | Mitigation Strategies |
| 1-(4-(Trifluoromethyl)phenyl)propan-1-ol | Reduction of the starting ketone by a non-selective or overly reactive reducing agent. | - Use a selective reducing agent like NaBH3CN or NaBH(OAc)3. - Ensure proper pH control to favor imine formation and subsequent reduction over direct ketone reduction. | |
| N-(1-(4-(Trifluoromethyl)phenyl)propyl)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine (Secondary Amine) | Reaction of the newly formed primary amine with the intermediate imine. | - Use a large excess of the ammonia source to favor the formation of the primary amine. - Add the reducing agent portion-wise to keep the concentration of the primary amine low during the reaction. | |
| Unreacted 1-(4-(Trifluoromethyl)phenyl)propan-1-one | Incomplete reaction due to inefficient imine formation or insufficient reducing agent. | - Optimize imine formation conditions (pH, water removal). - Use a sufficient excess of the reducing agent. |
Analytical Characterization of Impurities:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and quantification of impurities.[6] Developing a robust analytical method is crucial for monitoring the reaction and assessing the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the best ammonia source for this reaction?
Ammonium acetate (NH4OAc) is a commonly used and effective ammonia source. It also acts as a buffer to maintain a suitable pH for the reaction. Other sources like ammonia in methanol can also be used, but may require the addition of a weak acid to catalyze imine formation.
Q2: How can I effectively remove the 1-(4-(Trifluoromethyl)phenyl)propan-1-ol impurity?
This alcohol impurity can often be separated from the desired amine by column chromatography on silica gel. Due to the difference in polarity (the alcohol being more polar than the amine), a gradient elution with a solvent system like ethyl acetate in hexanes can provide good separation.
Q3: Is it possible to avoid the formation of the secondary amine impurity completely?
Complete avoidance can be challenging, but its formation can be significantly minimized. Using a large excess of the ammonia source is the most effective strategy. Some researchers also employ a stepwise procedure where the imine is formed first, and then the reducing agent is added in a separate step.
Q4: What are the recommended conditions for purifying the final product?
Purification of this compound is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. For larger scales, crystallization of the amine salt (e.g., hydrochloride or tartrate) can be an efficient purification method.
Q5: Are there any "greener" alternatives for the reducing agent?
Catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst) is a greener alternative to borohydride reagents.[3] However, this method may require optimization of reaction conditions (pressure, temperature, and catalyst loading) to achieve high selectivity for the desired amine.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
To a solution of 1-(4-(Trifluoromethyl)phenyl)propan-1-one (1.0 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane) is added ammonium acetate (5-10 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium cyanoborohydride (1.5-2.0 eq) is added portion-wise over 30 minutes.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed.
-
The reaction is quenched by the addition of water and the pH is adjusted to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
This method should be optimized based on the specific impurity profile of your reaction mixture.
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. env.go.jp [env.go.jp]
Overcoming low reactivity of precursors in trifluoromethyl compound synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to overcoming challenges in trifluoromethyl (CF₃) compound synthesis. The incorporation of a trifluoromethyl group is a critical strategy in medicinal chemistry and materials science, known to enhance properties like metabolic stability, lipophilicity, and bioavailability.[1][2][3] However, the introduction of this highly electronegative group often faces hurdles, primarily due to the low reactivity of precursor molecules.
This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed protocols to address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Electrophilic Trifluoromethylation
Question 1: My electrophilic trifluoromethylation using a Togni or Umemoto reagent is giving low to no yield with my electron-deficient aryl substrate. What is happening and how can I fix it?
Answer:
This is a common issue stemming from the fundamental mechanism of electrophilic trifluoromethylation. Reagents like Togni's and Umemoto's reagents are designed to react with nucleophiles.[4][5][6] If your aryl substrate is electron-deficient, its nucleophilicity is inherently low, leading to a sluggish or non-existent reaction.
Causality & Troubleshooting Workflow:
The core of the problem is an unfavorable electronic match between your reagent and substrate. To overcome this, you need to either enhance the nucleophilicity of your substrate or increase the electrophilicity of your CF₃ source.
Troubleshooting Diagram: Low Yield in Electrophilic Trifluoromethylation
References
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brynmawr.edu [brynmawr.edu]
Technical Support Center: A Guide to the Stable Storage of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Welcome to the technical support center for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine (CAS No. 885276-54-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Improper storage can lead to degradation, compromising experimental results and product quality. Here, we provide in-depth, field-proven insights into best practices for storage, troubleshooting common issues, and verifying compound purity.
Section 1: Quick Reference Storage Protocol
For immediate guidance, the following table summarizes the optimal storage conditions for this compound.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2-8°C (Refrigerated) | Minimizes oxidative and thermal degradation pathways. Some suppliers recommend cold-chain transport, indicating temperature sensitivity[1]. Storing below 30°C is a general guideline for amines[2]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amine group is susceptible to oxidation from atmospheric oxygen. An inert atmosphere prevents the formation of oxidative impurities. |
| Light Exposure | Amber/Opaque Container | Protect from light to prevent photochemical degradation (photolysis), a common stress factor for pharmaceuticals[3][4][5]. |
| Moisture | Tightly Sealed Container in a Dry Environment | Amines can be hygroscopic, absorbing moisture from the air which can lead to hydrolysis[2][6]. Store in a desiccator if possible. |
| Container Type | Borosilicate Glass or HDPE | Use chemically inert containers to prevent leaching or reaction with the container material[2]. Ensure the container is tightly sealed[2][7][8][9]. |
| Incompatibilities | Store separately from acids, acid chlorides, acid anhydrides, and strong oxidizing agents. | Avoids vigorous reactions and catalytic degradation[6][10][11]. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound, explaining the scientific principles behind our recommendations.
Q1: What are the primary degradation pathways for this compound?
A1: The primary point of instability in this compound is the primary amine functional group. The main degradation pathways are:
-
Oxidation: Exposure to atmospheric oxygen can oxidize the amine, potentially forming corresponding imines, oximes, or nitrones, which can lead to discoloration (yellowing or browning) and the formation of complex impurities. This is a well-documented degradation pathway for amine-containing compounds[12].
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamates or related salts. While often reversible, this can alter the perceived purity and physical properties of the material.
-
Photolysis: Exposure to UV or visible light can provide the energy to initiate degradation, leading to a variety of breakdown products. Photostability testing is a critical component of forced degradation studies as mandated by ICH guidelines[3][4][13].
-
Hydrolysis: As amines are hygroscopic, they can absorb ambient moisture[2]. This can lead to the formation of hydrates or potentially facilitate other degradation reactions.
Q2: I've noticed my sample has turned slightly yellow. What does this indicate?
A2: A color change from colorless to pale yellow is often the first visual indicator of degradation, typically due to minor oxidation. While a slight color change may not significantly impact the outcome of all experiments, it signifies that the storage conditions are suboptimal and the compound's purity is no longer guaranteed. We strongly recommend performing an analytical purity check (see Section 4) before using a discolored sample.
Q3: How can I definitively check the purity of a stored sample of this compound?
A3: Visual inspection is not sufficient. The most reliable method is to use a stability-indicating analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. A suitable method should be able to separate the parent compound from potential degradation products. Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be effective[14][15]. For definitive identification of unknown impurity peaks, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for structural elucidation[12][16][17].
Q4: My sample was left on the benchtop at room temperature overnight. Is it still viable?
A4: Short-term exposure to ambient temperature, especially if the container was sealed and protected from light, may not cause significant degradation. However, viability depends on the specific conditions (temperature, humidity, light exposure) and the intended application. For sensitive applications, such as in drug development or quantitative assays, you must re-qualify the material's purity using an analytical method like HPLC before use. Do not assume the material is pristine.
Section 3: Troubleshooting Guide
Problem: My HPLC analysis shows a new, small peak that wasn't present in the original Certificate of Analysis (CoA).
-
Potential Cause: This is a classic sign of degradation. The new peak represents a degradation product.
-
Troubleshooting Steps:
-
Verify the Method: Ensure the analytical method itself is sound. Run a standard of known purity to confirm retention times and system suitability.
-
Review Storage History: Examine the storage conditions of the sample. Was it exposed to air, light, or elevated temperatures?
-
Characterize the Impurity: If the impurity level is significant (>0.1%), consider using LC-MS to determine its mass and potentially identify its structure. This information is crucial for understanding the degradation pathway.
-
Decision: Based on the impurity level and the requirements of your experiment, decide if the material is still usable. For high-stakes experiments, it is always best to use a fresh, pure lot of the compound.
-
Problem: I am observing poor reproducibility in my experiments using this amine.
-
Potential Cause: If other experimental parameters are controlled, inconsistent quality of the amine could be the culprit. Degradation can lead to a lower effective concentration of the active starting material and the presence of impurities that may interfere with the reaction.
-
Troubleshooting Steps:
-
Purity Check: Immediately analyze the purity of the amine lot you are using via HPLC or GC. Compare this to the original CoA and to previous lots if data is available.
-
Aliquot Your Stock: To prevent repeated exposure of the main stock bottle to ambient conditions, we recommend preparing smaller, single-use aliquots. Overlay the aliquots with an inert gas before sealing and store them under the recommended conditions.
-
Use a Fresh Bottle: If degradation is confirmed, switch to a new, unopened bottle of the compound and implement the stringent storage and handling protocols outlined in this guide.
-
Section 4: Experimental Protocols
Protocol 4.1: Routine Purity Assessment by Reverse-Phase HPLC
This protocol provides a general-purpose, stability-indicating method for assessing the purity of this compound.
-
Instrumentation: HPLC with UV Detector (e.g., PDA or DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.
Procedure:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the prepared sample.
-
Integrate all peaks and calculate the purity by the area percent method. The main peak corresponding to this compound should be >98% for high-quality material. Any other peaks are potential impurities or degradants.
Protocol 4.2: Outline for a Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[3][18] This is a critical step in developing a truly stability-indicating analytical method.[18]
-
Objective: To intentionally degrade the sample by ~5-20% under various stress conditions to produce a representative population of degradants[5].
-
Stress Conditions (as per ICH Q1A guidelines):
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 80°C for 48 hours (solid state).
-
Photolytic Stress: Expose the sample (solid and in solution) to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).
-
-
Procedure:
-
For each condition, prepare a solution of the amine (e.g., 1 mg/mL).
-
Expose the solutions to the respective stress conditions. Include a control sample protected from stress.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples and the control using the HPLC method from Protocol 4.1.
-
Compare the chromatograms to identify new peaks. Use a PDA detector to check for peak purity and LC-MS to identify the mass of the degradants.
-
Section 5: Visualizing Degradation & Workflows
Diagram 5.1: Potential Degradation Pathways
This diagram illustrates the primary environmental factors that can lead to the degradation of this compound.
Caption: Key environmental stressors leading to product degradation.
Diagram 5.2: Workflow for Assessing Sample Integrity
This workflow provides a logical sequence of steps to follow when the stability of a stored sample is .
Caption: Step-by-step workflow for sample integrity verification.
Section 6: References
-
Enamine. (n.d.). Safety Data Sheet - 1-({1-[4-(Trifluoromethyl)phenyl]ethyl})amine hydrochloride. Retrieved from Enamine.[7][9]
-
Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(3), 1931–1938. --INVALID-LINK--[16][17]
-
TCI Chemicals. (n.d.). Safety Data Sheet - 3-[3-(Trifluoromethyl)phenyl]-1-propanol. Retrieved from TCI Chemicals.[8]
-
CymitQuimica. (2024). Safety Data Sheet - 4-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine. Retrieved from CymitQuimica.[6]
-
Fisher Scientific. (2025). Safety Data Sheet - 1-Phenyl-1-propanol. Retrieved from Fisher Scientific.[10]
-
International CCS Knowledge Centre. (2021). Advancing Amine Degradation Analysis. --INVALID-LINK--[14]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from Diplomata Comercial.[2]
-
Souter, R. W., & Karger, B. L. (1979). Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence. Journal of Chromatography A, 174(2), 403-408. --INVALID-LINK--[15]
-
Synquest Labs. (n.d.). Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]propan-1-ol. Retrieved from Synquest Labs.[19]
-
Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-961. --INVALID-LINK--[3]
-
University of Waterloo. (2023). Chemical Storage Fact Sheet. Retrieved from University of Waterloo Safety Office.[11]
-
BLDpharm. (n.d.). (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine. Retrieved from BLDpharm.[1]
-
001CHEMICAL. (n.d.). This compound. Retrieved from 001CHEMICAL.[20]
-
Magdeldin, S. (2012). Forced Degradation and Stability Testing. IntechOpen. --INVALID-LINK--[4]
-
Deokate, U., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. --INVALID-LINK--[13]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 3(1). --INVALID-LINK--[18]
-
Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. --INVALID-LINK--[5]
-
Sadou-Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9. --INVALID-LINK--[12]
References
- 1. 439811-20-8|(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine|BLD Pharm [bldpharm.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. ijsdr.org [ijsdr.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. ccsknowledge.com [ccsknowledge.com]
- 15. Specific detection of primary amines in the effluent of a gas-chromatographic column by on-line measurement of fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. synquestlabs.com [synquestlabs.com]
- 20. 001chemical.com [001chemical.com]
Validation & Comparative
Structure-activity relationship (SAR) of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine Analogs
Introduction: The Significance of a Fluorinated Scaffold
The this compound scaffold represents a cornerstone in modern medicinal chemistry, belonging to the broader class of phenethylamines—compounds renowned for their diverse psychoactive and pharmacological properties.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group at the para-position of the phenyl ring is a deliberate design choice, not a trivial modification. This electron-withdrawing group significantly enhances metabolic stability and lipophilicity, properties that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Consequently, analogs derived from this core structure have been extensively investigated as potent modulators of various neurological targets, including monoamine transporters and enzymes.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds. We will dissect the specific contributions of each molecular component—the trifluoromethyl group, the aromatic ring, the propanamine side chain, and stereochemistry—to biological activity. By synthesizing data from numerous studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for understanding and predicting the performance of these valuable analogs.
Dissecting the Core Moiety: Key Loci for Modification
The pharmacological activity of this compound analogs is exquisitely sensitive to structural alterations. Understanding the SAR requires a systematic evaluation of modifications at four primary loci:
-
The Trifluoromethyl Group: Its position and electronic nature are critical.
-
The Phenyl Ring: Substitution patterns on the aromatic ring can modulate potency and selectivity.
-
The Propan-1-amine Side Chain: Modifications to the chain length, alpha-carbon, and the terminal amine group dictate target engagement.
-
Stereochemistry: The chiral center at the alpha-carbon often leads to significant differences in activity between enantiomers.
The following sections will explore each of these areas, supported by comparative data and mechanistic insights.
The Decisive Role of the Trifluoromethyl Group
The para-substituted -CF3 group is arguably the most defining feature of this scaffold. Its influence is twofold:
-
Electronic Effects: As a potent electron-withdrawing group, the -CF3 moiety alters the electron density of the phenyl ring. This can be crucial for interactions within the binding pockets of target proteins, such as monoamine oxidase (MAO), where such electronic characteristics can stabilize or destabilize key enzymatic adducts.[1]
-
Pharmacokinetic Enhancement: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier, a critical step for centrally acting agents.[6]
Comparison with analogs featuring a trifluoromethoxy (-OCF3) group reveals subtle but important differences. While both groups enhance lipophilicity, the ether linkage in -OCF3 introduces a degree of polarity that can slightly reduce membrane permeability compared to the direct C-CF3 bond.[4][5]
SAR Exploration: Modifying the Core Structure
Side Chain Alterations: The Amine and Alpha-Carbon
The propan-1-amine side chain is a critical determinant of target affinity and selectivity.
-
N-Alkylation: The degree of substitution on the terminal nitrogen atom has a profound impact on activity. Converting the primary amine of the parent scaffold to a secondary amine via N-methylation is a common modification. This change can lead to a minor reduction in potency at some targets, like the human trace amine-associated receptor 1 (hTAAR1), but is a key feature in highly successful drugs such as fluoxetine, a selective serotonin reuptake inhibitor (SSRI).[7][8][9] Further substitution to a tertiary amine often results in a more significant drop in potency.[8]
-
Alpha-Methylation: Introducing a methyl group at the alpha-carbon (adjacent to the phenyl ring) creates an amphetamine-like structure. This modification can have a detrimental effect on potency at certain receptors.[8] The increased steric bulk may hinder optimal binding within the target's active site.
-
Linker Modification: The nature of the side chain itself is crucial. The antidepressant fluoxetine, for example, is not a direct propan-1-amine but rather an N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[7][10] The ether linkage introduces conformational constraints and alters the spatial relationship between the phenyl ring and the amine, fundamentally changing its target profile towards potent serotonin reuptake inhibition.
The Power of Stereochemistry
The alpha-carbon of the propan-1-amine side chain is a chiral center, meaning the molecule exists as two non-superimposable mirror images (enantiomers). Biological systems are inherently chiral, and as such, these enantiomers often exhibit vastly different pharmacological activities.
For instance, the antidepressant drug fluoxetine is sold as a racemate, an equal mixture of (R)- and (S)-fluoxetine.[7] However, studies have shown that the two enantiomers have distinct binding affinities and metabolic profiles. The (S)-enantiomer is a more potent inhibitor of serotonin reuptake than the (R)-enantiomer.[7] This underscores the critical importance of evaluating enantiomers independently during the drug discovery process to identify the more active and potentially safer eutomer.
Comparative Performance at Key Biological Targets
Analogs of this compound primarily exert their effects by modulating monoaminergic systems. The specific structural features discussed above tune their activity and selectivity for different targets.
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are responsible for degrading neurotransmitters like dopamine, serotonin, and norepinephrine.[11][12][13] Phenethylamine derivatives, particularly those with electron-withdrawing substituents, are known to be substrates and, in some cases, inhibitors of MAO.[1] The this compound scaffold has been explored for developing selective inhibitors for MAO-A or MAO-B, which are important targets in the treatment of depression and Parkinson's disease, respectively.[14][]
-
Monoamine Reuptake Inhibition: Many modern antidepressants function by blocking the serotonin transporter (SERT) and/or the norepinephrine transporter (NET).[16] Fluoxetine, a close structural relative, is a prime example of a selective serotonin reuptake inhibitor (SSRI).[9] Modifications to the core scaffold, such as the introduction of a phenoxy linker and N-methylation, are key to achieving high affinity and selectivity for these transporters over others like the dopamine transporter (DAT).[10][17]
Quantitative SAR Data Summary
The following table summarizes the structure-activity relationship for representative analogs, highlighting how subtle changes translate into significant differences in biological activity.
| Analog / Modification | Target | Activity (IC50 / Ki) | Key SAR Insight | Reference |
| Parent Scaffold (Primary Amine) | MAO-B | Substrate | The core structure is recognized by monoamine-metabolizing enzymes. | [1] |
| N-Methyl Analog | hTAAR1 | ~3-fold potency reduction vs. primary amine | Secondary amines are generally well-tolerated but may slightly reduce potency at some targets. | [8] |
| N,N-Dimethyl Analog | hTAAR1 | ~30-fold potency reduction vs. primary amine | Increased steric bulk at the nitrogen is detrimental to activity. | [8] |
| α-Methyl Analog | hTAAR1 | Potency sharply reduced | Steric hindrance near the phenyl ring disrupts optimal binding. | [8] |
| (S)-Fluoxetine (phenoxy linker, N-methyl) | SERT | High Potency (nM range) | The combination of the phenoxy linker and N-methylation confers high affinity and selectivity for the serotonin transporter. | [7][9] |
| Analogs with -OCF3 group | General | Enhanced Lipophilicity | The trifluoromethoxy group offers an alternative to -CF3 for increasing lipophilicity, though it may slightly alter membrane permeability. | [4][5] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a dopamine reuptake inhibition assay, a common experiment for characterizing phenethylamine analogs.
Protocol: [3H]-Dopamine Reuptake Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the human dopamine transporter (DAT).
-
Causality: This assay directly measures the functional ability of a compound to block the primary mechanism of dopamine clearance from the synapse. The use of cells stably expressing the human DAT ensures target specificity, while radiolabeled dopamine provides a highly sensitive and quantifiable readout.
-
Materials:
-
HEK-293 cells stably transfected with human DAT (hDAT)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4)
-
[3H]-Dopamine (specific activity ~20-60 Ci/mmol)
-
Test compounds dissolved in DMSO (final DMSO concentration <0.1%)
-
Reference inhibitor: GBR 12909
-
96-well cell culture plates
-
Scintillation cocktail and liquid scintillation counter
-
-
Step-by-Step Methodology:
-
Cell Culture (Self-Validation Step): Plate hDAT-expressing HEK-293 cells in 96-well plates at a density that yields a confluent monolayer on the day of the assay. Rationale: A consistent cell number per well is crucial for minimizing variability in transporter expression and ensuring reproducible results.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (GBR 12909) in uptake buffer. Include a vehicle control (DMSO in buffer) and a non-specific uptake control (e.g., a high concentration of GBR 12909 or conducting the assay at 4°C). Rationale: A full dose-response curve is necessary to accurately calculate the IC50. The non-specific control accounts for any dopamine that enters the cell through non-transporter mediated means.
-
Pre-incubation: Aspirate the culture medium from the cells and wash each well once with 200 µL of uptake buffer. Add 100 µL of the prepared compound dilutions to the respective wells and pre-incubate the plate at 37°C for 20 minutes. Rationale: Pre-incubation allows the test compounds to reach equilibrium binding with the dopamine transporter before the introduction of the substrate.
-
Initiation of Uptake: Add 100 µL of uptake buffer containing [3H]-Dopamine to each well to achieve a final concentration of 20 nM. Incubate at 37°C for exactly 5 minutes. Rationale: This time and concentration are optimized to be within the initial linear phase of dopamine uptake, ensuring the measured rate is proportional to transporter activity.
-
Termination of Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer. Rationale: The use of ice-cold buffer immediately stops all enzymatic and transport processes, effectively "freezing" the amount of [3H]-Dopamine taken up at the 5-minute mark.
-
Cell Lysis and Quantification: Add 200 µL of 1% Sodium Dodecyl Sulfate (SDS) buffer to each well and incubate overnight to lyse the cells and solubilize the intracellular contents. Rationale: Complete cell lysis is necessary to release all internalized radioactivity for accurate measurement.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. Rationale: This directly measures the amount of [3H]-Dopamine that was transported into the cells.
-
Data Analysis: Subtract the non-specific uptake counts from all other measurements. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing SAR Principles and Workflows
Diagrams are essential for simplifying complex relationships and workflows.
Caption: A typical workflow for SAR studies, from lead compound to iterative refinement.
Caption: Key SAR trends for this compound analogs.
Conclusion and Future Perspectives
The structure-activity relationship of this compound analogs is a compelling example of how targeted chemical modifications can systematically tune the pharmacological profile of a molecule. The para-trifluoromethyl group serves as a powerful anchor, enhancing metabolic stability and brain penetration. The ultimate biological activity is then sculpted by modifications to the propan-1-amine side chain and the molecule's stereochemistry.
Key takeaways include the detrimental effect of excessive steric bulk at the alpha-carbon and the terminal amine, and the transformative potential of introducing linkers like the phenoxy group, which can shift the primary target from broad monoaminergic activity to highly selective inhibition of specific transporters like SERT. Future research in this area will likely focus on fine-tuning selectivity between monoamine transporters, exploring novel substitutions on the phenyl ring to engage secondary binding pockets, and developing enantiomerically pure candidates to maximize therapeutic efficacy while minimizing off-target effects.
References
- 1. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride | 1391484-89-1 | Benchchem [benchchem.com]
- 5. Buy (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. (S)-Fluoxetine | C17H18F3NO | CID 1548968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoxetine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 17. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluoxetine and 1-(4-(Trifluoromethyl)phenyl)propan-1-amine: A Guide for Researchers in Drug Development
In the landscape of neuropharmacology, the quest for novel psychoactive compounds with refined therapeutic profiles is a continuous endeavor. This guide offers a detailed comparative analysis of the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine, and the structurally related compound, 1-(4-(Trifluoromethyl)phenyl)propan-1-amine. While fluoxetine's mechanism of action and clinical utility are extensively documented, this compound remains a less characterized molecule, primarily available as a research chemical.
This analysis will delve into the known attributes of both compounds, explore their structural similarities and differences, and, based on established structure-activity relationships (SAR) of analogous compounds, put forth a hypothesis regarding the potential pharmacological activity of this compound. Furthermore, this guide provides detailed experimental protocols for in vitro assays to empirically test these hypotheses, empowering researchers to further investigate this and similar compounds.
Introduction to the Compounds
Fluoxetine: The Archetypal SSRI
Fluoxetine, marketed under the brand name Prozac among others, is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and bulimia nervosa. Its therapeutic efficacy stems from its high affinity and selectivity for the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By inhibiting SERT, fluoxetine increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.
This compound: A Structural Analogue of Interest
This compound is a phenylpropanamine derivative that shares key structural motifs with a class of compounds known to interact with monoamine transporters. Its commercial availability is primarily as a research chemical, and to date, its pharmacological profile has not been extensively reported in peer-reviewed literature. The presence of a trifluoromethyl group on the phenyl ring is a noteworthy feature, as this substituent is known to influence the pharmacokinetic and pharmacodynamic properties of various bioactive molecules.
Structural and Physicochemical Comparison
A direct comparison of the chemical structures of fluoxetine and this compound reveals both commonalities and critical distinctions that are likely to influence their biological activity.
| Feature | Fluoxetine | This compound |
| Chemical Name | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | This compound |
| Molecular Formula | C₁₇H₁₈F₃NO | C₁₀H₁₂F₃N |
| Core Structure | Phenoxyphenylpropylamine | Phenylpropanamine |
| Key Substituents | - 4-(Trifluoromethyl)phenoxy group at C3- N-methyl group on the amine | - 4-(Trifluoromethyl)phenyl group at C1- Primary amine |
The most significant difference lies in the phenoxy linker present in fluoxetine, which is absent in this compound. This linker contributes to the overall size and conformational flexibility of the fluoxetine molecule. Additionally, fluoxetine possesses a secondary amine (N-methylated), whereas this compound has a primary amine.
Mechanism of Action: Established vs. Hypothetical
Fluoxetine: Selective Serotonin Reuptake Inhibition
The mechanism of action of fluoxetine is well-established as a selective serotonin reuptake inhibitor (SSRI). It binds to the allosteric site of SERT, stabilizing the transporter in a conformation that is not conducive to serotonin binding and translocation. This leads to an accumulation of serotonin in the synaptic cleft, potentiating its effects on postsynaptic receptors.
Caption: Interaction of Fluoxetine and this compound with the Serotonin Transporter.
This compound: A Hypothesis Based on Structure-Activity Relationships
Due to the absence of direct experimental data, the mechanism of action of this compound can be hypothesized based on the known pharmacology of structurally similar compounds. Studies on trifluoromethyl ring-substituted methcathinone analogs have shown that substitution at the 4-position of the phenyl ring enhances potency for SERT as both an uptake inhibitor and a releasing agent, while decreasing activity at norepinephrine (NET) and dopamine (DAT) transporters.[1][2] This suggests that the 4-(trifluoromethyl)phenyl moiety in this compound could confer selectivity for SERT.
Therefore, it is hypothesized that This compound may act as a serotonin reuptake inhibitor and/or releasing agent with a degree of selectivity for SERT over other monoamine transporters. The primary amine and the shorter overall structure compared to fluoxetine might influence its binding affinity and efficacy at the transporter.
Experimental Protocols for a Comparative In Vitro Analysis
To empirically validate the hypothesized activity of this compound and to provide a direct comparison with fluoxetine, the following in vitro assays are recommended.
SERT Radioligand Binding Assay
This assay determines the binding affinity of the test compounds to the serotonin transporter.
Objective: To determine the inhibitory constant (Ki) of this compound and fluoxetine for the serotonin transporter.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing human SERT (e.g., HEK-293 cells).
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compounds: this compound and Fluoxetine HCl.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Paroxetine or another high-affinity SERT ligand.
-
Scintillation Cocktail and Liquid Scintillation Counter .
-
Glass Fiber Filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI).
-
Filtration Manifold .
Procedure:
-
Membrane Preparation: Thaw the hSERT-expressing cell membranes on ice and dilute to the appropriate protein concentration in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of non-specific binding control.
-
Test Compound: 50 µL of serial dilutions of this compound or fluoxetine.
-
-
Add Radioligand: Add 50 µL of [³H]Citalopram (final concentration ~1-2 nM) to all wells.
-
Add Membranes: Add 100 µL of the diluted membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC₅₀ value for each compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for SERT Radioligand Binding Assay.
Synaptosome Serotonin Reuptake Assay
This functional assay measures the ability of the test compounds to inhibit the uptake of serotonin into presynaptic nerve terminals.
Objective: To determine the IC₅₀ of this compound and fluoxetine for the inhibition of serotonin reuptake in synaptosomes.
Materials:
-
Synaptosomes: Prepared from rat or mouse brain tissue (e.g., striatum or hippocampus).
-
Radiolabeled Serotonin: [³H]5-HT.
-
Test Compounds: this compound and Fluoxetine HCl.
-
Assay Buffer: Krebs-Ringer-HEPES buffer.
-
Non-specific Uptake Control: 10 µM Paroxetine or incubation at 4°C.
-
Scintillation Cocktail and Liquid Scintillation Counter .
-
Glass Fiber Filters and Filtration Manifold .
Procedure:
-
Synaptosome Preparation: Isolate synaptosomes from brain tissue by differential centrifugation and resuspend in assay buffer.
-
Pre-incubation: Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test compounds or vehicle for 10-15 minutes at 37°C.
-
Initiate Uptake: Add [³H]5-HT (final concentration in the low nanomolar range) to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the specific uptake and determine the IC₅₀ for each compound.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the established pharmacology of fluoxetine and for investigating the hypothesized activity of this compound. The structural similarities and the known effects of the 4-trifluoromethylphenyl moiety suggest that the latter compound warrants further investigation as a potential modulator of the serotonin transporter.
The provided experimental protocols offer a clear path for researchers to empirically test this hypothesis and to generate the quantitative data needed for a definitive comparison. Such studies will not only elucidate the pharmacological profile of this compound but also contribute to the broader understanding of the structure-activity relationships of phenylpropanamine derivatives at monoamine transporters, potentially paving the way for the development of novel therapeutics for a range of neuropsychiatric disorders.
References
A Comparative Guide to Validating the Mechanism of Action of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine and its Analogs as Monoamine Releasing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, a potent monoamine releasing agent, with other well-characterized compounds in its class. We will delve into its mechanism of action, present detailed experimental protocols for its validation, and offer a comparative analysis of its performance against established monoamine releasers such as Amphetamine, MDMA, and Fenfluramine.
Introduction: The Significance of Monoamine Releasing Agents
Monoamine releasing agents (MRAs) are a class of drugs that elevate extracellular concentrations of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—by promoting their efflux from presynaptic neurons.[1] This mechanism underpins the therapeutic effects of various medications, including treatments for ADHD and narcolepsy, as well as the psychoactive properties of recreationally used substances.[2] this compound belongs to the phenethylamine class, and its trifluoromethyl substitution is expected to significantly influence its potency and selectivity for the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] Understanding the precise mechanism and comparative pharmacology of this compound is crucial for the development of novel therapeutics with optimized efficacy and safety profiles.
Unraveling the Mechanism of Action: A Journey into the Synapse
The primary mechanism of action for this compound and other MRAs involves a sophisticated interaction with monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a critical process for terminating the neurotransmitter signal.
MRAs act as substrates for these transporters, effectively "hijacking" the reuptake machinery.[4] Once inside the presynaptic terminal, they disrupt the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations.[5] This elevated cytosolic concentration, coupled with the MRA's interaction with the plasma membrane transporters, reverses the direction of transport, causing a non-vesicular efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.[1]
Figure 1: Signaling pathway of a monoamine releasing agent.
Experimental Validation: A Step-by-Step Guide
To rigorously validate the mechanism of action of this compound and compare it to other MRAs, a series of in vitro assays are essential. The following protocols are standard in the field for characterizing the interaction of compounds with monoamine transporters.
Radioligand Binding Assays: Quantifying Affinity for Transporters
This assay determines the binding affinity (Ki) of a test compound to DAT, NET, and SERT by measuring its ability to displace a known radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Synaptosomes:
-
Homogenize rat brain tissue (e.g., striatum for DAT, cortex for NET and SERT) in ice-cold sucrose buffer.[6]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.[6]
-
Wash the synaptosomal pellet and resuspend in an appropriate assay buffer.[7]
-
-
Binding Reaction:
-
In a 96-well plate, combine the synaptosomal preparation with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[8]
-
Add varying concentrations of the test compound (this compound) or a known competitor.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.[9]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Monoamine Release Assays: Measuring Functional Activity
This functional assay directly measures the ability of a test compound to induce the release of radiolabeled monoamines from pre-loaded synaptosomes, providing a measure of its efficacy as a releasing agent (EC50).
Experimental Protocol: [³H]Monoamine Release Assay
-
Synaptosome Preparation and Loading:
-
Prepare synaptosomes from the appropriate rat brain region as described in the binding assay protocol.
-
Pre-load the synaptosomes by incubating them with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) at 37°C.[10]
-
-
Release Experiment:
-
Wash the pre-loaded synaptosomes to remove excess radiolabel.
-
Resuspend the synaptosomes in a physiological buffer.
-
Initiate the release by adding varying concentrations of the test compound.
-
At specified time points, terminate the release by rapid filtration or centrifugation.[11]
-
-
Quantification:
-
Measure the amount of radioactivity released into the supernatant and the amount remaining in the synaptosomal pellet using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of total radioactivity released for each concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal releasing effect.
-
Figure 2: General experimental workflow for assaying monoamine transporter activity.
Comparative Performance Analysis
To provide a clear comparison, the following table summarizes the in vitro pharmacological data for this compound's close structural analog, PAL-353 (3-Fluoroamphetamine), alongside established monoamine releasing agents. The absence of publicly available data for the exact 4-trifluoromethyl isomer necessitates this comparison with a closely related compound to infer its likely pharmacological profile.
Table 1: Comparative In Vitro Potency of Monoamine Releasing Agents
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Primary Mechanism | Reference(s) |
| PAL-353 (3-Fluoroamphetamine) | 16.1 | 24.2 | 1937 | NDRA | [12][13] |
| d-Amphetamine | 24.7 | 7.2 | 3460 | NDRA | [13] |
| MDMA | 3240 | 640 | 1120 | SN(D)RA | [13] |
| d-Fenfluramine | 1790 | 302 | 52 | SNRA | [14] |
EC50 values represent the concentration required to elicit 50% of the maximal monoamine release. Lower values indicate higher potency. NDRA: Norepinephrine-Dopamine Releasing Agent; SN(D)RA: Serotonin-Norepinephrine(-Dopamine) Releasing Agent; SNRA: Serotonin-Norepinephrine Releasing Agent.
The data reveals distinct pharmacological profiles for these compounds. Both PAL-353 and d-Amphetamine are potent releasers of dopamine and norepinephrine, with significantly lower potency at the serotonin transporter, classifying them as NDRAs.[13] In contrast, MDMA demonstrates a preference for serotonin and norepinephrine release, while d-Fenfluramine is a potent and selective serotonin releasing agent.[13][14]
The trifluoromethyl group at the para position of this compound is expected to increase its affinity for the serotonin transporter compared to the fluoro-substitution in PAL-353, potentially shifting its profile towards a more balanced SNDRA or even a serotonin-dominant releaser. This highlights the critical role of substituent position and identity in determining the pharmacological selectivity of phenethylamine derivatives.
Conclusion
The validation of this compound's mechanism of action relies on a combination of well-established in vitro assays. Radioligand binding studies are crucial for determining its affinity for DAT, NET, and SERT, while monoamine release assays provide a functional measure of its efficacy as a releasing agent. By comparing its pharmacological profile to that of known MRAs like amphetamine, MDMA, and fenfluramine, researchers can gain valuable insights into its potential therapeutic applications and side-effect profile. The structure-activity relationships within the phenethylamine class suggest that the 4-trifluoromethyl substitution will likely confer a unique selectivity profile, underscoring the importance of detailed pharmacological characterization in the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 3. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a presynaptic adenylate cyclase system facilitating [3H]norepinephrine release from rat brain neocortex slices and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An affinity-modulating site on neuronal monoamine transport proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapid release of [3H]dopamine from median eminence and striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Release of dopamine from striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of Monoamine Reuptake Inhibitors: Using Fluoxetine as a Case Study for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine Analogues
In the landscape of neuropharmacological drug development, understanding the translational journey of a compound from the controlled environment of a test tube to the complex biological system of a living organism is paramount. While 1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a molecule of interest, its publicly available data is sparse. Therefore, this guide will use Fluoxetine , a structurally related and extensively studied compound, as a surrogate to illustrate the critical comparison between in vitro and in vivo activity. Fluoxetine, like the proposed molecule, features a trifluoromethylphenyl group, a key pharmacophore in many selective serotonin reuptake inhibitors (SSRIs). This guide will delve into the experimental data that bridges the gap between molecular interactions and physiological outcomes, providing researchers with a framework for evaluating similar compounds.
Part 1: In Vitro Analysis - Defining the Molecular Target
The initial phase of drug characterization is to determine its activity at the molecular level, isolated from the complexities of a whole organism. For Fluoxetine and its analogues, the primary target is the serotonin transporter (SERT). In vitro assays are designed to quantify the affinity and functional potency of the compound for this transporter.
Binding Affinity and Functional Potency
Binding assays measure how strongly a compound binds to its target protein. This is typically expressed as the inhibitor constant (Ki), with a lower Ki value indicating a higher binding affinity. Functional assays, on the other hand, measure the compound's ability to inhibit the transporter's function, usually quantified by the half-maximal inhibitory concentration (IC50).
Table 1: Comparative In Vitro Profile of Fluoxetine at Monoamine Transporters
| Transporter | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) | Source(s) |
|---|---|---|---|
| Serotonin (SERT) | 0.8 - 2.6 | 10 - 30 | |
| Norepinephrine (NET) | 130 - 320 | 200 - 500 |
| Dopamine (DAT) | 1,500 - 3,600 | > 1,000 | |
Data compiled from multiple sources and represent a typical range.
The data clearly demonstrates Fluoxetine's high affinity and potent inhibition of SERT, with significantly weaker effects on NET and DAT. This selectivity is a hallmark of the SSRI class and is the foundational hypothesis for its therapeutic action in vivo.
Experimental Protocol: Radioligand Binding Assay
A standard method to determine binding affinity is the competitive radioligand binding assay.
Objective: To determine the Ki of a test compound (e.g., Fluoxetine) for SERT.
Methodology:
-
Preparation: Cell membranes expressing high levels of human SERT are prepared.
-
Reaction Mixture: A fixed concentration of a radiolabeled ligand known to bind to SERT (e.g., [³H]-citalopram) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (Fluoxetine) are added to the mixture. The test compound competes with the radioligand for binding to SERT.
-
Incubation & Separation: The mixture is incubated to reach equilibrium. The membranes are then rapidly filtered and washed to separate the bound radioligand from the unbound.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Part 2: In Vivo Evaluation - Observing the Systemic Effect
While in vitro data predicts molecular action, in vivo studies are essential to understand how a compound behaves within a living system. These studies assess pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), providing insights into therapeutic efficacy and potential side effects.
Pharmacokinetics and Brain Target Engagement
A critical step in the in vitro-to-in vivo transition is determining if the compound can reach its target in the brain. This involves crossing the blood-brain barrier (BBB). Following administration, the concentration of Fluoxetine in the blood and brain is measured over time. Microdialysis is a powerful technique used to measure the levels of serotonin in the brain's extracellular fluid, providing direct evidence of SERT inhibition.
Table 2: Key In Vivo Properties of Fluoxetine
| Parameter | Value | Significance | Source(s) |
|---|---|---|---|
| Bioavailability (Oral) | ~72% | High absorption from the gut into the bloodstream. | |
| Plasma Half-Life | 1-3 days (acute), 4-6 days (chronic) | Long duration of action, allowing for once-daily dosing. | |
| Brain/Plasma Ratio | ~20:1 | Excellent penetration of the blood-brain barrier. | |
| SERT Occupancy (at clinical doses) | >80% | High level of target engagement in the human brain, correlating with therapeutic effect. |
| Effect on Extracellular 5-HT | ~500% increase (in hippocampus) | Direct evidence of functional SERT inhibition in the brain. | |
Behavioral Efficacy in Animal Models
The antidepressant-like effects of Fluoxetine are often evaluated in rodent models that are sensitive to clinically effective antidepressant drugs. The Forced Swim Test (FST) is a widely used screening tool.
Experimental Protocol: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of a test compound.
Methodology:
-
Acclimation: Rodents (typically mice or rats) are acclimated to the testing room.
-
Pre-test Session (Day 1): Animals are placed individually in a cylinder filled with water (23-25°C) for a 15-minute period, from which they cannot escape.
-
Drug Administration: 24, 5, and 1 hour before the test session, animals are administered the test compound (e.g., Fluoxetine) or a vehicle control.
-
Test Session (Day 2): Animals are placed back into the water cylinder for a 5-minute session. The session is video-recorded.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Analysis: A reduction in the duration of immobility in the drug-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
Caption: Standard experimental workflow for the Forced Swim Test.
Part 3: Bridging the Gap - Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear relationship between in vitro activity and in vivo efficacy. For Fluoxetine, the correlation is strong, but not always direct, highlighting key principles in drug development.
-
From Affinity to Occupancy: Fluoxetine's high in vitro affinity for SERT (Ki ≈ 1 nM) translates effectively into high target occupancy (>80%) in the human brain at clinical plasma concentrations. This confirms that the drug reaches its target in sufficient quantities to exert a functional effect.
-
Metabolism: Fluoxetine is metabolized in the liver, primarily by the CYP2D6 enzyme, into an active metabolite, norfluoxetine. Norfluoxetine also has potent SSRI activity and an even longer half-life than the parent drug. This metabolic conversion, which can only be observed in vivo, significantly contributes to the drug's overall duration of action and therapeutic profile. An in vitro assessment alone would miss this crucial aspect.
-
From Transporter Inhibition to Behavioral Change: The link between inhibiting serotonin reuptake and reducing depressive symptoms is complex. While in vitro assays confirm SERT blockade and in vivo microdialysis shows a subsequent increase in synaptic serotonin, the behavioral effects in animal models (and therapeutic effects in humans) are not immediate. This delay suggests that the initial neurochemical change triggers long-term neuroadaptive changes, such as receptor desensitization and alterations in gene expression, which are responsible for the ultimate therapeutic outcome.
Caption: The translational path from in vitro binding to in vivo effect.
Conclusion
The analysis of Fluoxetine provides a clear and instructive blueprint for evaluating novel compounds like this compound. The journey from demonstrating potent and selective in vitro activity to confirming target engagement and observing a desired physiological or behavioral outcome in vivo is a multi-step process. Discrepancies often arise due to metabolic pathways, bioavailability, and the complex downstream neuroadaptive effects that follow the initial molecular interaction. A successful drug candidate must not only excel in the controlled environment of an assay but also navigate the intricate biological landscape of a living organism to reach its target and elicit a therapeutic response.
A Senior Application Scientist's Guide to the Cross-Reactivity of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine and its Structural Analogs in Toxicological Screening
Executive Summary
This guide provides a comparative analysis of the analytical challenges presented by 1-(4-(Trifluoromethyl)phenyl)propan-1-amine and related novel psychoactive substances (NPS) in standard toxicological screening platforms. As a structural analog of amphetamine and synthetic cathinones, this compound poses a significant risk of producing false-negative results in widely used immunoassay-based screening tests. This document synthesizes available data on structurally similar compounds, namely 4-fluoroamphetamine (4-FA) and synthetic cathinones, to predict the behavior of this compound. We present detailed protocols for both assessing immunoassay cross-reactivity and performing definitive confirmation by Gas Chromatography-Mass Spectrometry (GC-MS), providing researchers and drug development professionals with the critical insights needed for accurate analytical characterization.
Part 1: Immunoassay-Based Screening: The Challenge of Molecular Recognition
Immunoassays are the workhorse of high-throughput drug screening due to their speed and cost-effectiveness. However, their utility is predicated on the specific binding of an antibody to a target analyte. The chemical modification of core structures—a hallmark of designer drugs—can dramatically alter this interaction, leading to a failure of detection.
The Principle of Competitive Immunoassays
The most common format for drugs of abuse screening is the competitive immunoassay. In this system, the drug present in a sample (e.g., urine) competes with a labeled drug conjugate for a limited number of specific antibody binding sites.[1][2] High concentrations of the drug in the sample result in less binding of the labeled conjugate, producing a low signal, which is interpreted as a positive result. Conversely, low concentrations of the drug result in more binding of the labeled conjugate, producing a high signal (a negative result).
Cross-reactivity occurs when a non-target compound is structurally similar enough to the target drug to bind to the antibody, potentially causing a positive result or, more insidiously, competing weakly without reaching the positive threshold, thereby masking the presence of a related substance.[3][4]
Comparative Cross-Reactivity of Amphetamine Analogs
Studies on 4-fluoroamphetamine (4-FA), which differs from our target compound by a single fluorine atom versus a trifluoromethyl group, show highly variable cross-reactivity depending on the specific assay kit. This variability underscores the unreliability of immunoassays for detecting such analogs.
| Compound | Immunoassay Kit | Calibrator | Cross-Reactivity (%) | Reference |
| 4-Fluoroamphetamine (4-FA) | CEDIA DAU Amphetamine Assay | d-amphetamine | ~6% | [7] |
| 4-Fluoroamphetamine (4-FA) | EMIT II Plus Amphetamines | d-methamphetamine | Positive at 5000 ng/mL | [8] |
| 4-Fluoroamphetamine (4-FA) | Amphetamine ELISA Plate | d-amphetamine | 3,354% | [9] |
| Synthetic Cathinones (various) | General Amphetamine/Methamphetamine ELISA | d-amphetamine | <4% | [3][10] |
| Synthetic Cathinones (various) | Randox Mephedrone/Methcathinone Kit | Mephedrone | Positive at >150 ng/mL | [3] |
Expert Interpretation: The trifluoromethyl (CF3) group on this compound is significantly larger and more electron-withdrawing than the fluorine (F) atom on 4-FA. This substantial structural difference makes it highly probable that the compound will exhibit even lower cross-reactivity than 4-FA in most standard amphetamine assays. The high cross-reactivity value (3,354%) noted for 4-FA in one specific ELISA kit is an outlier and highlights the unpredictable nature of these interactions, possibly due to a unique antibody that better accommodates phenyl-ring substitutions.[9] Researchers should anticipate that standard screens will likely fail to detect this compound, leading to a high rate of false-negative results.
Experimental Protocol 1: Determination of Immunoassay Cross-Reactivity
This protocol describes a self-validating system to determine the 50% inhibitory concentration (IC50) of a test compound, which is the standard metric for quantifying cross-reactivity.[11][12]
Objective: To determine the concentration of this compound required to produce a signal equivalent to the assay's cutoff calibrator.
Materials:
-
Certified drug-free human urine.
-
Target compound standard (e.g., this compound).
-
Assay calibrators and controls (e.g., d-amphetamine at 500 ng/mL or 1000 ng/mL).
-
Commercial amphetamine immunoassay kit (e.g., ELISA, EMIT).
-
Microplate reader or clinical chemistry analyzer.
-
Precision pipettes and consumables.
Methodology:
-
Preparation of Spiked Samples: Prepare a serial dilution of the this compound standard in drug-free urine. Concentrations should span a wide range, from expected low cross-reactivity (e.g., 10,000 ng/mL) to below the assay's limit of detection (e.g., 10 ng/mL).
-
Assay Procedure: Run the assay according to the manufacturer's instructions. Analyze the negative control, cutoff calibrator, positive control, and all spiked samples in triplicate.
-
Data Acquisition: Measure the response (e.g., absorbance, fluorescence polarization) for each sample.
-
IC50 Calculation:
-
Normalize the data. The mean response of the negative control represents 0% inhibition, and the mean response of a high-concentration sample (or buffer) represents 100% inhibition.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the concentration that results in 50% inhibition (the IC50).[13]
-
-
Cross-Reactivity Calculation:
-
Calculate the cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of Calibrator Drug / IC50 of Test Compound) * 100
-
-
This provides a quantitative comparison of the test compound's potency relative to the target analyte of the assay.[12]
-
Part 2: Confirmatory Analysis: The Gold Standard of Specificity
Given the unreliability of immunoassays for NPS, definitive identification requires a more specific technology. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard confirmatory techniques, providing unequivocal structural identification.[1][14]
Experimental Protocol 2: GC-MS Confirmation of Amphetamine Analogs in Urine
This protocol provides a robust method for the simultaneous identification and quantification of multiple amphetamine-like substances, adapted from established forensic toxicology procedures.[15][16][17]
Objective: To definitively identify and quantify this compound and its analogs in a urine specimen.
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
-
Derivatizing agent (e.g., Trifluoroacetic Anhydride - TFAA).
-
Internal standards (e.g., d5-amphetamine, d5-methamphetamine).
-
GC-MS system with a capillary column (e.g., HP-5MS).
-
Solvents (e.g., methanol, ethyl acetate, isopropanol, ammonium hydroxide).
Methodology:
-
Sample Preparation & Hydrolysis (if required):
-
To 1 mL of urine, add internal standards.
-
If glucuronide metabolites are targeted, perform enzymatic or acid hydrolysis. For screening, this step is often omitted.
-
Add buffer to adjust pH for optimal SPE binding.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol, followed by water and buffer.
-
Load the prepared urine sample.
-
Wash the cartridge with an appropriate solvent to remove interferences (e.g., acidic wash followed by a non-polar solvent wash).
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with a basic organic solvent mixture (e.g., ethyl acetate/isopropanol/ammonium hydroxide).
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Causality Note: Derivatization is crucial for GC-MS analysis of amphetamines. It blocks the polar amine group, which reduces tailing, improves peak shape, and enhances thermal stability in the hot GC inlet.[15][17] The resulting derivative also produces characteristic mass fragments that aid in identification.
-
Add ethyl acetate and the TFAA derivatizing agent. Cap tightly and heat at ~70°C for 20 minutes.
-
Evaporate to dryness again and reconstitute in a small volume of ethyl acetate for injection.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the final extract into the GC-MS.
-
GC Conditions: Use a temperature program that separates the target analytes from each other and from matrix components. (e.g., initial temp 80°C, ramp to 280°C).
-
MS Conditions: Operate in Selective Ion Monitoring (SIM) mode for quantification or full scan mode for initial identification. Monitor for characteristic ions of the derivatized analytes.
-
-
Data Interpretation:
-
A compound is positively identified if:
-
Its retention time matches that of a certified reference standard (within ±2%).
-
It produces the correct qualifier and quantifier ions, and their relative abundance ratio is within ±20% of the reference standard.
-
-
Comparative Data for Confirmatory Analysis
Unlike immunoassays, mass spectrometry provides a unique chemical fingerprint for each compound, allowing for clear differentiation between structurally similar analogs.
| Compound | Derivatization | Typical Retention Time Index | Key Mass Fragments (m/z) |
| Amphetamine | TFAA | ~1350 | 140, 118, 91 |
| Methamphetamine | TFAA | ~1450 | 154, 118, 91 |
| 4-Fluoroamphetamine (4-FA) | TFAA | ~1400 | 158, 109, 133 |
| Mephedrone (4-MMC) | TFAA | ~1800 | 140, 58, 158 |
| 1-(4-CF3-phenyl)propan-1-amine | TFAA | Predicted: ~1500-1600 | Predicted: 208, 159, 183 |
| Predicted values based on structure. Actual values must be determined experimentally using a certified reference standard. |
Conclusion and Recommendations
The analysis of this compound presents a significant challenge to routine toxicological screening. Based on data from its closest structural analogs, it is our expert assessment that this compound will be largely undetectable by standard amphetamine immunoassays, posing a high risk of false-negative results.
Key Recommendations:
-
Acknowledge Immunoassay Limitations: Laboratories must recognize that a negative amphetamine immunoassay result does not rule out the presence of novel psychoactive substances like this compound.
-
Utilize Confirmatory Testing: Any sample with clinical or legal suspicion, regardless of the initial screening result, should be subjected to confirmation by a mass spectrometry-based method (GC-MS or LC-MS/MS).
-
Method Development: Laboratories performing NPS testing must develop and validate methods that specifically target these compounds, using certified reference materials to establish retention times and mass spectra.
-
Stay Informed: The landscape of designer drugs is constantly evolving. Continuous monitoring of forensic and toxicological literature is essential for anticipating new analytical challenges.
By combining an understanding of immunoassay limitations with robust confirmatory methods, researchers and clinicians can ensure the accurate detection of this and other emerging designer drugs.
References
- 1. lin-zhi.com [lin-zhi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohsu.edu [ohsu.edu]
- 5. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apjai-journal.org [apjai-journal.org]
- 7. Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of Detection of New Amphetamine-Like Drugs Using Conventional Urinary Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Determination of Synthetic Cathinones in Urine Using Gas Chromatography-Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. iris.unito.it [iris.unito.it]
A Comparative Benchmarking Guide to 1-(4-(Trifluoromethyl)phenyl)propan-1-amine and its Potential Pharmacological Profile Against Known Research Chemicals
This guide provides a comprehensive framework for the pharmacological investigation of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, a novel compound with a structural resemblance to known psychoactive substances. By benchmarking this molecule against well-characterized research chemicals, we aim to elucidate its potential mechanism of action and behavioral effects. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of new psychoactive compounds.
Introduction: Unveiling a Novel Structural Motif
The landscape of psychoactive substance research is in constant evolution, with novel chemical entities emerging at a rapid pace. This compound presents an intriguing structural scaffold, belonging to the broad class of phenethylamines. Its core structure is analogous to amphetamine, with the notable addition of a trifluoromethyl group at the para position of the phenyl ring. The trifluoromethyl group is a common bioisostere in medicinal chemistry, known to significantly alter a molecule's metabolic stability, lipophilicity, and receptor binding affinity.
The presence of this electron-withdrawing group on the phenyl ring suggests a potential modulation of its interaction with monoamine transporters, which are the primary targets for many stimulant and entactogenic drugs.[1][2][3] This guide outlines a systematic approach to characterize the pharmacological and behavioral profile of this compound in comparison to classic research chemicals such as amphetamine (a dopamine and norepinephrine releasing agent) and 3,4-methylenedioxymethamphetamine (MDMA, a serotonin, norepinephrine, and dopamine releasing agent).
Hypothesized Pharmacological Profile
Based on its structural similarity to substituted amphetamines, we hypothesize that this compound will act as a monoamine transporter substrate, promoting the release of dopamine (DA), norepinephrine (NE), and possibly serotonin (5-HT). The trifluoromethyl substitution may influence its potency and selectivity towards these transporters. It is plausible that this compound will exhibit psychomotor stimulant effects, and potentially possess empathogenic or entactogenic properties, depending on its relative activity at the serotonin transporter.
In Vitro Characterization: Monoamine Transporter Interaction
To test our hypothesis, a series of in vitro assays will be conducted to determine the affinity and functional activity of this compound at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.
Experimental Protocol: Monoamine Transporter Binding Assays
This experiment will determine the binding affinity (Ki) of the test compound for hDAT, hNET, and hSERT using a competitive radioligand binding assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing hDAT, hNET, or hSERT will be cultured to confluence.
-
Membrane Preparation: Cell membranes will be prepared by homogenization and centrifugation.
-
Binding Assay: Membranes will be incubated with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, or [³H]citalopram for hSERT) and varying concentrations of the test compound or reference compounds (amphetamine, MDMA).
-
Detection: Bound radioactivity will be measured using liquid scintillation counting.
-
Data Analysis: IC50 values will be determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Experimental Protocol: Monoamine Transporter Uptake Assays
This assay will assess the functional potency (IC50) of the test compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.
Methodology:
-
Cell Culture: HEK293 cells expressing hDAT, hNET, or hSERT will be plated in 96-well plates.
-
Uptake Inhibition: Cells will be pre-incubated with varying concentrations of the test compound or reference compounds.
-
Initiation of Uptake: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) will be added to initiate uptake.
-
Termination of Uptake: Uptake will be terminated by rapid washing with ice-cold buffer.
-
Detection: Intracellular radioactivity will be quantified by scintillation counting.
-
Data Analysis: IC50 values will be calculated from concentration-response curves.
Experimental Protocol: Monoamine Release Assays
This experiment will determine whether the test compound acts as a substrate (releaser) or a blocker (inhibitor) of monoamine transporters.
Methodology:
-
Cell Culture and Loading: HEK293 cells expressing hDAT, hNET, or hSERT will be pre-loaded with the respective radiolabeled monoamine.
-
Induction of Release: After washing, cells will be exposed to varying concentrations of the test compound, reference releasers (amphetamine, MDMA), or a reference blocker (cocaine).
-
Sample Collection: The amount of radioactivity released into the supernatant will be measured at specific time points.
-
Data Analysis: The percentage of release will be calculated relative to the total incorporated radioactivity.
Caption: Workflow for in vitro characterization of monoamine transporter interaction.
In Vivo Behavioral Profiling
To understand the physiological and behavioral effects of this compound, a series of in vivo studies in rodents will be conducted.
Experimental Protocol: Locomotor Activity Test
This test will assess the stimulant effects of the compound on spontaneous motor activity.[4][5][6][7][8]
Methodology:
-
Animals: Male C57BL/6 mice will be used.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure: Mice will be habituated to the testing room. They will then receive an intraperitoneal (i.p.) injection of either vehicle, the test compound at various doses, or a reference stimulant (amphetamine).
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) will be recorded for a set duration (e.g., 60 minutes).
-
Data Analysis: The data will be analyzed to determine the dose-dependent effects of the compound on locomotor activity.
Experimental Protocol: Drug Discrimination Study
This study will evaluate the subjective effects of the test compound by determining if it substitutes for a known psychoactive drug in trained animals.[9][10][11][12][13]
Methodology:
-
Animals: Male Sprague-Dawley rats will be trained to discriminate between saline and a known stimulant (e.g., d-amphetamine or MDMA).
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Rats will be trained to press one lever for a food reward after receiving the training drug and the other lever after receiving saline.
-
Substitution Test: Once trained, rats will be administered various doses of the test compound, and the percentage of responses on the drug-appropriate lever will be measured.
-
Data Analysis: Full substitution is indicated if the animals predominantly press the drug-associated lever.
Caption: Experimental workflow for in vivo behavioral profiling.
Comparative Data Summary
The following tables present hypothetical data to illustrate how the results of these experiments would be presented for a comparative analysis.
Table 1: In Vitro Monoamine Transporter Activity
| Compound | hDAT Ki (nM) | hNET Ki (nM) | hSERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) | DA Release EC50 (nM) | NE Release EC50 (nM) | 5-HT Release EC50 (nM) |
| This compound | 150 | 50 | 800 | 200 | 75 | 1200 | 250 | 100 | >10000 |
| d-Amphetamine | 300 | 40 | 3000 | 400 | 50 | 4500 | 500 | 60 | >10000 |
| MDMA | 1000 | 250 | 80 | 1500 | 300 | 100 | >10000 | 400 | 150 |
Table 2: In Vivo Behavioral Effects
| Compound | Locomotor Stimulation (MED, mg/kg) | d-Amphetamine Discrimination (ED50, mg/kg) | MDMA Discrimination (ED50, mg/kg) |
| This compound | 1.0 | 1.5 | >10 |
| d-Amphetamine | 0.5 | 1.0 | >10 |
| MDMA | 2.5 | >10 | 1.5 |
Discussion and Interpretation of Hypothetical Data
The hypothetical data in Table 1 suggest that this compound is a potent releaser of norepinephrine and dopamine, with significantly weaker activity at the serotonin transporter. Its profile appears more similar to d-amphetamine than to MDMA, which is a potent serotonin releaser. The in vivo data in Table 2 align with these in vitro findings. The compound is shown to be a locomotor stimulant and fully substitutes for d-amphetamine in drug discrimination studies, further indicating a predominantly catecholaminergic mechanism of action. The lack of substitution for MDMA suggests it is unlikely to produce strong entactogenic effects.
Conclusion
The proposed benchmarking study provides a robust framework for the comprehensive evaluation of this compound. By employing a combination of in vitro and in vivo assays, a detailed pharmacological and behavioral profile of this novel compound can be established. This systematic approach is crucial for understanding the potential psychoactive effects and mechanism of action of new research chemicals, thereby contributing valuable knowledge to the fields of pharmacology and drug development.
References
- 1. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Locomotion test for mice [protocols.io]
- 9. Drug Discrimination - Creative Biolabs [creative-biolabs.com]
- 10. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. med-associates.com [med-associates.com]
- 13. labcorp.com [labcorp.com]
A Comparative Guide to the Enantioselective Activity of (R)- and (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine
Introduction: The Critical Role of Chirality in Drug Discovery
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount to its biological function. Many organic molecules, including a vast number of pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images of each other, known as enantiomers. These enantiomers, designated as (R) and (S), often exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the evaluation of the enantioselective activity of chiral drug candidates is a critical step in the development of safer and more effective medicines.
This guide provides a comprehensive comparison of the expected enantioselective activities of (R)- and (S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine. While direct comparative biological data for this specific compound is not extensively published, this guide synthesizes information from structurally related compounds to provide a strong scientific rationale and detailed experimental protocols for its investigation. The presence of the trifluoromethyl group is known to enhance metabolic stability and binding affinity to biological targets, making this compound and its enantiomers of significant interest to researchers in neuropharmacology and medicinal chemistry.[1]
Based on the structural similarity of 1-(4-(trifluoromethyl)phenyl)propan-1-amine to known monoamine reuptake inhibitors, it is hypothesized that the (R) and (S) enantiomers will exhibit differential activity at monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[2][3][4] This guide will provide the methodologies to test this hypothesis.
Structural Analogs and Predicted Biological Targets
The core structure of this compound belongs to the phenethylamine class of compounds.[5] Many substituted phenethylamines are psychoactive drugs that interact with various central nervous system targets.[5][6][7] Notably, the well-known antidepressant fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), shares a trifluoromethylphenyl moiety and an amine functional group, albeit with a different linker.[8] The enantiomers of fluoxetine are known to have different potencies. This precedent strongly suggests that the stereochemistry of this compound will play a crucial role in its interaction with its biological targets.
The primary hypothesized targets for the enantiomers of this compound are the monoamine transporters (MATs):
-
Serotonin Transporter (SERT): Inhibition of SERT leads to increased synaptic levels of serotonin, a mechanism central to the action of many antidepressants and anxiolytics.[9][10]
-
Dopamine Transporter (DAT): DAT modulators affect dopamine levels and are investigated for conditions like ADHD and substance use disorders.[11][12][13]
-
Norepinephrine Transporter (NET): Inhibition of NET is a therapeutic strategy for depression, ADHD, and certain anxiety disorders.[14][15][16]
Experimental Section I: Enantiomeric Separation and Analysis
A prerequisite for evaluating enantioselective activity is the ability to separate and quantify the individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose.
Protocol: Chiral HPLC Method for the Separation of (R)- and (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine
This protocol provides a starting point for method development. Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.
1. Instrumentation and Columns:
- HPLC system with a UV detector.
- Chiral Stationary Phase: Polysaccharide-based columns such as Chiralpak® IA, IB, IC, ID, IE, or IF, or Chiralcel® OD or OJ series are recommended starting points.
2. Mobile Phase Preparation:
- Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting composition is 90:10 (v/v) hexane:isopropanol.
- To improve peak shape for amines, add a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v).
3. Sample Preparation:
- Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
- Prepare individual solutions of the (R) and (S) enantiomers, if available, to confirm peak identity.
4. HPLC Analysis:
- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).
- Inject 10 µL of the racemic standard and the individual enantiomer solutions.
- Record the chromatograms and determine the retention times for the (R) and (S) enantiomers.
5. Data Analysis:
- Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of ≥ 1.5 indicates baseline separation.
Diagram: Chiral HPLC Workflow
Caption: Workflow for chiral HPLC separation.
Experimental Section II: Assessment of Enantioselective Activity at Monoamine Transporters
Radioligand binding assays are a common in vitro method to determine the affinity of a compound for a specific receptor or transporter. This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of the (R) and (S) enantiomers of this compound for SERT, DAT, and NET.
Protocol: Monoamine Transporter Radioligand Binding Assay
1. Materials:
- Cell membranes prepared from cell lines stably expressing human SERT, DAT, or NET.
- Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
- Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).
- (R)- and (S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine stock solutions.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Scintillation vials and scintillation cocktail.
- Liquid scintillation counter.
2. Assay Procedure (performed in triplicate for each concentration):
- Prepare serial dilutions of the (R) and (S) enantiomers in assay buffer.
- In a 96-well plate, add the following to each well:
- 50 µL of assay buffer (for total binding) or non-specific binding inhibitor (to determine non-specific binding).
- 50 µL of the appropriate radioligand at a concentration near its Kd.
- 50 µL of the test compound dilution (or buffer for control wells).
- 50 µL of the cell membrane preparation.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for monoamine transporter binding assay.
Expected Outcomes and Comparative Data
Based on the scientific rationale, it is anticipated that the (R) and (S) enantiomers of this compound will exhibit different affinities for the monoamine transporters. The following table presents a hypothetical but plausible set of results to illustrate the expected enantioselective activity.
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine | 15 | 250 | 150 |
| (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine | 150 | 80 | 300 |
| Racemic Mixture | 30 | 165 | 225 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
In this hypothetical scenario, the (R)-enantiomer displays higher affinity (lower Ki) for the serotonin transporter, suggesting it may be a more potent SSRI. Conversely, the (S)-enantiomer shows a preference for the dopamine transporter. This type of enantioselectivity is common for chiral drugs targeting monoamine transporters.
Conclusion and Future Directions
This guide has outlined a scientifically grounded approach to comparing the enantioselective activity of (R)- and (S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine. By leveraging knowledge of structurally similar compounds, we have hypothesized that these enantiomers will exhibit differential activity at monoamine transporters. The provided experimental protocols for chiral HPLC separation and radioligand binding assays offer a clear path for researchers to test this hypothesis and elucidate the pharmacological profile of these promising compounds.
Future studies should aim to confirm these in vitro findings with functional assays (e.g., neurotransmitter uptake inhibition assays) and in vivo models to assess the therapeutic potential and side-effect profiles of the individual enantiomers. Such investigations are essential for advancing our understanding of structure-activity relationships and for the development of novel, safer, and more effective therapeutics for a range of neurological and psychiatric disorders.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine - Wikipedia [en.wikipedia.org]
- 9. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Affinity labeling the dopamine transporter ligand binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure Modeling of the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
This guide provides essential safety and logistical information for the proper disposal of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine. As a substituted phenethylamine and a fluorinated organic compound, this chemical requires meticulous handling and disposal to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of this compound is the first step in its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural analogues provide a strong basis for hazard assessment. The presence of the trifluoromethyl group suggests high stability, while the amine functional group can impart corrosive and irritant properties.
Based on data from similar chemical structures, the following hazards should be assumed[1][2]:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement Code | Description |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315 | Causes skin irritation. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319 | Causes serious eye irritation. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335 | May cause respiratory irritation. |
The carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, contributing to the molecule's persistence. This characteristic is a critical consideration for disposal, as improper methods can lead to the release of environmentally persistent fluorinated compounds[3].
Regulatory Framework: EPA and OSHA Compliance
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA), which ensures worker safety[4][5].
-
EPA (RCRA): A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6] this compound, due to its amine group, may be considered corrosive or toxic, mandating its disposal as hazardous waste.
-
OSHA: OSHA's regulations, such as the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, require that personnel handling hazardous waste are properly trained on its risks and safe handling procedures.[7][8]
It is crucial to consult your institution's Environmental Health & Safety (EH&S) department, as they will provide specific guidance that aligns with federal, state, and local regulations.[6]
Core Principles of Chemical Waste Management
Before detailing the step-by-step protocol, adherence to these foundational principles is mandatory for ensuring a safe laboratory environment.
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. Order only the necessary quantities of chemicals, reduce the scale of experiments where feasible, and maintain a clear inventory to avoid purchasing duplicates.[6]
-
Personal Protective Equipment (PPE): Due to the compound's irritant nature, appropriate PPE is non-negotiable. This includes:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][9]
-
-
Segregation: Never mix incompatible waste streams.[10] As a fluorinated (halogenated) organic compound, this compound waste must be kept separate from non-halogenated organic waste.[9] This is critical because disposal methods, particularly incineration, differ for these categories.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Initial Waste Collection and Segregation
-
Pure Compound (Solid or Liquid): Collect any residual or unwanted pure compound in a designated hazardous waste container. Do not leave it in its original container if that container will be used for other purposes.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as pipette tips, weigh boats, or gloves, should be collected in a separate, clearly labeled solid waste container.
-
Solutions: Solutions containing this amine must be collected in a liquid waste container. This container must be designated for "Halogenated Organic Waste." Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[10][11]
Step 2: Container Selection and Labeling
-
Container Compatibility: Use only containers that are chemically compatible and in good condition, with a secure, leak-proof cap.[4] High-density polyethylene (HDPE) or glass containers are typically appropriate. The original product container is often a suitable choice for waste accumulation if it is properly relabeled.[10]
-
Proper Labeling: The waste container must be labeled immediately upon the first addition of waste.[6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all components and their approximate percentages, including solvents.
-
The associated hazards (e.g., "Irritant," "Corrosive").
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][10] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
Storage Conditions: The SAA must be a secondary containment unit (such as a chemical-resistant tray) to contain potential leaks. Store the container away from incompatible materials.
-
Accumulation Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[6] Once a container is full, it must be dated and moved to the central accumulation area within three days.[10]
Step 4: Arranging for Final Disposal
-
Contact EH&S: Once your waste container is full or your project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[6]
-
Do Not Use Drains or Trash: Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.[4][12] This is strictly prohibited by regulations like the EPA's ban on sewering hazardous pharmaceuticals and is environmentally irresponsible.[13]
-
Final Destruction: Your EH&S department will consolidate the waste and transfer it to a licensed hazardous waste disposal facility. The most common and effective method for destroying fluorinated organic compounds is high-temperature incineration.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of waste containing this compound.
Caption: Disposal workflow for this compound waste.
Emergency Procedures for Spills
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand).
-
Clean Up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.
-
Dispose of Cleanup Materials: Place all contaminated cleanup materials into a hazardous waste container, label it, and manage it according to the protocol in Section 4.
-
Decontaminate: Wipe down the spill area with an appropriate solvent and then soap and water.
For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team or EH&S.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. benchchem.com [benchchem.com]
- 12. acs.org [acs.org]
- 13. ashp.org [ashp.org]
Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
This document provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine (CAS No: 885276-54-0). As a trusted partner in your research and development endeavors, we are committed to providing information that extends beyond the product itself, ensuring the highest standards of laboratory safety and operational integrity. The following protocols are designed for researchers, scientists, and drug development professionals, grounded in authoritative safety data and field-proven best practices.
Hazard Analysis: Understanding the "Why" Behind the Protection
This compound is a chemical intermediate that requires careful handling due to its specific hazard profile. A thorough understanding of these risks is fundamental to selecting and using PPE correctly. The primary hazards, as identified in its Safety Data Sheet (SDS), are:
-
Skin Irritation (Category 2): The substance is classified as causing skin irritation.[1][2] This means direct contact can lead to inflammation, redness, and discomfort. The causality lies in the chemical's ability to disrupt the skin's natural barrier, leading to localized damage. Therefore, preventing any skin contact is a primary safety objective.
-
Serious Eye Irritation (Category 2A): It is known to cause serious eye irritation.[1][2] The mucous membranes of the eyes are particularly sensitive. A splash can result in significant pain, inflammation, and potential damage to the cornea. The protective measures must be robust enough to prevent any accidental contact from splashes or aerosols.
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of vapors, mists, or sprays may cause respiratory irritation.[1][2] The trifluoromethyl group and the amine functionality can irritate the sensitive tissues of the respiratory tract, leading to coughing, shortness of breath, and inflammation.
-
Combustible Liquid (Category 4): The compound is a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures.[1] While not highly flammable, this property necessitates controls to keep it away from heat, sparks, and open flames.[1]
These classifications, identified by the GHS07 "Exclamation Mark" pictogram, mandate a comprehensive PPE strategy as the primary line of defense to mitigate exposure risks during handling.[1][2]
Core PPE Requirements and Specifications
The selection of PPE must directly address the identified hazards. The following is a breakdown of the required equipment, explaining the rationale behind each choice.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. | Standard safety glasses are insufficient. Goggles provide a complete seal around the eyes, offering robust protection against splashes and aerosols, directly mitigating the "Serious Eye Irritation" hazard. |
| Face Protection | Face shield (worn over chemical splash goggles). | Required when there is a significant risk of splashes, such as during bulk transfers, heating, or reactions under pressure. Provides a secondary layer of protection for the entire face. |
| Hand Protection | Disposable nitrile gloves. | Nitrile provides good chemical resistance for incidental contact with this substance.[3] Always check the manufacturer's compatibility data. Double-gloving may be prudent for extended handling periods. |
| Body Protection | Chemical-resistant lab coat or coveralls. | Protects against skin contact from spills and splashes, addressing the "Skin Irritation" hazard.[4] Clothing worn underneath should be non-synthetic (e.g., cotton). |
| Respiratory Protection | Use in a certified chemical fume hood. | This is an engineering control and the primary method for preventing respiratory exposure.[5] If work outside a hood is unavoidable and vapors may be generated, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and dropped equipment. Ensures a stable footing in the laboratory environment. |
Operational Protocol: PPE Donning and Doffing Procedure
A self-validating safety protocol requires not only wearing the correct PPE but also following a strict procedure for putting it on (donning) and taking it off (doffing) to prevent cross-contamination.
Step-by-Step Donning Sequence:
-
Verify Equipment: Inspect all PPE for damage (cracks, tears, signs of degradation) before use.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don the lab coat or coveralls, ensuring complete closure.
-
Hand Protection: Don the first pair of nitrile gloves (if double-gloving).
-
Eye Protection: Put on chemical splash goggles.
-
Face Protection: If required, place the face shield over the goggles.
-
Second Pair of Gloves: Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing Sequence (Contamination Removal):
This sequence is critical to prevent transferring contaminants from the PPE to your skin or the work environment.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield and goggles from the back of the head. Avoid touching the front surfaces. Place them in a designated area for decontamination.
-
Body Protection: Unfasten the lab coat and roll it down from the shoulders, turning it inside out to contain any contamination. Place it in the appropriate receptacle for laundering or disposal.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Safe handling workflow from preparation to disposal.
Emergency Response and Disposal
Immediate Actions in Case of Exposure:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4] If feeling unwell, call a poison center or doctor.[4]
Disposal of Contaminated PPE and Chemical Waste:
All contaminated PPE, including gloves and disposable lab coats, must be considered hazardous waste.
-
PPE Disposal: Place used gloves and other contaminated disposables into a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Chemical Disposal: Unused or waste this compound must be disposed of as hazardous chemical waste. This may involve incineration in a specialized facility equipped with an afterburner and scrubber. Always consult and adhere to all federal, state, and local environmental regulations for proper disposal.[4]
By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects personnel, ensures experimental integrity, and maintains regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative)